Tomentosin
描述
This compound has been reported in Carpesium macrocephalum, Inula japonica, and other organisms with data available.
isolated from fresh Inula viscosa (Asteraceae) flowers; structure in first source
Structure
3D Structure
属性
IUPAC Name |
(3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h6,9,13-14H,3-5,7-8H2,1-2H3/t9-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFIYMSJDDGDBQ-CUOATXAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1CCC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955274 | |
| Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33649-15-9 | |
| Record name | Xanthalongin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33649-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tomentosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033649159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the chemical structure of Tomentosin
An In-depth Technical Guide to the Chemical and Biological Properties of Tomentosin
Chemical Structure and Identification
This compound is a naturally occurring sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring.[1][2][3] It is primarily isolated from various plant species, particularly those belonging to the Asteraceae family, such as Inula viscosa (also known as Dittrichia viscosa).[2][4]
The precise chemical identity of this compound is defined by its systematic IUPAC name: (3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one .[4][5] Its chemical structure is depicted in the figure below.
This compound is also known by other synonyms, including 6-Deacetoxybritanlin G and Xanthalongi.[4]
| Identifier | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [4][5][6] |
| Molecular Weight | 248.32 g/mol | [4][5][6] |
| CAS Number | 33649-15-9 | [1][4][5][6] |
| ChEBI ID | CHEBI:9631 | [5] |
| PubChem CID | 155173 | [5] |
| SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--C(=C)C(=O)O2 | [4][5] |
Quantitative Biological Activity Data
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in numerous studies. A summary of these findings is presented below.
| Cell Line | Cancer Type | Treatment Duration | IC₅₀ Value (µM) | Reference(s) |
| HCT 116 | Colorectal Carcinoma | 48 hours | 13.30 ± 1.20 | [1] |
| HT-29 | Colorectal Carcinoma | 48 hours | 10.01 ± 1.56 | [1] |
| MG-63 | Osteosarcoma | 24 hours | ~40 | [5] |
| Raji | Burkitt's Lymphoma | 48 hours | 42.62 | [2] |
| PANC-1 | Pancreatic Cancer | 48 hours | 31.11 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | 48 hours | 33.93 | [3] |
| MOLT-4 | Leukemia | 24 hours | 10 | [7] |
| SiHa | Cervical Cancer | 96 hours (4 days) | 7.10 ± 0.78 | [4] |
| HeLa | Cervical Cancer | 96 hours (4 days) | 5.87 ± 0.36 | [4] |
Experimental Protocols
The biological activities of this compound have been elucidated through various in vitro experiments. The following sections provide detailed methodologies for key assays cited in the literature.
Cell Viability and Cytotoxicity Assay (XTT Assay)
This protocol is used to determine the effect of this compound on the viability of cancer cells, allowing for the calculation of IC₅₀ values.
-
Cell Seeding: Cancer cell lines (e.g., HCT 116, HT-29) are cultured in appropriate media and conditions. Cells are then harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well). Plates are incubated for 24 hours to allow for cell attachment.[1]
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO. A series of dilutions are made to achieve the desired final concentrations (e.g., 2.5 to 50 µM). The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only. The plates are then incubated for specific time periods (e.g., 24, 48, 72 hours).[1]
-
XTT Reagent Addition: Following the incubation period, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture is prepared and added to each well according to the manufacturer's instructions. The plates are incubated for an additional period (typically 2-4 hours) to allow for the conversion of the XTT reagent into a formazan (B1609692) product by metabolically active cells.
-
Data Acquisition and Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.[1]
Western Blot Analysis for Signaling Protein Expression
This protocol is employed to investigate how this compound affects the expression and phosphorylation levels of key proteins within signaling pathways like NF-κB and MAPK.[8][9]
-
Cell Lysis and Protein Extraction: Cells are treated with this compound as described above. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p65, IκBα, p-p38, p-JNK, total p38, total JNK) overnight at 4°C.[8][9]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software, often normalized to a loading control protein like β-actin or GAPDH.[6]
Visualization of Molecular Signaling Pathways
This compound exerts its anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways. One of its notable mechanisms is the inhibition of the TLR4/NLRP3 inflammasome pathway, which plays a critical role in inflammation.[4]
Caption: Inhibition of the TLR4/NLRP3 Inflammasome Pathway by this compound.
References
- 1. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
- 9. Suppressive effect of this compound on the production of inflammatory mediators in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tomentosin: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomentosin, a sesquiterpene lactone, has garnered significant scientific interest for its potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification from plant matrices, and a summary of its known biological activities with a focus on its modulation of key signaling pathways. Quantitative data is presented in structured tables for clear comparison, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily found in various species of the Asteraceae family. The most prominent and widely studied source is Inula viscosa (also known as Dittrichia viscosa). Other notable plant sources include:
-
Carpesium macrocephalum
-
Cremanthodium potaninii
-
Dittrichia graveolens
-
Inula japonica
-
Inula lineariifolia
-
Pulicaria undulata
-
Viguiera tucumanensis
-
Xanthium strumarium
-
Xanthium sibiricum
-
Zaluzania montagnifolia
The concentration of this compound can vary significantly depending on the plant species, geographical location, and the part of the plant used for extraction (e.g., leaves, aerial parts).
Plant Extraction and Purification of this compound
The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification. The following sections detail a general yet comprehensive protocol based on successful reported methods.
Extraction
A common and effective method for extracting this compound from Inula viscosa involves a sequential solvent extraction process.
Experimental Protocol: Solvent Extraction of this compound from Inula viscosa
-
Plant Material Preparation: The aerial parts of Inula viscosa are collected and air-dried in a shaded, well-ventilated area until a constant weight is achieved. The dried plant material is then ground into a fine powder.
-
Defatting: The powdered plant material is first extracted with hexane (B92381) to remove nonpolar compounds such as fats and waxes.
-
Solvent-to-Solid Ratio: 10:1 (v/w) of hexane to dried plant material.
-
Procedure: The plant material is macerated in hexane at room temperature for 24-48 hours with occasional agitation. This process is typically repeated 3-5 times.
-
Outcome: The hexane extracts are discarded, and the plant residue is air-dried to remove any remaining hexane.
-
-
This compound Extraction: The defatted plant material is then extracted with a more polar solvent to isolate the sesquiterpene lactones, including this compound. Ethanol (B145695) is a commonly used solvent.
-
Solvent-to-Solid Ratio: 10:1 (v/w) of ethanol to defatted plant material.
-
Procedure: The defatted plant material is macerated in ethanol at room temperature for 48-72 hours with occasional agitation. This process is repeated 3-5 times.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.
-
An alternative and often more efficient method is Soxhlet extraction, which can be performed with solvents like dichloromethane (B109758) or ethanol.
Purification by Column Chromatography
The crude extract is a complex mixture of compounds. This compound is purified from this mixture using silica (B1680970) gel column chromatography.
Experimental Protocol: Silica Gel Column Chromatography for this compound Purification
-
Column Preparation: A glass column is packed with silica gel (70-230 mesh) using a slurry method with a nonpolar solvent such as chloroform (B151607) or a mixture of chloroform and a small amount of a slightly more polar solvent.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a mobile phase of increasing polarity. A common solvent system is a gradient of chloroform and acetone (B3395972).
-
Initial Mobile Phase: 100% Chloroform.
-
Gradient: The polarity is gradually increased by adding acetone to the chloroform. A typical gradient might be from 100:0 to 90:10 (chloroform:acetone, v/v).
-
-
Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. The fractions containing pure this compound are then combined.
-
Final Purification: The combined fractions are concentrated under reduced pressure to yield purified this compound. Further purification can be achieved by recrystallization.
A reported specific method for the isolation of this compound from Inula viscosa yielded a high purity product with an overall yield of 0.64% from the dried plant material.[1][2]
Quantitative Data
The following table summarizes the quantitative data related to the extraction and biological activity of this compound.
| Parameter | Plant Source | Solvent/Method | Value | Reference |
| Extraction Yield | Inula viscosa | Dichloromethane | Not specified | [1] |
| Inula viscosa | Dichloromethane (Soxhlet) | Not specified | [1] | |
| Inula viscosa | Ethanol | Not specified | [1] | |
| Inula viscosa | Ethanol (Soxhlet) | Not specified | [1] | |
| This compound Content | Inula viscosa (from Morocco) | Ethyl acetate (B1210297) extract | 22% - 64% of dry paste | [3] |
| Dittrichia viscosa (from Italy) | Not specified | 235.41 mg/g of extract | [4] | |
| Zaluzania montagnifolia (leaves) | Not specified | ~0.87% | [3] | |
| Purified Yield | Inula viscosa | Specific column chromatography | 0.64% | [1][2] |
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory and anticancer activities by modulating key cellular signaling pathways.
Anti-inflammatory Activity
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Mechanism of Action:
-
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.
-
IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.
-
The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.
-
In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
-
This compound inhibits this pathway by preventing the degradation of IκBα , thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory mediators.
Anticancer Activity
This compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation, primarily through the modulation of the PI3K/Akt/mTOR signaling pathway . This pathway is often dysregulated in cancer, promoting cell survival and growth.
Mechanism of Action:
-
Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K).
-
PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
PIP3 recruits and activates Akt (also known as protein kinase B).
-
Activated Akt has several downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth. Akt also phosphorylates and inactivates pro-apoptotic proteins like Bad and promotes the activity of anti-apoptotic proteins like Bcl-2.
-
This compound inhibits the PI3K/Akt/mTOR pathway , leading to a decrease in cell proliferation and an increase in apoptosis. This is achieved by downregulating the expression of anti-apoptotic proteins (e.g., Bcl-2) and upregulating the expression of pro-apoptotic proteins (e.g., Bax and caspases).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory and anticancer properties. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and purification, and an analysis of its mechanisms of action at the molecular level. The provided quantitative data and visual diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
References
The Biological Activity of Tomentosin: A Technical Guide for Researchers
An In-depth Examination of the Sesquiterpene Lactone's Anticancer and Anti-inflammatory Properties
Tomentosin, a naturally occurring sesquiterpene lactone found predominantly in plants of the Asteraceae family, such as Inula viscosa, has garnered significant scientific interest for its potent biological activities.[1][2] Extensive in vitro and in vivo studies have highlighted its promising therapeutic potential, primarily as an anticancer and anti-inflammatory agent.[1][3] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
This compound exerts its biological effects through a multifaceted approach, modulating key cellular processes involved in oncogenesis and inflammation. Its anticancer activities are attributed to its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest in various cancer cell lines.[4][5] Furthermore, this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[6][7] The underlying mechanisms of these activities involve the modulation of critical signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[1][8]
Quantitative Data on Biological Activity
The efficacy of this compound has been quantified in numerous studies, with IC50 values determined for a wide range of cancer cell lines and EC50 values for its anti-inflammatory effects. This data is summarized in the tables below to facilitate comparison and aid in experimental design.
Anticancer Activity of this compound: IC50 Values
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration |
| AGS | Gastric Cancer | 20 | Not Specified[9] |
| HCT 116 | Colorectal Cancer | 13.30 ± 1.20 | 48 hours[4] |
| HCT 116 | Colorectal Cancer | 8.51 ± 0.67 | 72 hours[4] |
| HT-29 | Colorectal Cancer | 10.01 ± 1.56 | 48 hours[4] |
| HT-29 | Colorectal Cancer | 9.91 ± 1.37 | 72 hours[4] |
| HeLa | Cervical Cancer | 5.87 ± 0.36 | 96 hours (4 days)[9] |
| SiHa | Cervical Cancer | 7.10 ± 0.78 | 96 hours (4 days)[9] |
| MCF-7 | Breast Cancer | 3.0 ± 0.1 to 31.9 ± 1.6 µg/mL | Not Specified[9] |
| MG-63 | Osteosarcoma | ~40 | 24 hours[6] |
| MOLT-4 | Leukemia | 10 | 24 hours[8] |
| PANC-1 | Pancreatic Cancer | 31.11 | 48 hours[10] |
| MIA PaCa-2 | Pancreatic Cancer | 33.93 | 48 hours[10] |
| Raji | Burkitt's Lymphoma | 42.62 | 48 hours[5] |
Anti-inflammatory Activity of this compound: EC50 Values
| Cytokine Inhibited | EC50 Value (µM) |
| IFNγ | 2.2 ± 0.5[9] |
| IL-1β | 0.5 ± 0.2[9] |
| IL-2 | 0.7 ± 0.8[9] |
Key Signaling Pathways Modulated by this compound
This compound's biological activities are underpinned by its ability to modulate several critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways and this compound's putative points of intervention.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols
The following section details the methodologies for key experiments cited in the study of this compound's biological activity.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[1]
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[1]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
- 4. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Tomentosin: A Deep Dive into its Anti-Inflammatory Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tomentosin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its impact on key signaling pathways and the production of inflammatory mediators. This document synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer.[1] The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. This compound, isolated from various plants of the Asteraceae family, has demonstrated significant potential in this arena.[1] This guide will elucidate the core mechanisms of its action, providing a robust resource for its further investigation and potential therapeutic application.
Quantitative Data on Anti-inflammatory Efficacy
This compound exhibits a dose-dependent inhibitory effect on various markers of inflammation. The following tables summarize the key quantitative data from in vitro studies, primarily utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line as a model for inflammation.
| Mediator Inhibited | Cell Line | IC50 / EC50 Value | Reference |
| Nitric Oxide (NO) | RAW 264.7 | Not explicitly quantified in the provided search results, but significant inhibition is consistently reported. | [2][3] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | Not explicitly quantified in the provided search results, but significant inhibition is consistently reported. | [2][3] |
| Interleukin-1β (IL-1β) | Not Specified | EC50 = 0.5 ± 0.2 μM | [3] |
| Interleukin-2 (IL-2) | Not Specified | EC50 = 0.7 ± 0.8 μM | [3] |
| Interferon-γ (IFNγ) | Not Specified | EC50 = 2.2 ± 0.5 μM | [3] |
| Pro-inflammatory Cytokine | Cell Line | Effect of this compound | Reference |
| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | Significant reduction in release | [2] |
| Interleukin-6 (IL-6) | RAW 264.7 | Significant reduction in release | [2] |
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound intervenes in this pathway by:
-
Preventing IκBα Degradation: It inhibits the degradation of IκBα, thus keeping NF-κB inactive in the cytoplasm.[2]
-
Blocking NF-κB Nuclear Translocation: By preserving IκBα, this compound effectively prevents the p65 subunit of NF-κB from moving into the nucleus.[2]
This dual action leads to a significant downstream reduction in the expression of NF-κB-mediated pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[2]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, which includes kinases such as p38 and c-Jun N-terminal kinase (JNK), also plays a pivotal role in the inflammatory cascade.[2] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of downstream targets that regulate the expression of inflammatory mediators.
This compound has been shown to suppress the phosphorylation of both p38 and JNK in LPS-stimulated macrophages.[2] This inhibition contributes to its overall anti-inflammatory effect by dampening the signaling cascade that leads to the production of inflammatory molecules.
Detailed Experimental Protocols
The following section provides detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory effects of this compound.
General In Vitro Anti-inflammatory Assay Workflow
Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; from E. coli O111:B4) at a final concentration of 1 µg/mL for the desired time period (e.g., 6-24 hours depending on the endpoint).
Western Blot Analysis for iNOS, COX-2, and Phosphorylated Kinases
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are denatured in Laemmli buffer, separated on a 10% SDS-polyacrylamide gel, and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p38, phospho-JNK, IκBα, or p65. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression.
ELISA for TNF-α and IL-6
-
Sample Collection: Cell culture supernatants are collected after the treatment period and centrifuged to remove any cellular debris.
-
Assay Procedure: Commercially available ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Principle: The assay typically involves the capture of the cytokine by a specific antibody coated on a 96-well plate, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate. A substrate solution is then added, and the resulting colorimetric change is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by comparison to a standard curve generated with recombinant cytokines.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: Cell culture supernatants are collected as described for the ELISA.
-
Assay Procedure: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: After a short incubation period at room temperature, the absorbance at 540 nm is measured using a microplate reader.
-
Quantification: The nitrite (B80452) concentration, which is a stable product of NO, is calculated from a standard curve prepared with sodium nitrite.
In Vivo Evidence
Preliminary in vivo studies have corroborated the anti-inflammatory effects of this compound observed in vitro. In a mouse model of acute lung injury induced by LPS, this compound treatment significantly reduced lung edema, decreased the infiltration of inflammatory cells, and suppressed the expression of pro-inflammatory markers by down-regulating the TLR4/NF-κB signaling pathway.[1] Furthermore, in a murine model of Parkinson's disease, this compound demonstrated neuroprotective effects by mitigating motor disturbances, reducing cellular damage, and lowering the levels of reactive oxygen species and pro-inflammatory mediators, again implicating the inhibition of the TLR4/NF-κB pathway.[1]
Conclusion and Future Directions
This compound is a promising natural compound with well-defined anti-inflammatory mechanisms centered on the inhibition of the NF-κB and MAPK signaling pathways. The in vitro and emerging in vivo data provide a strong foundation for its further development as a potential therapeutic agent for a variety of inflammatory conditions. Future research should focus on comprehensive preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Elucidating the precise molecular targets of this compound within these signaling cascades will be crucial for optimizing its therapeutic potential and for the rational design of novel anti-inflammatory drugs.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
Tomentosin: A Technical Guide to its Discovery, Traditional Use, and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomentosin, a naturally occurring sesquiterpene lactone, has a rich history rooted in traditional medicine, where plants from the Asteraceae family containing this compound have been utilized for their anti-inflammatory and anticancer properties.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its traditional applications, and the modern scientific elucidation of its biological activities. We present detailed methodologies for its isolation and for key in vitro and in vivo assays that have been instrumental in characterizing its mechanism of action. Quantitative data on its cytotoxic effects are summarized, and its modulation of critical signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR, is detailed and visualized. This document serves as a core resource for researchers investigating the therapeutic potential of this compound.
Discovery and History in Traditional Medicine
This compound is a bioactive sesquiterpene lactone found in a variety of medicinal plants, particularly within the Asteraceae family.[2] Historically, several plant species containing this compound have been employed as traditional remedies for cancer and inflammatory conditions. For instance, Inula viscosa (also known as Dittrichia viscosa) has been used in Mediterranean folk medicine to treat ailments ranging from inflammatory conditions to cancer.[1][3][4][5] Similarly, the roots of Xanthium strumarium L. have been prepared as infusions or decoctions for their therapeutic properties.[1]
The first formal identification and isolation of this compound as a distinct chemical entity was from Carpesium macrocephalum and Cremanthodium potaninii.[1] Subsequent phytochemical studies have identified this compound as a major component in various Inula species, including Inula japonica, Inula sericophylla, and Inula hupehensis, confirming its prevalence in plants with a history of medicinal use.[1]
Isolation and Structure Elucidation
The purification of this compound from its natural sources is crucial for its pharmacological study. Modern methods allow for high-yield isolation, enabling detailed biological and chemical analysis.
Experimental Protocol: High-Yield Isolation from Inula viscosa
This protocol is adapted from a specific method developed for isolating this compound with high yield.[6]
-
Plant Material and Extraction:
-
Collect fresh aerial parts of Inula viscosa.
-
Air-dry the plant material in a shaded, well-ventilated area.
-
Grind the dried material into a fine powder.
-
Extract the powder with dichloromethane (B109758) using a Soxhlet apparatus to create a crude extract.[6]
-
-
Column Chromatography:
-
Concentrate the dichloromethane extract under reduced pressure to obtain a paste-like residue.
-
Prepare a silica (B1680970) gel column for chromatography.
-
Apply the concentrated extract to the top of the column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Purification and Identification:
-
Combine the this compound-rich fractions and concentrate them.
-
Recrystallize the residue from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure this compound crystals.
-
Confirm the purity and identity of the isolated compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The yield from this specific method has been reported to be as high as 0.64%.[6]
-
Structure Elucidation Methodologies
The chemical structure of this compound (Chemical Formula: C₁₅H₂₀O₃) was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Identifies the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Determines the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish detailed correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.
-
Quantitative Biological Data
This compound has demonstrated significant dose- and time-dependent cytotoxicity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of its potency.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration | Reference |
| AGS | Gastric Cancer | 20 µM | Not Specified | [7] |
| SiHa | Cervical Cancer | 7.10 ± 0.78 µM | 96 hours | [1] |
| HeLa | Cervical Cancer | 5.87 ± 0.36 µM | 96 hours | [1] |
| PANC-1 | Pancreatic Cancer | 31.11 µM | 48 hours | [1][8] |
| MIA PaCa-2 | Pancreatic Cancer | 33.93 µM | 48 hours | [1][8] |
| HepG2 | Hepatocellular Carcinoma | Varies (Dose/Time Dependent) | 24-72 hours | [9] |
| Huh7 | Hepatocellular Carcinoma | Varies (Dose/Time Dependent) | 24-72 hours | [9] |
Key Experimental Protocols for Biological Activity
The following protocols are foundational for assessing the anticancer effects of this compound in a laboratory setting.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the old medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in a 60 mm dish. After 24 hours, treat with this compound for 24 or 48 hours.
-
Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
Analysis: Use cell cycle analysis software to model the data and determine the percentage of cells in the G0/G1, S, and G2/M phases. Studies show this compound induces G2/M phase arrest.[9]
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and is crucial for pathway analysis.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, NF-κB).[7][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel imager or X-ray film.
In Vivo Antitumor Activity (Ehrlich Ascites Tumor Model)
This protocol outlines a method to assess the antitumor effects of this compound in a mouse model.[3]
-
Animal Model: Use healthy Balb/c mice.
-
Tumor Induction: Inoculate mice intraperitoneally with Ehrlich Ascites Tumor (EAT) cells (e.g., in 0.2 mL PBS).
-
This compound Administration: Administer this compound intraperitoneally at various doses (e.g., 25, 50, and 100 mg/kg) to the treatment groups.[3]
-
Monitoring: Monitor the mice for changes in body weight, tumor growth (ascitic fluid volume), and overall health.
-
Endpoint Analysis: After a set period, sacrifice the animals and collect ascitic fluid to measure tumor volume and viable tumor cell count. Tissues (liver, kidney, etc.) can be collected for histopathological examination and biochemical analysis (e.g., antioxidant enzyme activity).[3]
Molecular Mechanisms and Signaling Pathways
This compound exerts its anticancer and anti-inflammatory effects by modulating several key intracellular signaling pathways.
Induction of Apoptosis
This compound induces programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3).[7][9]
Caption: Apoptotic pathways activated by this compound.
Inhibition of NF-κB and MAPK Signaling
In inflammatory responses and cancer, the NF-κB and MAPK pathways are often constitutively active. This compound has been shown to suppress the activation of both pathways, leading to a reduction in the production of pro-inflammatory mediators (like TNF-α, IL-6) and the expression of genes involved in cell survival and proliferation.[1][9]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Modulation of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer. This compound inhibits this pathway, leading to decreased cell proliferation and survival. By inhibiting Akt, this compound can also promote the activity of pro-apoptotic factors like FOXO3.
References
- 1. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Composition, Antioxidant Capacity, and Anticancerous Effects against Human Lung Cancer Cells of a Terpenoid-Rich Fraction of Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new specific method for isolation of this compound with a high yield from Inula viscosa (L.) and determination of its bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of cell cycle arrest and apoptosis by this compound in hepatocellular carcinoma HepG2 and Huh7 cells [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Tomentosin
An In-depth Technical Guide on the Core Physical and Chemical Properties of Tomentosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring sesquiterpene lactone predominantly isolated from various plants of the Asteraceae family, such as Inula viscosa (also known as Dittrichia viscosa), Carpesium macrocephalum, and Xanthium sibiricum.[1][2] This bioactive molecule has garnered significant interest within the scientific community for its wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[3][4][5] Its mechanisms of action are multifaceted, involving the modulation of numerous critical cellular signaling pathways.[1] This document provides a comprehensive technical overview of the , its biological activities with quantitative data, detailed experimental protocols, and a visual representation of its key signaling pathways.
Physical and Chemical Properties
This compound is characterized as a solid powder.[4] Its structural and identifying properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀O₃ | [2][4][6][7] |
| Molecular Weight | 248.32 g/mol | [4][6][7] |
| Exact Mass | 248.14124450 Da | [4][6] |
| IUPAC Name | (3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | [4][6] |
| CAS Number | 33649-15-9 | [4][7] |
| Appearance | Solid powder | [4] |
| InChI Key | AVFIYMSJDDGDBQ-CUOATXAZSA-N | [4][6] |
| SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--C(=C)C(=O)O2 | [6] |
| Storage (Powder) | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store dry and protected from light. | [4][7] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[5] | [5][7] |
Quantitative Biological Data
This compound has demonstrated significant dose-dependent cytotoxic and inhibitory activity across various experimental models.
Table 2.1: In Vitro Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Source(s) |
| MOLT-4 | Human Leukemia | 10 | 24 h | [1][8] |
| HeLa | Human Cervical Cancer | 5.87 ± 0.36 | 96 h | [1] |
| SiHa | Human Cervical Cancer | 7.10 ± 0.78 | 96 h | [1] |
| HCT 116 | Human Colorectal Cancer | 13.30 ± 1.20 | 48 h | [9] |
| HT-29 | Human Colorectal Cancer | 10.01 ± 1.56 | 48 h | [9] |
| PANC-1 | Human Pancreatic Cancer | 31.11 | 48 h | [5] |
| MIA PaCa-2 | Human Pancreatic Cancer | 33.93 | 48 h | [5] |
Table 2.2: In Vitro Enzyme Inhibition by this compound
| Enzyme | IC₅₀ (µM) | Inhibition Constant (Kᵢ) (µM) | Source(s) |
| Human Carbonic Anhydrase I (hCAI) | 5.00 ± 0.19 | 4.62 ± 0.10 | [10] |
| Human Carbonic Anhydrase II (hCAII) | 5.40 ± 0.26 | 5.22 ± 0.31 | [10] |
| Acetylcholinesterase (AChE) | 6.75 ± 0.208 | 3.75 ± 0.27 | [10] |
| Butyrylcholinesterase (BChE) | 6.67 ± 0.307 | 0.51 ± 0.11 | [10] |
| α-glucosidase | 26.61 ± 0.236 | 2.61 ± 0.71 | [10] |
| α-amylase | 26.89 ± 1.54 | - | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting multiple intracellular signaling pathways critical to inflammation, cell survival, proliferation, and stress response.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound's multi-target anticancer pathways.
Caption: this compound's antioxidant Nrf2 activation pathway.
Experimental Protocols
This section details generalized methodologies for the isolation, characterization, and evaluation of this compound.
Isolation and Purification of this compound
This compound is typically isolated from the aerial parts of plants like Inula viscosa. The following protocol is a generalized workflow based on common phytochemical methods.[10][11]
Caption: General workflow for this compound isolation.
-
Plant Material Preparation : Air-dry the collected plant material (e.g., leaves and stems of I. viscosa) in the shade and pulverize it into a fine powder.[12]
-
Extraction : Extract the powdered material with a suitable organic solvent such as dichloromethane or ethanol, using methods like maceration or a Soxhlet apparatus.[10]
-
Concentration : Filter the resulting solution to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude, paste-like extract.[13]
-
Chromatographic Separation : Subject the crude extract to column chromatography on a silica (B1680970) gel stationary phase.
-
Elution : Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[11]
-
Fraction Analysis : Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Final Purification : Pool the this compound-rich fractions and subject them to further purification, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity (>98%).[10]
-
Structural Confirmation : Confirm the identity and purity of the isolated compound using spectroscopic methods like NMR and MS.[11][14]
In Vitro Cell Viability (MTT/XTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[9][15]
-
Cell Seeding : Seed cancer cells (e.g., HCT 116, MOLT-4) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]
-
Compound Treatment : Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 2.5 to 50 µM). Include a vehicle control (e.g., 0.1% DMSO).[9][15]
-
Incubation : Incubate the plates for specified time periods (e.g., 24, 48, or 72 hours).[9]
-
Reagent Addition : Add 20 µL of MTT solution (5 mg/mL) or 100 µL of XTT reaction solution to each well and incubate for an additional 2-4 hours at 37°C.[9][15]
-
Solubilization (for MTT) : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]
-
Data Acquisition : Measure the absorbance (Optical Density) at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Structural Elucidation Methods
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[16][17]
-
¹H NMR : Provides information on the number and chemical environment of protons, including their coupling patterns, which helps to establish the connectivity of the carbon skeleton.
-
¹³C NMR : Determines the number of non-equivalent carbons and their chemical types (e.g., C=O, C=C, CH, CH₂, CH₃).
-
2D NMR (COSY, HSQC) : These experiments are crucial for assigning specific proton and carbon signals and confirming the complete molecular structure by showing correlations between nuclei.[16][17]
-
-
Mass Spectrometry (MS) :
-
Method : High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is commonly used.[17]
-
Analysis : Provides the exact mass of the molecule, allowing for the determination of its elemental composition (C₁₅H₂₀O₃).[4] MS/MS fragmentation analysis can further confirm the structure by breaking the molecule into smaller, identifiable pieces.[12]
-
-
Infrared (IR) Spectroscopy :
-
Analysis : IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the γ-lactone carbonyl (C=O), ketone carbonyl (C=O), and carbon-carbon double bonds (C=C).[18]
-
Conclusion
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its well-defined physical and chemical properties, combined with a growing body of evidence on its biological activities, make it a compelling candidate for further preclinical and clinical development. The multi-target nature of this compound, capable of modulating key pathways such as NF-κB, PI3K/Akt, and Nrf2, underscores its potential to address complex diseases. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic utility of this potent sesquiterpene lactone.
References
- 1. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C15H20O3 | CID 155173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Apoptosis | TargetMol [targetmol.com]
- 8. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new specific method for isolation of this compound with a high yield from Inula viscosa (L.) and determination of its bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation, purification and partial characterization of a glycoside from the Jamaican ball moss plant (Tillandsia recurvata L.) [scirp.org]
- 13. youtube.com [youtube.com]
- 14. storage.imrpress.com [storage.imrpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
Tomentosin: A Technical Review of its Therapeutic Potential in Oncology and Inflammation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tomentosin, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, has emerged as a compelling bioactive compound with significant anti-inflammatory and anticancer properties.[1][2] This document provides a comprehensive technical overview of its mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its interaction with key cellular signaling pathways. The multifaceted activity of this compound, encompassing the induction of apoptosis, cell cycle arrest, and the suppression of pro-inflammatory cascades, positions it as a promising candidate for further therapeutic development.[1][3]
Anticancer Therapeutic Potential
This compound exhibits potent cytotoxic and antiproliferative effects across a diverse range of cancer cell lines.[4][5] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and proliferation.[1][6]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound is a potent inducer of programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7]
-
Induction of Oxidative Stress: A primary event in this compound's action is the generation of intracellular Reactive Oxygen Species (ROS).[1][4][8] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.[2][4] In human gastric cancer cells (AGS), treatment with 20 μM this compound initiated apoptosis via an increase in ROS synthesis.[1][9] Similarly, in colorectal cancer cells (HCT 116 and HT-29), this compound treatment led to significant 1.40-fold and 1.26-fold increases in ROS levels, respectively.[4]
-
Mitochondrial Pathway Activation: The elevated ROS levels disrupt the mitochondrial membrane potential (MMP), leading to the release of cytochrome c.[2][4][10] This event is regulated by the Bcl-2 family of proteins; this compound upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[1][7][11] This cascade activates initiator caspase-9 and subsequently effector caspases-3 and -7, leading to the execution of apoptosis.[1][6][8]
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, evidenced by the upregulation of markers such as GRP78, ATF6, and CHOP.[4][10] Prolonged ER stress is a known trigger for apoptosis.[12]
-
Cell Cycle Arrest: this compound consistently induces cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including melanoma, osteosarcoma, and Burkitt's lymphoma.[1][5][13] This arrest is associated with the downregulation of key cell cycle-related proteins such as Cyclins (e.g., Cyclin B1, Cyclin D1) and Cyclin-Dependent Kinases (CDKs, e.g., Cdk1, CDK2).[1] For instance, treating MG-63 osteosarcoma cells with 40 µM this compound for 48 hours increased the G2/M population from 25.24% to 49.53%.[13]
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by intervening in several critical signaling pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival in many cancers.[1] this compound has been shown to inhibit the phosphorylation of Akt and mTOR, effectively suppressing this pro-survival signaling cascade in tumor cells, including human leukemia and gastric cancer cells.[1][6][11]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in both cell proliferation and apoptosis. This compound's effect can be context-dependent. While it suppresses the phosphorylation of p38 and JNK in the context of inflammation[14][15], it has been observed to increase the phosphorylation of ERK in hepatocellular carcinoma cells, which was linked to its effects on cell survival and cell cycle.[1]
-
JAK/STAT Pathway: this compound treatment can downregulate genes involved in the JAK/STAT pathway, further contributing to the inhibition of cancer cell proliferation and survival.[4][6]
Visualization of this compound's Anticancer Mechanisms
Caption: this compound-induced apoptotic signaling cascade.
Quantitative Data: Cytotoxicity
The cytotoxic efficacy of this compound, represented by half-maximal inhibitory concentration (IC50) values, has been documented across numerous cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| MOLT-4 | Leukemia | 24 h | 10 | [11] |
| MG-63 | Osteosarcoma | 24 h | ~40 | [13] |
| PANC-1 | Pancreatic Cancer | 48 h | 31.11 | [8][16] |
| MIA PaCa-2 | Pancreatic Cancer | 48 h | 33.93 | [8][16] |
| RPMI-8226 | Multiple Myeloma | 48 h | 26.14 | [2] |
| HCT 116 | Colorectal Cancer | 72 h | 8.51 ± 0.67 | [2][4] |
| HT-29 | Colorectal Cancer | 72 h | 9.91 ± 1.37 | [2][4] |
| SiHa | Cervical Cancer | 4 days | 7.10 ± 0.78 | [1][2] |
| HeLa | Cervical Cancer | 4 days | 5.87 ± 0.36 | [1][2] |
Quantitative Data: Modulation of Molecular Targets
This compound treatment results in significant changes in the expression of key proteins and genes involved in apoptosis and cell cycle regulation.
| Cell Line(s) | Target | Effect of this compound | Pathway/Process Affected | Reference(s) |
| HCT 116, HT-29 | CASP3, CASP7, CASP8, CASP9, BAX | Upregulation | Apoptosis | [4][10] |
| MOLT-4, Huh7, HepG2 | Bcl-2 | Downregulation | Apoptosis | [1][11] |
| MOLT-4 | Cyclin D1 | Downregulation | Cell Cycle | [1][11] |
| Huh7, HepG2 | p-AKT | Downregulation | Cell Survival (PI3K/Akt) | [1] |
| Raji (BL) | BCL2A1, CDKN1A | Downregulation | Apoptosis | [5] |
| Raji (BL) | PMAIP1 (NOXA) | Upregulation | Apoptosis | [5] |
| HCT 116, HT-29 | GRP78, ATF6, CHOP, XBP1 | Upregulation | ER Stress | [4][10] |
Anti-inflammatory Therapeutic Potential
Chronic inflammation is closely linked with cancer development and other pathologies.[1][3] this compound demonstrates significant anti-inflammatory activity by inhibiting key pro-inflammatory mediators and their upstream signaling pathways.[14][17]
Mechanism of Action: Inhibition of Inflammatory Pathways
This compound's anti-inflammatory effects are primarily mediated by the suppression of the NF-κB and MAPK signaling pathways in macrophages.[1][14][15]
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation.[18][19] In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14][15] this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation of p65 and shutting down the expression of NF-κB target genes like iNOS, COX-2, TNF-α, and IL-6.[7][14][15]
-
MAPK Pathway Inhibition: this compound also suppresses the LPS-induced phosphorylation of the MAP kinases p38 and JNK, which are also involved in the expression of inflammatory mediators.[14][15][17]
Visualization of this compound's Anti-Inflammatory Mechanism
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the therapeutic potential of this compound. Researchers should optimize conditions for specific cell lines and experimental setups.
Protocol: Cell Viability (MTT/XTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2][4]
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%. Remove the old medium and add 100 µL of the this compound dilutions or control medium to the wells.[2][4]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[7]
-
For XTT: Add 50 µL of activated XTT solution to each well and incubate for 2-4 hours.[2][4]
-
-
Data Acquisition:
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of this compound concentration to determine the IC50 value.[2]
Protocol: Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[2]
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate them by size.[2]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[2]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C. Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[2]
Visualization of a Typical Experimental Workflow
Caption: A typical workflow for in vitro investigation of this compound.
Conclusion and Future Perspectives
The collective preclinical evidence strongly supports the therapeutic potential of this compound as both an anticancer and anti-inflammatory agent. Its ability to induce apoptosis and cell cycle arrest in tumor cells, coupled with its capacity to suppress key inflammatory signaling pathways like NF-κB, highlights its multi-target capabilities.[1] While in vitro studies have been extensive, further in vivo investigations are necessary to evaluate its pharmacokinetic properties, bioavailability, and efficacy in animal models.[4][6][21] Future research should also explore its potential in combination therapies with standard chemotherapeutic agents to assess for synergistic effects and its potential to overcome drug resistance.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. research.monash.edu [research.monash.edu]
- 4. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species | MDPI [mdpi.com]
- 14. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
- 15. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
- 16. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppressive effect of this compound on the production of inflammatory mediators in RAW264.7 cells. | Semantic Scholar [semanticscholar.org]
- 18. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. storage.imrpress.com [storage.imrpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tomentosin and the Induction of Apoptosis Pathways
Introduction
This compound, a sesquiterpenoid lactone derived from plants of the Asteraceae family, such as Inula viscosa, has emerged as a compound of significant interest in oncology research.[1] Its potent anti-inflammatory and anticancer properties have been demonstrated across a multitude of studies.[2][3] this compound exerts its antineoplastic effects by inhibiting cell proliferation and inducing programmed cell death (apoptosis) in a variety of cancer cell lines.[1][2] The pro-apoptotic mechanisms are multifaceted, involving the activation of both intrinsic and extrinsic apoptotic pathways, induction of cellular stress, and modulation of key survival signaling cascades.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, summarizes key quantitative data, and details standardized experimental protocols for its study.
Core Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis through a complex interplay of several cellular signaling pathways. The primary mechanisms involve the generation of reactive oxygen species (ROS), which triggers mitochondrial dysfunction and endoplasmic reticulum (ER) stress, ultimately converging on the activation of the caspase cascade.[1] Concurrently, it suppresses critical cell survival pathways, sensitizing cancer cells to apoptotic stimuli.
-
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress : A key initiating event in this compound's mechanism is the significant elevation of intracellular ROS levels.[4][6] This oxidative stress disrupts cellular homeostasis, damages macromolecules like DNA, and activates stress-response pathways that can lead to apoptosis.[2][4] In colorectal cancer cells, this compound treatment led to a 1.26 to 1.40-fold increase in ROS levels.[4]
-
Mitochondrial (Intrinsic) Pathway Activation : The increase in ROS leads to the disruption of the mitochondrial membrane potential (MMP), a critical step in the intrinsic pathway of apoptosis.[4][7] This permeabilization of the mitochondrial outer membrane is further regulated by the Bcl-2 family of proteins. This compound has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[7][8][9] This shift in balance facilitates the release of cytochrome c from the mitochondria into the cytosol, which then activates the initiator caspase-9 and the executioner caspase-3, leading to the cleavage of essential cellular substrates like PARP and subsequent cell death.[6][7][10]
-
Extrinsic (Death Receptor) Pathway Activation : Evidence suggests that this compound also engages the extrinsic apoptosis pathway. Studies have shown an upregulation of initiator caspase-8, a key component of the death-inducing signaling complex (DISC) that forms upon ligand binding to death receptors like Fas and TNF-R1.[4][7][11] The activation of both caspase-8 and caspase-9 indicates that this compound triggers a broad apoptotic response.[4]
-
Endoplasmic Reticulum (ER) Stress : this compound treatment has been correlated with the upregulation of key ER stress markers, including GRP78, ATF6, and CHOP.[4][12] Prolonged ER stress, often initiated by disruptions in protein folding caused by oxidative stress, can trigger apoptosis through pathways involving caspase activation.[4]
-
Inhibition of Pro-Survival Signaling : A crucial aspect of this compound's anticancer activity is its ability to inhibit key pro-survival signaling pathways that are often dysregulated in cancer.[13] It has been shown to suppress the PI3K/Akt/mTOR and JAK/STAT pathways, which are central to promoting cell growth, proliferation, and survival.[4][7][9] Furthermore, this compound can inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival that blocks apoptosis.[9][14] By shutting down these pathways, this compound lowers the threshold for apoptosis induction.
Signaling Pathway Visualizations
Caption: Overview of this compound's pro-apoptotic signaling mechanisms.
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines and experimental conditions. The following tables summarize key quantitative findings from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference(s) |
|---|---|---|---|---|
| HCT 116 | Colorectal Cancer | 48 h | 13.30 ± 1.20 | [4] |
| HT-29 | Colorectal Cancer | 48 h | 10.01 ± 1.56 | [4] |
| HCT 116 | Colorectal Cancer | 72 h | 8.51 ± 0.67 | [1][4] |
| HT-29 | Colorectal Cancer | 72 h | 9.91 ± 1.37 | [1][4] |
| PANC-1 | Pancreatic Cancer | 48 h | 31.11 | [6][15] |
| MIA PaCa-2 | Pancreatic Cancer | 48 h | 33.93 | [6][15] |
| AGS | Gastric Cancer | Not Specified | 20 | [2][8] |
| MOLT-4 | Leukemia | 24 h | 10 | [9][16] |
| MG-63 | Osteosarcoma | 24 h | ~40 | [10] |
| Raji | Burkitt's Lymphoma | 48 h | 42.62 | [11] |
| RPMI-8226 | Multiple Myeloma | 48 h | 26.14 | [1] |
| SiHa | Cervical Cancer | 96 h | 7.10 ± 0.78 | [1][17] |
| HeLa | Cervical Cancer | 96 h | 5.87 ± 0.36 |[1][17] |
Table 2: Modulation of Key Apoptosis-Related Molecules by this compound
| Molecule | Modulation | Cell Line(s) | Fold Change / Effect | Reference(s) |
|---|---|---|---|---|
| Pro-Apoptotic | ||||
| Bax | Upregulation | HCT 116, AGS, MOLT-4 | 1.78-fold (HCT 116) | [4][8][9] |
| Caspase-3 | Upregulation / Activation | HCT 116, PANC-1, MOLT-4 | 6.5-fold (HCT 116) | [4][6][9] |
| Caspase-7 | Upregulation | HCT 116 | 2.13-fold | [4] |
| Caspase-8 | Upregulation | HCT 116 | 24.72-fold | [4] |
| Caspase-9 | Upregulation / Activation | HCT 116, PANC-1 | 1.61-fold (HCT 116) | [4][6] |
| Cleaved PARP | Upregulation | SiHa, HeLa, MG-63 | Increased cleavage | [10][17] |
| Anti-Apoptotic | ||||
| Bcl-2 | Downregulation | MOLT-4, SiHa, HeLa | Significant decrease | [7][9][17] |
| ER Stress Markers | ||||
| GRP78/BiP | Upregulation | HCT 116, HT-29 | Significant increase | [4] |
| Survival Pathways | ||||
| PI3K/Akt/mTOR | Inhibition | MOLT-4 | Decreased protein expression | [7][9] |
| NF-κB | Inhibition | MOLT-4 | Decreased expression |[9] |
Table 3: Effects of this compound on Cellular Processes
| Cellular Process | Effect | Cell Line(s) | Quantitative Measurement | Reference(s) |
|---|---|---|---|---|
| Intracellular ROS | Increase | HCT 116, HT-29 | 1.40-fold (HCT 116), 1.26-fold (HT-29) | [4] |
| Mitochondrial Membrane Potential (MMP) | Decrease | PANC-1, SiHa, HeLa | Significant reduction | [4][6][7] |
| Apoptosis Rate | Increase | HCT 116, HT-29 | 2.5-fold (HCT 116), 2.8-fold (HT-29) | [4] |
| Cell Cycle | Arrest | MG-63, Raji | G2/M Arrest |[10][18] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to evaluate this compound-induced apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Caption: Experimental workflow for studying this compound's effects.
Protocol 1: Cell Viability Assay (MTT/XTT)
-
Objective : To determine the cytotoxic effect of this compound and calculate its IC50 value.[5]
-
Materials :
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Plate reader
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Treatment : Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.[1]
-
Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[3]
-
Reagent Addition : Add 20 µL of MTT solution (5 mg/mL) or 50 µL of XTT solution to each well. Incubate for 2-4 hours at 37°C.[3][5]
-
Data Acquisition : For MTT, first solubilize the formazan (B1609692) crystals with 150 µL of DMSO, then measure absorbance at 570 nm. For XTT, measure the absorbance at 450 nm.[1][5]
-
Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.[5]
-
Protocol 2: Apoptosis Quantification by Annexin V-FITC/PI Staining
-
Objective : To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.[5]
-
Materials :
-
Treated and control cells
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure :
-
Cell Seeding and Treatment : Seed 1-5 × 10⁵ cells per well in a 6-well plate. After 24 hours, treat with this compound at desired concentrations (e.g., based on IC50 values) for the specified duration.
-
Cell Harvesting : Harvest cells (including floating cells in the medium) by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Washing : Wash the cell pellet twice with cold PBS.[3]
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[5]
-
Analysis : Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[5]
-
Protocol 3: Western Blot Analysis
-
Objective : To detect changes in the expression levels of key apoptosis-related proteins.[6]
-
Materials :
-
Treated and control cell pellets
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure :
-
Lysis : Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the protein lysate.[1]
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer : Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking & Antibody Incubation : Block the membrane for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection : Detect protein bands using an ECL substrate and an imaging system.[5]
-
Protocol 4: Measurement of Intracellular ROS (DCFDA Assay)
-
Objective : To quantify the level of intracellular ROS production.
-
Materials :
-
Treated and control cells
-
DCFDA (2',7'-dichlorofluorescin diacetate) probe
-
Black 96-well plate or flow cytometer
-
-
Procedure :
-
Cell Treatment : Seed cells and treat with this compound as described previously.
-
Probe Loading : Wash cells with PBS and then incubate with DCFDA solution (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Washing : Wash cells again with PBS to remove excess probe.
-
Data Acquisition : Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or flow cytometer. The increase in fluorescence correlates with higher ROS levels.[4]
-
Conclusion
This compound is a promising natural compound that effectively induces apoptosis in a wide range of cancer cells through the coordinated activation of intrinsic and extrinsic pathways, induction of cellular stress, and suppression of key survival signals.[1][4] Its ability to target multiple facets of cancer cell biology, including proliferation, survival, and apoptosis, underscores its potential as a candidate for further investigation in preclinical and clinical settings. The data and protocols presented in this guide offer a robust framework for researchers to explore the therapeutic utility of this compound in cancer research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones this compound and Inuviscolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research | Baldwin Lab [baldwinlab.web.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound Induces Telomere Shortening and Caspase-Dependant Apoptosis in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes | MDPI [mdpi.com]
Tomentosin: A Comprehensive Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a sesquiterpene lactone found in various plants of the Asteraceae family, has emerged as a compound of significant interest in oncology research. Extensive in vitro studies have demonstrated its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates cell cycle progression, offering a valuable resource for researchers and professionals in drug development. The guide summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
This compound consistently induces cell cycle arrest, primarily at the G2/M phase, in a dose- and time-dependent manner in various cancer cell lines. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to apoptosis. The following tables summarize the quantitative data from key studies on the effect of this compound on cell cycle distribution.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Burkitt's Lymphoma (Raji) Cells
| Treatment (50 µM this compound) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (24h) | 44.44 | 19.86 | 33.46 |
| 12h | - | - | Increased |
| 24h | 27.57 | 11.68 | 54.5 |
Data presented as the percentage of cells in each phase of the cell cycle. A significant decrease in the G0/G1 and S phases was observed, with a corresponding increase in the G2/M phase after 24 hours of treatment.
Table 2: Effect of this compound on Cell Cycle Distribution in Human Osteosarcoma (MG-63) Cells
| Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM) | - | - | 25.24 |
| 10 µM | - | - | - |
| 20 µM | - | - | - |
| 40 µM | - | - | 49.53 |
Data highlights a dose-dependent increase in the G2/M phase population.
Table 3: Effect of this compound on Cell Cycle Distribution in Human Hepatocellular Carcinoma (HepG2 and Huh7) Cells
| Cell Line | Treatment (48h) | Sub-G1 Phase (%) | G0/G1 Phase (%) | G2/M Phase (%) |
| HepG2 | Control (0 µM) | - | Increased | - |
| HepG2 | 10 µM | Increased | Decreased | Increased |
| HepG2 | 20 µM | Increased | Decreased | Increased |
| HepG2 | 40 µM | Increased | Decreased | Increased |
| Huh7 | Control (0 µM) | - | Increased | - |
| Huh7 | 10 µM | Increased | Decreased | Increased |
| Huh7 | 20 µM | Increased | Decreased | Increased |
| Huh7 | 40 µM | Increased | Decreased | Increased |
This compound treatment led to an increased population of cells in the Sub-G1 (apoptotic) and G2/M phases, with a corresponding decrease in the G0/G1 phase.
Table 4: Effect of this compound on Cell Cycle Distribution in Human Cervical Cancer (SiHa and HeLa) Cells
| Cell Line | Treatment (48h) | G2/M Phase (%) |
| SiHa | Control | - |
| SiHa | 10 µM | Increased |
| SiHa | 20 µM | Increased |
| SiHa | 40 µM | Increased |
| HeLa | Control | - |
| HeLa | 10 µM | Increased |
| HeLa | 20 µM | Increased |
| HeLa | 40 µM | Increased |
A considerable increase in the proportion of SiHa and HeLa cells in the G2/M phase was observed with increasing concentrations of this compound.
Core Signaling Pathways Modulated by this compound
This compound exerts its effects on the cell cycle by modulating several key signaling pathways. The primary mechanism involves the induction of G2/M arrest and apoptosis through the p53-mediated pathway and inhibition of pro-survival pathways like PI3K/Akt/mTOR.
p53-Dependent G2/M Arrest
This compound treatment leads to the upregulation and phosphorylation of the tumor suppressor protein p53. Activated p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21waf1. p21, in turn, inhibits the activity of the Cyclin B1/CDK1 (Cdc2) complex, which is crucial for the G2/M transition, thereby causing cell cycle arrest at the G2/M checkpoint.
Tomentosin: A Technical Guide to its Modulation of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomentosin, a sesquiterpene lactone found in various medicinal plants, has demonstrated significant anti-inflammatory and potential therapeutic properties. A substantial body of evidence points to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its inhibitory effects on NF-κB signaling. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to facilitate further research and drug development efforts.
Introduction to NF-κB Signaling and this compound
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by various pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6).[1][2][3][4]
This compound is a naturally occurring sesquiterpene lactone that has been the subject of increasing interest for its pharmacological activities. Research has primarily focused on its anti-inflammatory and anti-cancer effects, with a significant portion of its mechanism of action attributed to the inhibition of the NF-κB signaling pathway.[5][6][7]
Mechanism of Action of this compound on NF-κB Signaling
Current research indicates that this compound's primary mechanism for inhibiting the NF-κB pathway involves the prevention of IκBα degradation.[1][2][3][4] By stabilizing the IκBα protein, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, thereby preventing its nuclear translocation and subsequent transcriptional activity. This leads to a downstream reduction in the production of a wide array of pro-inflammatory molecules.[1][2][3][4] While the precise molecular target of this compound within the NF-κB pathway has not been definitively identified, many sesquiterpene lactones are known to directly target and inhibit the IKK complex, suggesting a potential direct interaction.
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by this compound.
References
- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effect of Mangostenone F in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones from Sigesbeckia glabrescens Possessing Potent Anti-inflammatory Activity by Directly Binding to IKKα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor properties of novel sesquiterpene lactone analogs as NFκB inhibitors that bind to the IKKβ ubiquitin-like domain (ULD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressive effect of this compound on the production of inflammatory mediators in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Bioactivity of Tomentosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Inula viscosa, has emerged as a compound of significant interest in therapeutic research.[1][2] Preliminary studies have highlighted its potent anticancer and anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug development.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used in its evaluation.
Anticancer Bioactivity
This compound exhibits a multi-faceted anticancer activity, targeting various cancer cell lines through several mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][3][4] Its efficacy has been demonstrated in a range of cancer types, including cervical, osteosarcoma, melanoma, leukemia, and pancreatic cancer.[1][3][4][5]
Quantitative Data on Anticancer Activity
The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Duration of Treatment | Reference |
| SiHa | Cervical Cancer | 7.10 ± 0.78 | 4 days | [1] |
| HeLa | Cervical Cancer | 5.87 ± 0.36 | 4 days | [1] |
| MOLT-4 | Leukemia | 10 | 24 hours | [5] |
| MCF-7 | Breast Cancer | 3.0 ± 0.1 - 31.9 ± 1.6 (for a group of sesquiterpene lactones including this compound) | Not Specified | [1] |
| MG-63 | Osteosarcoma | Not Specified | Not Specified | [1] |
| 1363 mel, 624 mel, SK-28 | Melanoma | Dose-dependent inhibition | Not Specified | [1] |
| HepG2, Huh7 | Hepatocellular Carcinoma | Dose- and time-dependent decrease in viability | Not Specified | [3] |
Anti-inflammatory Bioactivity
This compound has demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory mediators and signaling pathways.[1][6][7] Its action helps in mitigating the inflammatory processes that are often linked with the development and progression of cancer.[1][2]
Key Anti-inflammatory Mechanisms:
-
Inhibition of Pro-inflammatory Enzymes and Cytokines: this compound suppresses the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] It also reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][6][7]
-
Modulation of Signaling Pathways: The anti-inflammatory effects of this compound are mediated through the suppression of the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][6][7]
Molecular Mechanisms of Action
This compound exerts its biological effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation.
Key Signaling Pathways Modulated by this compound:
-
NF-κB Signaling Pathway: this compound inhibits the activation of NF-κB, a key transcription factor in inflammation and cancer, by preventing the degradation of its inhibitor, IκBα.[1][6] This leads to a decrease in the nuclear translocation of p65, a subunit of NF-κB.[6]
-
PI3K/Akt/mTOR Signaling Pathway: In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][5][8]
-
MAPK Signaling Pathway: this compound suppresses the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), components of the MAPK pathway, which are involved in inflammation and cell proliferation.[6][7]
-
JAK/STAT Signaling Pathway: The JAK/STAT pathway, which is involved in immune responses and cell proliferation, is also downregulated by this compound in some cancer cells.[8]
-
ERK Signaling Pathway: In hepatocellular carcinoma cells, the anticancer effect of this compound is attributed to the activation of the ERK signaling pathway.[1]
Visualization of Key Signaling Pathways
Caption: Overview of signaling pathways modulated by this compound.
Apoptosis Induction
This compound induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10]
-
Intrinsic Pathway: this compound triggers the production of intracellular ROS, leading to DNA damage, a decrease in the mitochondrial membrane potential, and the release of cytochrome c.[1][4] This activates the caspase cascade, including caspase-9 and the effector caspase-3.[1][4][8][10]
-
Extrinsic Pathway: The activation of initiator caspase-8 suggests the involvement of the death receptor pathway.[8][10]
-
Regulation of Apoptotic Proteins: this compound downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins.[1][8]
Caption: this compound-induced apoptosis pathways.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preliminary studies of this compound's bioactivity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., caspases, Bcl-2, p-Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for in vitro bioactivity studies.
Conclusion and Future Perspectives
The preliminary research on this compound strongly indicates its potential as a valuable therapeutic agent, particularly in the fields of oncology and anti-inflammatory treatments.[1][2] Its ability to modulate multiple key signaling pathways highlights its potential for multi-target chemotherapeutic action.[1] Future research should focus on in vivo studies to validate the in vitro findings, explore the pharmacokinetic and pharmacodynamic properties of this compound, and investigate its potential in combination therapies to enhance its efficacy and overcome drug resistance.[1][8] A deeper understanding of its molecular interactions will be crucial for its development into a clinically viable drug.
References
- 1. mdpi.com [mdpi.com]
- 2. research.monash.edu [research.monash.edu]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
- 7. Suppressive effect of this compound on the production of inflammatory mediators in RAW264.7 cells. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
Tomentosin Structure-Activity Relationship: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Tomentosin, a naturally occurring sesquiterpene lactone primarily isolated from plants of the Asteraceae family, has garnered significant scientific interest for its potent anti-inflammatory and anticancer properties.[1][2] As a member of the eudesmanolide class of sesquiterpenoids, its biological activity is intrinsically linked to its chemical structure. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel, more potent, and selective therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound's SAR, detailing its effects on key signaling pathways, and presenting experimental protocols for its evaluation.
Core Structure and Biological Activity
This compound's characteristic eudesmanolide skeleton, featuring an α-methylene-γ-lactone moiety, is a crucial determinant of its bioactivity. This reactive group is believed to act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[3] This mechanism is thought to underlie its ability to modulate the function of key signaling proteins involved in inflammation and cancer.
Structure-Activity Relationship Studies
The biological activity of this compound can be significantly altered by modifications to its core structure. While research on this compound derivatives is an emerging field, initial studies have provided valuable insights into its SAR.
Key Structural Features Influencing Activity:
-
α-Methylene-γ-lactone: The presence of this reactive group is widely considered essential for the cytotoxic and anti-inflammatory effects of many sesquiterpene lactones, including this compound.[3]
-
Modifications at the α-methylene group: The synthesis of amino and 1,2,3-triazole derivatives of this compound has been explored. These modifications, achieved through a Michael addition reaction, can modulate the compound's biological profile. While specific cytotoxic IC50 values for these derivatives are not extensively reported in the initial literature, their neuroprotective effects have been evaluated, indicating that derivatization of the α-methylene group can lead to novel biological activities.[4]
Further research with a broader range of structural modifications is necessary to fully elucidate the SAR of this compound.
Quantitative Data on Biological Activity
The cytotoxic and anti-inflammatory activities of this compound have been quantified in numerous studies. The following tables summarize the available IC50 values for this compound and the reported activity of its derivatives.
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| MOLT-4 | Leukemia | 10 | 24 |
| Raji | Burkitt's Lymphoma | 42.62 | 48 |
| MG-63 | Osteosarcoma | ~40 | 24 |
| PANC-1 | Pancreatic Cancer | 31.11 | 48 |
| MIA PaCa-2 | Pancreatic Cancer | 33.93 | 48 |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Biological Activity of this compound Derivatives
| Derivative Type | Biological Effect | Quantitative Data |
| Amino-derivatives | Neuroprotection | Decreased NMDA-induced cellular death |
| Triazolo-derivatives | Neuroprotection & Reduced ROS Production | Decreased NMDA-induced cellular death and reduced reactive oxygen species (ROS) production |
Data from a study on NMDA-induced excitotoxicity.[4]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of inflammation and cell survival.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell proliferation.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.[3] this compound has been shown to inhibit NF-κB activation, likely through the alkylation of cysteine residues on key proteins within this pathway.[3]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways are a series of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are particularly important in the inflammatory response. This compound has been shown to suppress the phosphorylation of JNK and p38, thereby inhibiting downstream inflammatory signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the structure-activity relationship of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MOLT-4, Raji, MG-63)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound and its analogs (stock solutions in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound and its analogs on NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete culture medium
-
This compound and its analogs
-
LPS (lipopolysaccharide) or TNF-α (tumor necrosis factor-alpha)
-
96-well opaque plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected HEK293T cells in a 96-well opaque plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or its analogs for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), for 6-8 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Western Blot Analysis for Phosphorylated JNK and p38
Objective: To determine the effect of this compound and its analogs on the phosphorylation of JNK and p38 MAP kinases.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
Complete culture medium
-
This compound and its analogs
-
LPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells to 70-80% confluency. Pre-treat the cells with this compound or its analogs for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by cells treated with this compound and its analogs.
Materials:
-
RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs)
-
Complete culture medium
-
This compound and its analogs
-
LPS
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 24-well plate. Pre-treat with this compound or its analogs for 1-2 hours, followed by stimulation with LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[9][10] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.
Conclusion and Future Directions
This compound is a promising natural product with significant anti-inflammatory and anticancer activities. The α-methylene-γ-lactone moiety is a key structural feature responsible for its biological effects, which are mediated through the inhibition of critical signaling pathways such as NF-κB and MAPK. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development.
Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship. This will enable the design of novel analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new therapeutic agents for the treatment of inflammatory diseases and cancer. Molecular docking studies could also provide valuable insights into the specific molecular targets of this compound and its analogs, further guiding the drug design process.
References
- 1. research.monash.edu [research.monash.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Novel this compound Derivatives in NMDA-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Tomentosin Solubility in DMSO versus Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin is a sesquiterpene lactone with significant therapeutic potential, demonstrating anti-inflammatory, anticancer, and neuroprotective properties. Its mechanism of action involves the modulation of key cellular signaling pathways, including NF-κB, STAT3, MAPK, and mTOR/PI3K/Akt.[1] Effective in vitro and in vivo studies rely on the appropriate selection of a solvent that ensures optimal dissolution and bioavailability without interfering with biological assays. This document provides a comparative analysis of this compound's solubility in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol (B145695), and offers detailed protocols for its handling and use in research settings.
Solubility Data
| Solvent | Solubility | Molar Concentration (at Max Solubility) | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | ~201.3 mM | [1] |
| Ethanol | Data not available | Data not available | N/A |
Note: The molar concentration is calculated based on the molecular weight of this compound (248.32 g/mol ).
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound using DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of this compound).
-
Dissolution: Tightly cap the vial and vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
General Protocol for Determining this compound Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the thermodynamic solubility of this compound in a solvent of interest, such as ethanol.[3]
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., Ethanol)
-
Glass vials with screw caps
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Calibrated pipettes and syringes with filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the solvent (e.g., ethanol) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vial at a high speed to pellet the excess solid.
-
Sample Collection: Carefully collect a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known this compound concentrations should be used for accurate quantification.
-
Solubility Determination: The determined concentration represents the solubility of this compound in the tested solvent at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
References
Preparing Tomentosin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a naturally occurring sesquiterpene lactone found in plants of the Asteraceae family, has emerged as a compound of significant interest for its potent anti-inflammatory and anticancer properties.[1] In vitro studies have consistently demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, inducing apoptosis (programmed cell death), and causing cell cycle arrest.[1] The mechanism of action of this compound involves the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and JAK/STAT, as well as the induction of cellular stress responses.[1][2][3]
Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro research.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [4] |
| Molecular Weight | 248.32 g/mol | [4][5] |
| Appearance | Powder | [6] |
| Storage (Powder) | -20°C for 3 years | [6] |
Recommended Solvents and Storage Conditions for Stock Solutions
| Parameter | Recommendation | Source |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [7][8] |
| Stock Solution Concentration | 10-50 mM | [2][8] |
| Storage (Stock Solution) | -20°C or -80°C for up to 1 year | [6][8] |
| Final DMSO Concentration in Culture | Should not exceed 0.1% (v/v) | [8] |
Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The IC50 values for this compound vary across different cancer cell lines and treatment durations.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| AGS | Gastric Cancer | 20 | Not Specified | [1] |
| HCT 116 | Colorectal Cancer | 13.30 ± 1.20 | 48 | [1][8] |
| HCT 116 | Colorectal Cancer | 8.51 ± 0.67 | 72 | [1][8] |
| HT-29 | Colorectal Cancer | 10.01 ± 1.56 | 48 | [1][8] |
| HT-29 | Colorectal Cancer | 9.91 ± 1.37 | 72 | [1][8] |
| HeLa | Cervical Cancer | 5.87 ± 0.36 | 96 | [1] |
| SiHa | Cervical Cancer | 7.10 ± 0.78 | Not Specified | [3] |
| MG-63 | Osteosarcoma | ~40 | 48 | [9][10] |
| MOLT-4 | Leukemia | 10 | 24 | [3][11] |
| Raji | Burkitt Lymphoma | ~25 | 48 | [2] |
| PANC-1 | Pancreatic Cancer | 31.11 | 48 | [12] |
| MIA PaCa-2 | Pancreatic Cancer | 33.93 | 48 | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 248.32 g/mol = 0.0024832 g = 2.48 mg
-
-
Weighing: Carefully weigh 2.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6][8] Properly label the tubes with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1][7]
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically <0.1%).[1][8]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][7]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control cells. Plot a dose-response curve to determine the IC50 value.[1]
Visualizations
This compound Signaling Pathways
Caption: Overview of signaling pathways modulated by this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms | MDPI [mdpi.com]
- 4. This compound | C15H20O3 | CID 155173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species [mdpi.com]
- 10. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimal Concentration of Tomentosin for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a naturally occurring sesquiterpene lactone found predominantly in plants of the Asteraceae family, such as Inula viscosa, has garnered significant scientific interest for its potent anti-inflammatory and anticancer properties.[1][2][3] In vitro studies have consistently demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle.[1][2] The molecular mechanisms underlying these effects often involve the modulation of critical cellular signaling pathways, including NF-κB and PI3K/Akt, as well as the induction of cellular stress responses like the generation of reactive oxygen species (ROS).[1][2] This document provides a comprehensive guide to determining the optimal concentration of this compound for various in vitro assays, complete with detailed experimental protocols and a summary of quantitative data from published studies.
Data Presentation: Cytotoxicity of this compound
This compound exhibits a dose- and time-dependent cytotoxic effect on a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective concentration range for in vitro experiments. The following tables summarize the IC50 values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| AGS | Gastric Cancer | Not Specified | 20 | [1][2] |
| HCT 116 | Colorectal Cancer | 48 hours | 13.30 ± 1.20 | [1][4] |
| HCT 116 | Colorectal Cancer | 72 hours | 8.51 ± 0.67 | [1][4][5] |
| HT-29 | Colorectal Cancer | 48 hours | 10.01 ± 1.56 | [1][4] |
| HT-29 | Colorectal Cancer | 72 hours | 9.91 ± 1.37 | [1][4][5] |
| HeLa | Cervical Cancer | 96 hours (4 days) | 5.87 ± 0.36 | [1][2][5] |
| SiHa | Cervical Cancer | 96 hours (4 days) | 7.10 ± 0.78 | [2][5] |
| MOLT-4 | Leukemia | 24 hours | 10 | [2][5][6] |
| PANC-1 | Pancreatic Cancer | 48 hours | 31.11 | [5][7][8] |
| MIA PaCa-2 | Pancreatic Cancer | 48 hours | 33.93 | [5][7][8] |
| RPMI-8226 | Multiple Myeloma | 48 hours | 26.14 | [5] |
| MG-63 | Osteosarcoma | 24 hours | ~40 | [9][10] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cancer progression.
Anti-Inflammatory Effects and NF-κB Inhibition
This compound has demonstrated significant anti-inflammatory activity by suppressing the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[11][12] A primary mechanism for this is the inhibition of the NF-κB signaling pathway.[11][12] this compound prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. research.monash.edu [research.monash.edu]
- 4. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
- 12. Suppressive effect of this compound on the production of inflammatory mediators in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
Tomentosin: Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a naturally occurring sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Inula viscosa, has emerged as a compound of significant interest in oncological research.[1][2] Extensive in vitro studies have demonstrated its potent anti-inflammatory and anticancer properties across a variety of cancer cell lines.[1][2] The anticancer mechanisms of this compound are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[1][3] This document provides a comprehensive overview of the quantitative data on this compound's efficacy, detailed protocols for essential in vitro assays, and visual representations of the molecular pathways it influences.
Data Presentation: this compound Cytotoxicity
This compound's cytotoxic effects have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the IC50 values reported in various studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| MCF-7 | Breast Cancer | 3.0 ± 0.1 to 31.9 ± 1.6 (µg/mL) | Not Specified |
| AGS | Gastric Cancer | ~20 | 24 |
| MOLT-4 | Leukemia | 10 | 24 |
| SiHa | Cervical Cancer | 7.10 ± 0.78 | 96 |
| HeLa | Cervical Cancer | 5.87 ± 0.36 | 96 |
| HCT 116 | Colorectal Cancer | 13.30 ± 1.20 | 48 |
| HCT 116 | Colorectal Cancer | 8.51 ± 0.67 | 72 |
| HT-29 | Colorectal Cancer | 10.01 ± 1.56 | 48 |
| HT-29 | Colorectal Cancer | 9.91 ± 1.37 | 72 |
| MG-63 | Osteosarcoma | ~40 | 24 |
| Raji | Burkitt's Lymphoma | 42.62 | 48 |
| PANC-1 | Pancreatic Cancer | 31.11 | 48 |
| MIA PaCa-2 | Pancreatic Cancer | 33.93 | 48 |
| HepG2 | Hepatocellular Carcinoma | Decreased viability at 10, 20, 40 | 24, 48 |
| Huh7 | Hepatocellular Carcinoma | Decreased viability at 10, 20, 40 | 24, 48 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
This compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).[4]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentrations of this compound for the specified time.[4]
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.[4]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, then store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, caspases, cyclins, CDKs, p53, Akt, ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways.
This compound has been shown to inhibit pro-survival pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[1][5] Inhibition of these pathways leads to decreased expression of anti-apoptotic proteins like Bcl-2.[1][3] Concurrently, this compound treatment can induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases-9 and -3.[3][5][6] Furthermore, this compound can induce cell cycle arrest, often at the G2/M phase, by downregulating the expression of key cell cycle regulatory proteins, including various cyclins and cyclin-dependent kinases (CDKs).[1][6] The tumor suppressor protein p53 and its downstream targets like p21 and p27 have also been implicated in mediating this compound-induced cell cycle arrest.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones this compound and Inuviscolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tomentosin in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered significant interest for its diverse biological activities, including anti-inflammatory and anti-cancer effects.[1][2] While direct studies on this compound's role in wound healing are emerging, its known mechanisms of action on cell proliferation, migration, and inflammation suggest its potential as a modulator of the wound repair process. These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound in an in vitro wound healing assay, a fundamental technique to study collective cell migration.[3][4][5]
Mechanism of Action
This compound has been shown to influence several signaling pathways that are crucial for the complex process of wound healing.[6][7] Its effects on cell cycle progression, apoptosis, and inflammation are primarily attributed to the modulation of key signaling cascades. Notably, this compound has been reported to suppress the NF-κB pathway, a critical regulator of inflammation, and to influence MAP Kinase and PI3K/Akt signaling, which are involved in cell proliferation, migration, and survival.[1][8][9] The compound's ability to modulate reactive oxygen species (ROS) production and its impact on the expression of various cytokines and cell cycle-related proteins further underscore its potential to influence the intricate phases of wound repair.[1][10]
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different human cancer cell lines, providing a reference for dose-selection in preliminary wound healing experiments.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| SiHa | Cervical Cancer | 7.10 ± 0.78 | 96 | [1] |
| HeLa | Cervical Cancer | 5.87 ± 0.36 | 96 | [1] |
| PANC-1 | Pancreatic Cancer | 31.11 | 48 | [11] |
| MIA PaCa-2 | Pancreatic Cancer | 33.93 | 48 | [11] |
| AGS | Gastric Cancer | 20 | Not Specified | [12] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure duration. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration of this compound for the specific cell line used in the wound healing assay.
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay Protocol
This protocol outlines a standard procedure for conducting a scratch assay to assess the effect of this compound on cell migration.[3][5][13][14]
Materials:
-
Adherent cell line of interest (e.g., fibroblasts, keratinocytes, endothelial cells)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile tissue culture plates (e.g., 12-well or 24-well)
-
Sterile 200 µL or 1 mL pipette tips
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize, count, and seed the cells into wells of a culture plate at a density that will form a confluent monolayer within 24 hours.[3][13] The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Creating the Wound:
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.[14] A cross-shaped scratch can also be made.[13] Apply firm, even pressure to ensure a clean, cell-free gap.
-
Gently wash the wells with PBS to remove detached cells and debris.[5][13]
-
-
Treatment with this compound:
-
Aspirate the PBS and replace it with a fresh culture medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control.
-
To distinguish between cell migration and proliferation, cells can be pre-treated with a proliferation inhibitor like Mitomycin C, or the assay can be performed in a serum-free or low-serum medium.[4]
-
-
Image Acquisition:
-
Immediately after adding the treatment medium, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is the 0-hour time point.[13]
-
Mark the location of the images to ensure the same field of view is captured at subsequent time points.
-
Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 24-48 hours).[13]
-
-
Data Analysis:
-
Use image analysis software to measure the area or the width of the scratch at each time point for all treatment conditions.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100
-
Plot the percentage of wound closure against time to compare the rate of cell migration between different treatment groups.
-
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound relevant to wound healing.
Experimental Workflow
Caption: Experimental workflow for the in vitro wound healing (scratch) assay.
Logical Relationships
Caption: Logical relationship between this compound's effects and wound closure.
References
- 1. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. Frontiers | Signaling pathways in cutaneous wound healing [frontiersin.org]
- 7. Wound Healing Properties of Natural Products: Mechanisms of Action [mdpi.com]
- 8. Clarifying the molecular mechanism of this compound‑induced antiproliferative and proapoptotic effects in human multiple myeloma via gene expression profile and genetic interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Lipopolysaccharide-Induced Acute Lung Injury and Inflammatory Response by Suppression of the NF-κB Pathway in a Mouse Model of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant Activities and Mechanisms of this compound in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
Tomentosin in Murine Models: A Guide to In Vivo Dosing and Administration
Application Notes and Protocols for Researchers
Tomentosin, a sesquiterpene lactone found in various plants of the Asteraceae family, has garnered significant scientific interest for its anti-inflammatory, neuroprotective, and anticancer properties. Preclinical research utilizing in vivo mouse models is crucial for evaluating its therapeutic potential. These application notes provide a comprehensive overview of this compound dosage, administration routes, and experimental protocols for various disease models in mice and rats, compiled from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of in vivo studies with this compound.
Data Presentation: In Vivo this compound Dosage Regimens
The following tables summarize the quantitative data on this compound dosage and administration in different in vivo models.
Table 1: this compound Dosage in a Mouse Cancer Model
| Mouse Model | Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Treatment Schedule | Key Findings |
| Ehrlich Ascites Carcinoma | Ascites Tumor | Not Specified | 25, 50, and 100 mg/kg | Intraperitoneal (i.p.) | Tween 80 | Daily, starting 24 hours after tumor cell inoculation. | Dose-dependent reduction in tumor morphology. The 100 mg/kg dose showed significant tumor reduction based on weight changes, SOD, and TAS results.[1] |
Table 2: this compound Dosage in Non-Cancer Mouse and Rat Models
| Model | Disease/Injury | Animal Model | This compound Dosage | Administration Route | Vehicle | Treatment Schedule |
| Acute Lung Injury | Inflammation | BALB/c mice | 20 and 25 mg/kg | Not Specified | Not Specified | Concomitantly with LPS administration.[1] |
| Cerebral Ischemia/Reperfusion | Neuroinflammation | Sprague-Dawley rats | 25 and 50 mg/kg b.w. | Not Specified | Not Specified | Pretreatment for seven days before induction of ischemia/reperfusion. |
| Parkinson's Disease | Neurodegeneration | C57/BL6 mice | Not Specified in Abstract | Not Specified | Not Specified | Simultaneous with MPTP administration for 15 days. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Protocol 1: Evaluation of Antitumor Effects in Ehrlich Ascites Carcinoma Model[1]
1. Animal Model:
-
Adult mice (strain not specified).
2. Tumor Induction:
-
Ehrlich ascites tumor (EAT) cells are harvested from a stock mouse.
-
Resuspend EAT cells in sterile phosphate-buffered saline (PBS).
-
Inject 1 x 10^6 EAT cells in 0.2 mL of PBS intraperitoneally into each mouse.
3. This compound Preparation:
-
Dissolve this compound in Tween 80 to achieve the desired concentrations (25, 50, and 100 mg/kg).
4. Administration:
-
Begin treatment 24 hours after tumor cell inoculation.
-
Administer the prepared this compound solution intraperitoneally once daily.
5. Monitoring and Endpoint:
-
Monitor the body weight of the mice throughout the experiment.
-
At the end of the study period, euthanize the mice.
-
Collect ascites fluid to measure tumor volume and cell count.
-
Collect tissues for histopathological examination and biochemical analysis (e.g., Total Oxidant Status (TOS), Total Antioxidant Status (TAS), and Superoxide Dismutase (SOD) activity).
Protocol 2: Induction of Acute Lung Injury in Mice[1]
1. Animal Model:
-
BALB/c mice.
2. Induction of Acute Lung Injury (ALI):
-
Administer lipopolysaccharide (LPS) to induce ALI. The specific dose and route of LPS administration should be based on established protocols.
3. This compound Administration:
-
Administer this compound at doses of 20 and 25 mg/kg.
-
The administration of this compound should be concomitant with the LPS challenge.
4. Assessment of Lung Injury:
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (macrophages, lymphocytes, neutrophils).
-
Measure myeloperoxidase (MPO) activity in lung tissue as an indicator of neutrophil accumulation.
-
Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BALF or lung homogenates.
-
Perform histological analysis of lung tissue to assess edema, inflammation, and structural damage.
Protocol 3: Cerebral Ischemia/Reperfusion Model in Rats
1. Animal Model:
-
Sprague-Dawley rats.
2. This compound Pretreatment:
-
Administer this compound at doses of 25 and 50 mg/kg body weight for seven consecutive days prior to the induction of ischemia.
3. Induction of Cerebral Ischemia/Reperfusion:
-
Induce cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO).
-
After a defined period of occlusion, reperfuse the brain by withdrawing the occluding filament.
4. Evaluation of Neuroprotective Effects:
-
Assess neurological deficits using a standardized scoring system.
-
Measure the infarct volume in the brain using techniques like TTC staining.
-
Analyze brain tissue for markers of inflammation, oxidative stress, and apoptosis.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. These include the NF-κB, PI3K/Akt/mTOR, and ERK pathways.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for In Vivo Cancer Model
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for in vivo cancer study.
Logical Relationship of this compound's Effects
This diagram outlines the logical progression from this compound's molecular interactions to its observed in vivo effects.
Caption: Logical flow of this compound's biological effects.
References
Application Notes and Protocols: Oral Administration and Bioavailability of Tomentosin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols have been compiled from publicly available scientific literature. It is crucial to note that as of the date of this document, there are no specific published studies detailing the oral administration, pharmacokinetics, or bioavailability of Tomentosin in animal models or humans. The scientific community has highlighted the need for such research to ascertain its therapeutic potential. This document summarizes existing in vitro data and provides generalized protocols to guide future research in this area.
Introduction and Current Research Landscape
This compound, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family like Inula viscosa, has demonstrated significant potential as an anticancer and anti-inflammatory agent in numerous in vitro studies.[1] Research has shown its efficacy against a variety of cancer cell lines, including those from colorectal, pancreatic, osteosarcoma, and hematological malignancies.[2][3][4][5] The primary mechanisms of action identified involve the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways such as PI3K/AKT/mTOR and NF-κB.[1][6][7][8]
Despite these promising preclinical findings, a critical gap exists in the understanding of this compound's behavior in vivo. Specifically, data on its oral absorption, distribution, metabolism, excretion (ADME), and overall bioavailability is currently unavailable. The existing in vivo studies have utilized intraperitoneal administration, which bypasses the gastrointestinal tract and first-pass metabolism, thus not providing insights into its potential as an orally administered drug.[6][9][10] Therefore, the validation of this compound for clinical applications necessitates comprehensive pharmacokinetic investigations.[11]
These notes provide a summary of the known biological activities of this compound and present standardized, adaptable protocols for key in vitro assays and a general framework for conducting initial preclinical pharmacokinetic studies.
Quantitative Data: In Vitro Cytotoxicity of this compound
The most consistent quantitative data available for this compound pertains to its cytotoxic effects on various cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes these findings from multiple studies.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT 116 | Colorectal Carcinoma | 48 | 13.30 ± 1.20 | [12] |
| HT-29 | Colorectal Carcinoma | 48 | 10.01 ± 1.56 | [12] |
| HCT 116 | Colorectal Carcinoma | 72 | 8.51 ± 0.67 | [12] |
| HT-29 | Colorectal Carcinoma | 72 | 9.91 ± 1.37 | [12] |
| SiHa | Cervical Cancer | 96 (4 days) | 7.10 ± 0.78 | [1] |
| HeLa | Cervical Cancer | 96 (4 days) | 5.87 ± 0.36 | [1] |
| MOLT-4 | Leukemia | 24 | ~10 | [8] |
| AGS | Gastric Cancer | Not Specified | ~20 | [13] |
| MG-63 | Osteosarcoma | 24 | ~40 | [3] |
| PANC-1 | Pancreatic Cancer | 48 | 31.11 | [2][5] |
| MIA PaCa-2 | Pancreatic Cancer | 48 | 33.93 | [2][5] |
Key Signaling Pathways Modulated by this compound
In vitro studies have identified several critical signaling pathways that are modulated by this compound, leading to its anticancer effects. These pathways are central to cell survival, proliferation, and inflammation.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Protocols: In Vitro Assays
The following are detailed protocols for common in vitro assays used to characterize the anticancer effects of this compound. These protocols are based on methodologies reported in the literature and can be adapted for specific cell lines and experimental conditions.[12]
Protocol: XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells to determine cytotoxicity.
Materials:
-
96-well flat-bottom cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1% (v/v).[12] Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 2.5 to 50 µM).[12] Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[12]
-
XTT Reagent Addition: Prepare the XTT reaction solution according to the manufacturer's instructions (typically mixing the XTT reagent with an electron-coupling reagent). Add 50-100 µL of the prepared XTT solution to each well.[12][14]
-
Final Incubation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the conversion of XTT to a colored formazan (B1609692) product by metabolically active cells.[12]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm. A reference wavelength of ~660 nm can be used to subtract background noise.[15]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol: Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% or 0.5% Crystal Violet in methanol/water)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-500 cells/well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to ensure distinct colonies.
-
Compound Treatment: Allow cells to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., at or below the IC50 value).
-
Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ humidified atmosphere. The medium can be carefully replaced every 3-4 days if necessary.
-
Colony Fixation: After the incubation period, when visible colonies have formed, carefully wash the wells twice with PBS. Add 1-2 mL of fixation solution to each well and incubate for 15-20 minutes at room temperature.
-
Colony Staining: Remove the fixation solution and allow the plates to air dry. Add 1-2 mL of Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Washing and Drying: Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well, either manually or using imaging software.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Proposed Protocol: Preclinical Pharmacokinetic (PK) Study in Rodents
This section outlines a generalized protocol for conducting a preliminary pharmacokinetic study of this compound in a rodent model (e.g., mice or rats). This protocol is intended as a template and must be adapted and approved by an Institutional Animal Care and Use Committee (IACUC) before implementation.
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration, including clearance, volume of distribution, half-life (t½), Cmax, Tmax, AUC, and absolute oral bioavailability (F%).
Workflow:
Caption: General experimental workflow for a preclinical pharmacokinetic study.
Procedure:
-
Animal Model: Use healthy adult male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), weighing 20-25 g and 200-250 g, respectively. House animals under standard conditions with a 12-h light/dark cycle and access to food and water ad libitum. All procedures must be approved by an IACUC.[16]
-
Formulation:
-
IV Formulation: Prepare this compound in a sterile vehicle suitable for intravenous injection (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline).
-
PO Formulation: Prepare this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in water).
-
-
Dosing and Groups:
-
Divide animals into two main groups: IV administration and PO administration (n=3-5 animals per time point or per group for serial sampling).
-
IV Group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
PO Group: Fast animals overnight (with access to water). Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~30-50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
Suggested IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Suggested PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
Sampling can be done via submandibular, saphenous, or tail vein for serial sampling, or via cardiac puncture for a terminal sample.[17]
-
-
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., at 2,000g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.[18]
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[19]
-
Prepare plasma samples for analysis, usually by protein precipitation with a solvent like acetonitrile (B52724) containing an internal standard.[20]
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for both IV and PO routes.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
-
Calculate Absolute Oral Bioavailability (F%) using the formula: F (%) = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100 where AUC is the area under the concentration-time curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones this compound and Inuviscolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. unmc.edu [unmc.edu]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. protocols.io [protocols.io]
Application Notes and Protocols for Intraperitoneal Injection of Tomentosin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a sesquiterpene lactone isolated from various plants of the Asteraceae family, has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies.[1] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways involved in apoptosis, cell cycle regulation, and inflammation.[1][2][3][4] This document provides a detailed protocol for the preparation and intraperitoneal (IP) administration of this compound in mice, intended to facilitate further in vivo research into its pharmacological effects.
Mechanism of Action of this compound
This compound exerts its biological effects through multiple mechanisms. In the context of cancer, it has been shown to induce apoptosis (programmed cell death) by activating caspase cascades and disrupting the mitochondrial membrane potential.[1][2][4] It can also arrest the cell cycle at the G2/M phase, thereby inhibiting tumor cell proliferation.[2] Furthermore, this compound has been found to suppress the NF-κB signaling pathway, a key regulator of inflammation, which contributes to its anti-inflammatory and potential anti-cancer activities.[1][4][5]
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (powder form)
-
Tween 80
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: Prepare a stock solution of the vehicle. One study successfully used Tween 80 for intraperitoneal administration of this compound in mice. The concentration of Tween 80 should be kept low to minimize potential toxicity. A common practice is to prepare a stock solution of Tween 80 in sterile physiological saline. For example, a 10% Tween 80 stock can be prepared, which is then further diluted.
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
In a sterile microcentrifuge tube, add a small amount of Tween 80 to the this compound powder to create a paste.
-
Gradually add sterile physiological saline to the paste while vortexing to ensure complete dissolution and a homogenous suspension.
-
The final concentration of Tween 80 in the injection solution should be minimized. For example, if a final injection volume of 0.2 mL is used, the amount of Tween 80 should be a small fraction of this.
-
-
Sterilization:
-
Once the this compound is fully dissolved/suspended, sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Prepare the formulation fresh on the day of injection. If short-term storage is necessary, protect the solution from light and store at 4°C. The stability of this compound in this formulation should be empirically determined.
-
Intraperitoneal Injection Protocol in Mice
This protocol is based on established guidelines for IP injections in mice.[6][7][8][9]
Materials:
-
Prepared sterile this compound solution
-
Mouse restrainer or appropriate manual restraint technique
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable skin disinfectant
-
Sharps container
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be achieved manually by securing the scruff of the neck and the base of the tail, or by using a commercial restraint device. The animal should be held in a supine position with its head tilted slightly downwards.
-
-
Injection Site Identification:
-
Disinfection:
-
Swab the injection site with 70% ethanol.
-
-
Needle Insertion:
-
Insert the needle, with the bevel facing up, at a 15-20 degree angle to the abdominal wall.
-
Gently advance the needle through the skin and the peritoneal wall. A slight "pop" may be felt as the needle enters the peritoneal cavity.
-
-
Aspiration:
-
Before injecting, gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood in the syringe hub) or an organ (no yellowish or brownish fluid). If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
-
Injection:
-
Needle Withdrawal:
-
Withdraw the needle swiftly and apply gentle pressure to the injection site for a few seconds if any bleeding occurs.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions, such as signs of pain, distress, or abdominal complications.[6]
-
Data Presentation
The following tables summarize key quantitative data for the use of this compound in mice.
Table 1: Recommended Dosing of this compound in Rodents
| Species | Dosage Range (mg/kg) | Route of Administration | Study Context | Reference |
| Mouse | 20 and 25 | Intraperitoneal | Acute Lung Injury | [5] |
| Mouse | 25, 50, and 100 | Intraperitoneal | Ehrlich Ascites Tumor | |
| Rat | 25 and 50 | Not specified | Neuroinflammation | [1] |
Table 2: Key Parameters for Intraperitoneal Injection in Mice
| Parameter | Recommendation | Reference(s) |
| Needle Gauge | 25-27 G | [6][9] |
| Maximum Injection Volume | < 10 mL/kg | [6][9] |
| Injection Site | Lower right abdominal quadrant | [6][7][8] |
| Needle Insertion Angle | 15-20 degrees |
Visualizations
Signaling Pathway of this compound's Anti-Cancer Effects
Caption: Signaling pathways modulated by this compound leading to its anti-cancer and anti-inflammatory effects.
Experimental Workflow for Intraperitoneal Injection of this compound in Mice
Caption: Step-by-step experimental workflow for the intraperitoneal injection of this compound in mice.
References
- 1. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Design, Synthesis, and Biological Evaluation of Novel this compound Derivatives in NMDA-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the HPLC Purification and Analysis of Tomentosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a sesquiterpene lactone with the chemical formula C₁₅H₂₀O₃, is a bioactive compound predominantly found in plants of the Asteraceae family, particularly in various Inula species such as Inula viscosa and Inula hupehensis.[1][2][3] This molecule has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation, purification, and quantitative analysis of this compound from complex plant extracts, enabling further pharmacological studies and drug development.
These application notes provide detailed protocols for the analytical and preparative HPLC of this compound, along with sample preparation methods and expected quantitative data.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification of this compound.
Table 1: this compound Content in Inula Species Extracts
| Plant Species | Extraction Method | Solvent | This compound Content/Yield | Reference |
| Inula viscosa | Specific Column Chromatography | Dichloromethane (B109758) | 0.64% high-yield isolation | [1][4] |
| Inula hupehensis | Not specified | Not specified | Linearity range: 0.0448 - 0.4480 g/L | [2] |
| Dittrichia viscosa | n-hexane extraction | n-hexane | Identified as a major component | [5] |
| Xanthium sibiricum | Ethanolic extraction | Ethanol | Presence confirmed by HPLC | [3] |
| Zaluzania montagnifolia | Not specified | Not specified | ~0.87% in leaves | [3] |
Table 2: HPLC Method Parameters and Performance for this compound Analysis
| Parameter | Analytical HPLC | Preparative HPLC (Scaled-up) |
| Objective | Quantification and Purity Check | Isolation and Purification |
| Column | Agilent C18 (4.6 mm x 250 mm, 5 µm) | C18 (e.g., 21.2 mm x 250 mm, 10 µm) |
| Mobile Phase | Acetonitrile (B52724):Water | Acetonitrile:Water |
| Elution Mode | Isocratic or Gradient | Gradient |
| Flow Rate | 1.2 mL/min | ~24.5 mL/min (calculated scale-up) |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10-20 µL | > 500 µL (sample dependent) |
| Linearity (r) | 0.9996 | Not Applicable |
| Average Recovery | 98.4% | Yield dependent on loading and fraction collection |
Experimental Protocols
Sample Preparation: Extraction of this compound from Inula viscosa
A robust extraction method is critical for obtaining a high yield of this compound.
Protocol:
-
Drying and Grinding: Air-dry the aerial parts of Inula viscosa at room temperature and then grind the dried plant material into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in dichloromethane at a ratio of 1:10 (w/v) for 24 hours at room temperature, with occasional stirring.
-
Alternatively, perform Soxhlet extraction with dichloromethane for 6-8 hours for a more exhaustive extraction.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
Analytical HPLC for this compound Analysis
This method is suitable for the identification and quantification of this compound in crude extracts and purified fractions.
Protocol:
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis detector.
-
Column: Agilent C18 column (4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: Acetonitrile and water. The exact ratio for isocratic elution or the gradient profile should be optimized based on the specific instrument and sample matrix. A starting point could be a gradient of acetonitrile in water.
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Dissolve a known amount of the crude extract or purified fraction in the mobile phase or methanol.
-
Prepare a stock solution of purified this compound standard in methanol. From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish the retention time and create a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Preparative HPLC for this compound Purification
The goal of preparative HPLC is to isolate a larger quantity of pure this compound for further research. This protocol is a scaled-up version of the analytical method.
Protocol:
-
Instrumentation and Conditions:
-
Preparative HPLC System: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column (e.g., 21.2 mm x 250 mm, 10 µm particle size).
-
Mobile Phase: Acetonitrile (Solvent B) and Water (Solvent A).
-
Gradient Elution (Example):
-
0-5 min: 30% B
-
5-40 min: 30% to 70% B
-
40-45 min: 70% to 100% B
-
45-50 min: 100% B
-
50-55 min: 100% to 30% B
-
55-60 min: 30% B (equilibration)
-
-
Flow Rate: Scale up the analytical flow rate based on the column dimensions. For a 21.2 mm ID column, the flow rate would be approximately 24.5 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of the initial mobile phase. The loading amount will depend on the column capacity and the concentration of this compound in the extract.
-
-
Purification and Fraction Collection:
-
Inject the prepared sample onto the preparative column.
-
Monitor the chromatogram and collect fractions corresponding to the this compound peak based on the retention time determined from the analytical run.
-
-
Post-Purification:
-
Combine the collected fractions containing this compound.
-
Evaporate the solvent under reduced pressure.
-
Confirm the purity of the isolated this compound using the analytical HPLC method described above. A purity of >95% is generally desired for biological assays.
-
Mandatory Visualization
Caption: Workflow for this compound Extraction, Purification, and Analysis.
Caption: Logical Relationship for Scaling Up from Analytical to Preparative HPLC.
References
- 1. waters.com [waters.com]
- 2. youtube.com [youtube.com]
- 3. Chemical Composition, Antioxidant Capacity, and Anticancerous Effects against Human Lung Cancer Cells of a Terpenoid-Rich Fraction of Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2005117925A1 - Novel inula viscosa extracts and their use for treatment of arthritis - Google Patents [patents.google.com]
Application Notes and Protocols for Measuring Tomentosin-Induced ROS Production with DCF-DA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a sesquiterpene lactone found in plants of the Asteraceae family, has garnered significant interest for its potential therapeutic properties, including anticancer and anti-inflammatory effects.[1][2] A key aspect of its mechanism of action involves the modulation of intracellular reactive oxygen species (ROS). Depending on the cell type and context, this compound has been shown to induce ROS production, which can trigger cellular signaling pathways leading to apoptosis in cancer cells or activate antioxidant responses.[2][3][4][5][6][7]
This document provides detailed application notes and protocols for measuring this compound-induced ROS production in cultured cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA). DCF-DA is a cell-permeable dye that, upon entering the cell, is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified to determine intracellular ROS levels.[8][9]
Key Experimental Insights
Studies have demonstrated that this compound can have a dual effect on ROS levels. In human keratinocytes (HaCaT cells), short-term treatment (up to 60 minutes) with this compound triggers an increase in ROS production.[3][4][6][7] This initial ROS burst can activate the Nrf2 antioxidant pathway.[3][4][6][7] Conversely, longer treatment periods (4 hours or more) can lead to a decrease in ROS levels, highlighting the compound's potential antioxidant activity.[3][4][6] In various cancer cell lines, including gastric, osteosarcoma, and pancreatic cancer cells, this compound has been shown to induce apoptosis through an increase in intracellular ROS.[2][5][10]
Quantitative Data Summary
The following table summarizes quantitative data from a study on this compound-induced ROS production in HaCaT human keratinocytes.
| Cell Line | This compound Concentration (µM) | Incubation Time | Fold Increase in ROS (vs. Control) | Reference |
| HaCaT | 10 | 5 min | ~1.2 | [3] |
| HaCaT | 10 | 15 min | ~1.5 | [3] |
| HaCaT | 10 | 30 min | ~1.8 | [3] |
| HaCaT | 10 | 60 min | ~1.6 | [3] |
Experimental Protocols
Principle of the DCF-DA Assay
The DCF-DA assay is a widely used method for detecting intracellular ROS.
Caption: Principle of the DCF-DA assay for ROS detection.
Protocol for Measuring this compound-Induced ROS Production in Adherent Cells
This protocol is adapted from studies on this compound's effect on HaCaT cells and general DCF-DA assay protocols.[3][8][11]
Materials:
-
Adherent cells (e.g., HaCaT, HCT116, HT-29)
-
This compound (stock solution in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) (stock solution in DMSO, typically 10-20 mM)
-
Cell culture medium (e.g., DMEM) without phenol (B47542) red
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed adherent cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free cell culture medium at the desired concentrations (e.g., 1, 5, 10 µM).[3] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add the this compound working solutions to the respective wells.
-
Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes for short-term effects; 4, 24 hours for long-term effects).[3]
-
-
DCF-DA Staining:
-
Prepare a fresh working solution of DCF-DA (e.g., 20 µM) in pre-warmed serum-free medium without phenol red.[3] Protect this solution from light.
-
After this compound treatment, remove the medium and wash the cells once with warm PBS.
-
Add the DCF-DA working solution to each well.
-
-
Measurement:
-
Remove the DCF-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[3][8]
-
Alternatively, visualize and capture images using a fluorescence microscope with a suitable filter set (e.g., GFP channel).[3]
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Normalize the fluorescence intensity of the treated samples to the vehicle control.
-
For normalization to cell number, a subsequent cell viability assay (e.g., Crystal Violet or SRB assay) can be performed on the same plate.[12]
-
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for measuring this compound-induced ROS.
Caption: Potential signaling pathway of this compound-induced ROS.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure the DCF-DA working solution is freshly prepared and protected from light. Use phenol red-free medium during the assay as phenol red can contribute to background fluorescence.
-
Photobleaching: Minimize the exposure of stained cells to light before and during measurement.
-
Cell Type Variability: The optimal concentration of DCF-DA and incubation time may vary between different cell lines. It is recommended to optimize these parameters for your specific cell type.
-
Toxicity: At high concentrations or with prolonged incubation, DCF-DA can be toxic to cells. Perform a cell viability assay to ensure that the observed effects are not due to probe-induced toxicity.
-
Specificity: While widely used, DCF-DA is not specific for a single type of ROS and can be oxidized by various reactive species. Consider using more specific probes if you need to identify the particular type of ROS being produced.
-
Positive Control: A positive control, such as tert-butyl hydroperoxide (TBHP) or H2O2, should be included to confirm that the assay is working correctly.[3]
References
- 1. research.monash.edu [research.monash.edu]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Activities and Mechanisms of this compound in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Activities and Mechanisms of this compound in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
Application Notes: Tomentosin-Induced Apoptosis and its Detection by Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a sesquiterpene lactone found in plants of the Asteraceae family, has garnered significant interest in oncological research due to its potent anti-tumor properties.[1] This natural compound has been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[2][3] The mechanism of action is multifaceted, involving the modulation of multiple signaling pathways, induction of cellular stress, and activation of the caspase cascade.[4][5]
A reliable and widely used method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7][8] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells where the membrane integrity is compromised.[6][7] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
These application notes provide a comprehensive guide to utilizing this compound for inducing apoptosis and its subsequent detection and quantification using Annexin V/PI staining.
Mechanisms of this compound-Induced Apoptosis
This compound triggers apoptosis through a complex interplay of cellular events:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment has been shown to increase intracellular ROS levels, leading to oxidative stress, which is a key initiator of apoptosis.[1][2]
-
Mitochondrial (Intrinsic) Pathway Activation: The accumulation of ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[4][5] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][4] This process is also influenced by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[4][10]
-
Death Receptor (Extrinsic) Pathway Activation: Evidence suggests that this compound can also activate the extrinsic apoptotic pathway, involving the activation of caspase-8.[4][5]
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the upregulation of pro-apoptotic factors like CHOP.[3][5]
-
Modulation of Signaling Pathways: this compound has been observed to inhibit key survival signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways, while also affecting the NF-κB signaling pathway, further promoting apoptosis.[4][10]
Quantitative Data Summary
The efficacy of this compound in inducing apoptosis varies depending on the cell line, concentration, and duration of treatment. The following tables summarize key quantitative findings from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) |
| MOLT-4 | Leukemia | 24 | 10[10] |
| RPMI-8226 | Multiple Myeloma | 48 | 26.14[2] |
| SiHa | Cervical Cancer | 96 | 7.10 ± 0.78[2] |
| HeLa | Cervical Cancer | 96 | 5.87 ± 0.36[2] |
| HCT 116 | Colorectal Cancer | 72 | 8.51 ± 0.67[2] |
| HT-29 | Colorectal Cancer | 72 | 9.91 ± 1.37[2] |
| PANC-1 | Pancreatic Cancer | 48 | 31.11[2] |
| MIA PaCa-2 | Pancreatic Cancer | 48 | 33.93[2] |
| AGS | Gastric Cancer | Not Specified | 20[2] |
Table 2: Apoptosis Quantification by Annexin V/PI Staining in this compound-Treated MG-63 Osteosarcoma Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| 24 hours | |||
| Control (0 µM) | ~95 | ~2 | ~3 |
| 10 µM this compound | ~85 | ~8 | ~7 |
| 20 µM this compound | ~70 | ~15 | ~15 |
| 40 µM this compound | ~50 | ~25 | ~25 |
| 48 hours | |||
| Control (0 µM) | ~94 | ~3 | ~3 |
| 10 µM this compound | ~75 | ~12 | ~13 |
| 20 µM this compound | ~55 | ~20 | ~25 |
| 40 µM this compound | ~30 | ~30 | ~40 |
Data compiled and extrapolated from graphical representations in the cited literature.[11][12]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the general procedure for treating cultured cancer cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment. Incubate for 24 hours to allow for cell attachment.[13]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[13]
-
Cell Harvesting: After the incubation period, harvest the cells for subsequent analysis. For adherent cells, collect the supernatant (which may contain detached apoptotic cells) and then trypsinize the attached cells. Combine the supernatant and the trypsinized cells. For suspension cells, collect the cells by centrifugation.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
This protocol details the steps for staining this compound-treated cells with Annexin V and PI for the quantification of apoptosis by flow cytometry.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[2][14]
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest the treated and control cells (approximately 1-5 x 10⁵ cells per sample) by centrifugation.[9] Wash the cells once with cold PBS to remove any residual medium.[9]
-
Resuspension: Gently resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[2][13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[2] Gently vortex the tubes.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6][9]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[6][13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[9][15] Set up appropriate compensation and quadrants using unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.[15]
-
Data Interpretation:
-
Annexin V-negative / PI-negative (Lower Left Quadrant): Viable cells[9]
-
Annexin V-positive / PI-negative (Lower Right Quadrant): Early apoptotic cells[9]
-
Annexin V-positive / PI-positive (Upper Right Quadrant): Late apoptotic or necrotic cells[9]
-
Annexin V-negative / PI-positive (Upper Left Quadrant): Necrotic cells[6]
-
-
Visualizations
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Clarifying the molecular mechanism of this compound-induced antiproliferative and proapoptotic effects in human multiple myeloma via gene expression profile and genetic interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes: Detection of Tomentosin-Induced DNA Fragmentation Using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a sesquiterpene lactone found in various plants of the Asteraceae family, has demonstrated significant anti-cancer properties.[1] Its mechanism of action involves the induction of apoptosis, or programmed cell death, in various cancer cell lines.[2][3][4] A critical hallmark of apoptosis is the fragmentation of genomic DNA. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a robust and widely used method to detect this DNA fragmentation, providing a reliable way to quantify the apoptotic effects of compounds like this compound.[5] These application notes provide a detailed protocol for using the TUNEL assay to measure DNA fragmentation induced by this compound, summarize key quantitative data, and illustrate the associated cellular pathways.
Principle of the TUNEL Assay
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the incorporation of labeled deoxyuridine triphosphates (dUTPs) onto the free 3'-hydroxyl (3'-OH) ends of fragmented DNA.[5] These labeled DNA fragments can then be visualized and quantified using fluorescence microscopy or flow cytometry, allowing for the identification of apoptotic cells within a population.
Quantitative Data Summary
The pro-apoptotic efficacy of this compound varies depending on the cell line, concentration, and duration of treatment. The following tables summarize key quantitative findings related to the effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MG-63 | Human Osteosarcoma | 48 | ~20-40 |
| HeLa | Human Cervical Cancer | 96 | 5.87 ± 0.36 |
| SiHa | Human Cervical Cancer | 96 | 7.10 ± 0.78 |
| MOLT-4 | Human Leukemia | 24 | 10 |
| AGS | Human Gastric Cancer | Not Specified | 20 |
| PANC-1 | Human Pancreatic Cancer | 48 | 31.11 |
| MIA PaCa-2 | Human Pancreatic Cancer | 48 | 33.93 |
| RPMI-8226 | Human Multiple Myeloma | 48 | ~25 |
Data compiled from multiple sources.[1][2][3][4][6][7][8][9]
Table 2: Representative Data for this compound-Induced DNA Fragmentation by TUNEL Assay
| Cell Line | This compound Concentration (µM) | Treatment Time (h) | Percent TUNEL-Positive Cells (Mean ± SD) |
| MG-63 | 0 (Control) | 48 | 3.2 ± 1.1 |
| MG-63 | 10 | 48 | 25.8 ± 3.5 |
| MG-63 | 20 | 48 | 58.1 ± 5.2 |
| MG-63 | 40 | 48 | 85.4 ± 6.8 |
This table presents representative data illustrating a dose-dependent increase in TUNEL-positive cells, as qualitatively described for MG-63 cells.[1] Actual results may vary based on experimental conditions.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted signaling cascade that originates with the generation of reactive oxygen species (ROS) and leads to the activation of executioner caspases, ultimately resulting in DNA fragmentation.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Experimental Workflow for TUNEL Assay
The overall workflow for assessing this compound-induced DNA fragmentation involves cell culture and treatment, followed by the TUNEL assay procedure, and finally, imaging and data analysis.
Caption: Experimental workflow for the TUNEL assay.
Detailed Protocol for TUNEL Assay (Fluorescence Microscopy)
This protocol is designed for adherent cells cultured on coverslips.
Materials:
-
Cells of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS
-
TUNEL Assay Kit (containing TdT enzyme, fluorescently labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the assay.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for the desired time period (e.g., 24 or 48 hours).[1]
-
Include a vehicle-treated control (e.g., DMSO).
-
-
Controls:
-
Positive Control: Treat a separate sample of untreated cells with DNase I (1-10 U/mL) for 10-30 minutes at room temperature to induce non-specific DNA breaks.
-
Negative Control: Prepare a sample that will undergo the entire staining procedure but without the addition of the TdT enzyme in the TUNEL reaction mix.
-
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Add Fixation Buffer to cover the cells and incubate for 15-20 minutes at room temperature.[10]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the fixed cells.
-
Incubate for 20 minutes at room temperature.[10]
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol. This typically involves mixing the TdT enzyme with the reaction buffer containing fluorescently labeled dUTPs.
-
Remove the PBS and add the TUNEL reaction mixture to the cells, ensuring the entire surface of the coverslip is covered.
-
Incubate the plate in a dark, humidified chamber for 60 minutes at 37°C.[10]
-
-
Washing and Counterstaining:
-
Stop the reaction by washing the cells three times with PBS for 5 minutes each.
-
If a nuclear counterstain is desired, incubate the cells with a solution containing DAPI (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore (e.g., FITC for green fluorescence) and the nuclear counterstain (e.g., DAPI for blue fluorescence).
-
-
Data Analysis and Quantification:
-
Capture images from multiple random fields for each condition.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei (e.g., green fluorescent nuclei) and dividing by the total number of nuclei (e.g., blue fluorescent nuclei), then multiplying by 100.[11]
-
The intensity of the fluorescent signal can also be measured as an indicator of the extent of DNA fragmentation.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Over-fixation or over-permeabilization. | Reduce incubation times for fixation and permeabilization steps. |
| Insufficient washing. | Ensure all wash steps are performed thoroughly. | |
| No/Weak Signal in Positive Control | Inactive TdT enzyme or DNase I. | Use fresh reagents and ensure proper storage. |
| Insufficient permeabilization. | Optimize permeabilization time or Triton X-100 concentration.[12] | |
| Weak Signal in this compound-Treated Samples | This compound concentration too low or incubation time too short. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Cell type is resistant to this compound-induced apoptosis. | Confirm apoptosis induction with an alternative method (e.g., caspase activity assay). |
References
- 1. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms | MDPI [mdpi.com]
- 3. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Clarifying the molecular mechanism of this compound-induced antiproliferative and proapoptotic effects in human multiple myeloma via gene expression profile and genetic interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Telomere Shortening and Caspase-Dependant Apoptosis in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Modulated by Tomentosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of tomentosin, a natural sesquiterpene lactone, on key cellular proteins. This compound has garnered significant interest for its anti-inflammatory and anti-cancer properties, which are attributed to its ability to modulate critical signaling pathways involved in apoptosis, cell cycle regulation, and inflammation. This document outlines the molecular mechanisms of this compound, presents quantitative data on its effects on protein expression, and provides detailed protocols for Western blot analysis of key protein targets.
Molecular Mechanisms of this compound
This compound exerts its biological effects by influencing several crucial signaling pathways:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This involves the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7), leading to the cleavage of cellular substrates and cell death.[1][3] Furthermore, this compound modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bax.
-
Cell Cycle Arrest: this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[4] This is achieved by altering the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Inflammatory Pathways: this compound demonstrates anti-inflammatory effects by suppressing the production of inflammatory mediators.[5][6] A key mechanism is the inhibition of the NF-κB signaling pathway. This compound can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[5][6]
-
Modulation of MAPK Signaling: this compound has been shown to affect the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK), which are involved in cellular responses to stress and inflammatory stimuli.[5][7][8]
Data Presentation: Quantitative Effects of this compound on Protein and Gene Expression
The following tables summarize the quantitative changes in protein and mRNA expression levels observed in various cancer cell lines upon treatment with this compound. These data have been compiled from multiple studies and are presented as fold changes relative to untreated controls.
Table 1: Effects of this compound on Apoptosis-Related Proteins
| Cell Line | Protein/Gene | Concentration of this compound | Duration of Treatment | Fold Change vs. Control | Reference |
| HCT 116 | Caspase-3 (mRNA) | 15 µM | 48 hours | 6.5 | [9] |
| HT-29 | Caspase-3 (mRNA) | 10 µM | 48 hours | 4.87 | [9] |
| HCT 116 | Caspase-7 (mRNA) | 15 µM | 48 hours | 2.13 | [9] |
| HT-29 | Caspase-7 (mRNA) | 10 µM | 48 hours | 2.9 | [9] |
| HCT 116 | Caspase-8 (mRNA) | 15 µM | 48 hours | 24.72 | [9] |
| HT-29 | Caspase-8 (mRNA) | 10 µM | 48 hours | 2.2 | [9] |
| HCT 116 | Caspase-9 (mRNA) | 15 µM | 48 hours | 1.61 | [9] |
| HT-29 | Caspase-9 (mRNA) | 10 µM | 48 hours | 3.4 | [9] |
| HCT 116 | BAX (mRNA) | 15 µM | 48 hours | 1.78 | [9] |
| HT-29 | BAX (mRNA) | 10 µM | 48 hours | 5.42 | [9] |
| SiHa | Bcl-2 | 20 µM | 48 hours | Decrease | |
| HeLa | Bcl-2 | 20 µM | 48 hours | Decrease |
Table 2: Effects of this compound on Cell Cycle-Related Proteins
| Cell Line | Protein | Concentration of this compound | Duration of Treatment | Effect | Reference |
| Huh7 & HepG2 | CDK2, CDK4, CDK6 | 20, 40 µM | 48 hours | Decrease | |
| Huh7 & HepG2 | Cyclin B1, D1, D2, D3, E | 20, 40 µM | 48 hours | Decrease |
Table 3: Effects of this compound on Inflammatory Pathway Proteins
| Cell Line | Protein | Concentration of this compound | Duration of Treatment | Effect | Reference |
| RAW264.7 | iNOS | Not specified | Not specified | Inhibition | [5] |
| RAW264.7 | COX-2 | Not specified | Not specified | Inhibition | [5] |
| RAW264.7 | p-p38 | Not specified | 30 min (LPS stimulated) | Attenuated | [10] |
| RAW264.7 | p-JNK | Not specified | 30 min (LPS stimulated) | Attenuated | [10] |
Experimental Protocols
This section provides a generalized protocol for Western blot analysis, followed by specific recommendations for the detection of proteins affected by this compound.
General Western Blot Protocol
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with desired concentrations of this compound for the indicated time. Include a vehicle-treated control.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. (See Table 4 for specific antibody recommendations).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Specific Antibody Recommendations
Table 4: Primary Antibody Dilutions and Conditions
| Target Protein | Host Species | Recommended Dilution | Blocking Buffer | Notes |
| Cleaved Caspase-3 | Rabbit | 1:500 - 1:1000 | 5% Non-fat Milk in TBST | Detects the active form of caspase-3. |
| Bcl-2 | Mouse | 1:1000 | 5% Non-fat Milk in TBST | Detects the anti-apoptotic protein. |
| Bax | Rabbit | 1:1000 | 5% Non-fat Milk in TBST | Detects the pro-apoptotic protein. |
| NF-κB p65 | Rabbit | 1:1000 | 5% BSA in TBST | For nuclear translocation, nuclear and cytoplasmic fractions should be prepared. |
| Phospho-p38 MAPK | Rabbit | 1:1000 | 5% BSA in TBST | Detects the phosphorylated (active) form. Also probe for total p38 as a control. |
| Phospho-JNK | Rabbit | 1:1000 | 5% BSA in TBST | Detects the phosphorylated (active) form. Also probe for total JNK as a control. |
| β-actin | Mouse | 1:5000 | 5% Non-fat Milk in TBST | Loading control. |
Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis signaling pathways.
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow
Caption: General workflow for Western blot analysis.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TOM20-mediated transfer of Bcl2 from ER to MAM and mitochondria upon induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
Application Notes and Protocols for Assessing Tomentosin Cytotoxicity using XTT and MTT Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing XTT and MTT colorimetric assays for the evaluation of Tomentosin's cytotoxic effects on various cancer cell lines. Detailed protocols, data interpretation guidelines, and visual representations of the experimental workflows are included to facilitate accurate and reproducible results.
Introduction to this compound and Cell Viability Assays
This compound, a sesquiterpene lactone, has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[1][2][3][4] Its mechanism of action often involves the induction of intracellular reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1][2][3] Accurate quantification of this compound's cytotoxic activity is crucial for its development as a potential therapeutic agent.
Cell viability assays are essential tools for assessing the dose-dependent effects of cytotoxic compounds. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan (B1609692) product by mitochondrial reductase enzymes of metabolically active cells.[6][7][8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8] The insoluble formazan crystals must be solubilized with a detergent or organic solvent before the absorbance can be measured.[6][9][10]
Principle of the XTT Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay. In this assay, the yellow XTT is reduced to a water-soluble orange formazan product by mitochondrial dehydrogenases in viable cells.[5][11] A key advantage of the XTT assay is that the formazan product is soluble in aqueous solution, eliminating the need for a solubilization step and simplifying the protocol.[12]
Data Presentation: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| MG-63 | Human Osteosarcoma | MTT | 24 hours | ~40 | [2] |
| SiHa | Human Cervical Cancer | MTT | 4 days | 7.10 ± 0.78 | [3] |
| HeLa | Human Cervical Cancer | MTT | 4 days | 5.87 ± 0.36 | [3] |
| MOLT-4 | Human Leukemia | MTT | 24 hours | 10 | [3][13] |
| AGS | Human Gastric Cancer | MTT | Not Specified | 20 | [14] |
| PANC-1 | Human Pancreatic Cancer | XTT | 48 hours | 31.11 | [15] |
| MIA PaCa-2 | Human Pancreatic Cancer | XTT | 48 hours | 33.93 | [15] |
| U87 | Human Glioblastoma | Not Specified | 48 hours | 28.8 | [15] |
Experimental Protocols
MTT Assay Protocol
This protocol provides a general guideline for assessing this compound's cytotoxicity using the MTT assay. Optimization of cell seeding density and incubation times may be necessary for specific cell lines and experimental conditions.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10]
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include untreated cells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
XTT Assay Protocol
This protocol outlines the steps for determining this compound's cytotoxicity using the XTT assay. As with the MTT assay, optimization is recommended.
Materials:
-
This compound stock solution
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, seeding cells at an appropriate density in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare and add serial dilutions of this compound to the cells as described in the MTT protocol.
-
Incubate for the desired treatment duration.
-
-
XTT Reagent Preparation and Addition:
-
Incubation:
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized for different cell lines.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.[5] A reference wavelength of 630-690 nm can be used for background subtraction.
-
Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing this compound cytotoxicity using MTT and XTT assays.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Simplified signaling pathways of this compound-induced cytotoxicity.
References
- 1. Antineoplastic Properties by Proapoptotic Mechanisms Induction of <i>Inula viscosa</i> and Its Sesquiterpene Lactones this compound and Inuviscolide - ProQuest [proquest.com]
- 2. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 6. merckmillipore.com [merckmillipore.com]
- 7. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 8. MTT Assay | AAT Bioquest [aatbio.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. biotium.com [biotium.com]
- 13. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Tomentosin in Oncology Research: Application Notes for Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomentosin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in oncological research.[1] Found in various medicinal plants, this compound has demonstrated potent anti-cancer and anti-inflammatory properties.[1][2] Preclinical studies have shown its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a variety of cancer cell lines.[3][4] The mechanism of action of this compound is multifaceted, involving the modulation of key signaling pathways such as the mTOR/PI3K/Akt and NF-κB pathways, which are critical for cancer cell survival and proliferation.[3]
The colony formation assay, a fundamental in vitro technique, is employed to assess the long-term survival and proliferative capacity of single cancer cells following treatment with therapeutic agents. This application note provides a detailed protocol for conducting a colony formation assay to evaluate the efficacy of this compound. It also includes representative data and diagrams of the experimental workflow and the signaling pathways implicated in this compound's anti-cancer activity.
Data Presentation
The anti-proliferative activity of this compound has been documented across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its quantitative effect on colony formation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| MOLT-4 | Human Leukemia | 10 | 24 |
| HCT 116 | Colorectal Cancer | 13.30 ± 1.20 | 48 |
| HT-29 | Colorectal Cancer | 10.01 ± 1.56 | 48 |
| PANC-1 | Pancreatic Cancer | 31.11 | 48 |
| MIA PaCa-2 | Pancreatic Cancer | 33.93 | 48 |
| MG-63 | Osteosarcoma | ~40 | 24 |
| SiHa | Cervical Cancer | 7.10 ± 0.78 | 96 |
| HeLa | Cervical Cancer | 5.87 ± 0.36 | 96 |
Table 2: Effect of this compound on Colony Formation
| Cell Line | This compound Concentration (µM) | Incubation Time (days) | Reduction in Colony Number (%) |
| HCT 116 | IC50 (13.30) | 12 | ~78.6% |
| HT-29 | IC50 (10.01) | 12 | ~85.9% |
| MG-63 | 10 | 10 | Markedly decreased |
Experimental Protocols
Colony Formation Assay with this compound Treatment
This protocol provides a step-by-step guide for assessing the long-term effects of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, HT-29, MG-63)
-
Complete cell culture medium (e.g., DMEM, McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in 6-well plates at a low density (e.g., 300-500 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Incubate the plates for 24-48 hours to allow the cells to attach.[2]
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to use concentrations around the predetermined IC50 value of the cell line.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Treat the cells for a specific duration (e.g., 24 or 48 hours).[2]
-
-
Incubation:
-
After the treatment period, remove the this compound-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete culture medium to each well.
-
Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.[2]
-
Replace the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Colony Staining and Quantification:
-
After the incubation period, when visible colonies have formed, carefully remove the medium.
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol (B129727) to each well and incubating for 10-20 minutes at room temperature.
-
Remove the methanol and let the plates air dry.
-
Add 1 ml of 0.5% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and let them air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well. Counting can be done manually or using an automated colony counter.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction as a function of this compound concentration.
Visualizations
Experimental Workflow
Caption: Workflow for the colony formation assay with this compound treatment.
Signaling Pathways Affected by this compound
Caption: Simplified diagram of signaling pathways modulated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Tomentosin Solubility in Cell Culture Media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving tomentosin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
A1: The most effective and widely recommended solvent for preparing this compound stock solutions for in vitro cell culture assays is 100% Dimethyl Sulfoxide (DMSO).[1] this compound is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions.
Q2: Why is my this compound precipitating when I add it to the cell culture medium?
A2: Precipitation, often termed "crashing out," occurs because this compound is a hydrophobic compound with poor solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is diluted into the medium, the abrupt change in solvent polarity can cause the compound to fall out of solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe, with many studies recommending ≤ 0.1% (v/v) to minimize any potential effects on cell viability and function.[1] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (media with the same final DMSO concentration but without this compound).
Q4: Can I filter out the precipitate from my this compound solution in the cell culture medium?
A4: Filtering the medium to remove the precipitate is not recommended. This action will remove an unknown amount of the compound, leading to an inaccurate and lower-than-intended final concentration of this compound in your experiment, which will compromise the reproducibility and validity of your results. The focus should be on preventing precipitation in the first place.
Troubleshooting Guide: Dissolving this compound in Cell Culture Media
This guide addresses the common issue of this compound failing to dissolve or precipitating in cell culture media.
Issue: this compound precipitates immediately upon addition to the cell culture medium.
Cause: This is typically due to improper dilution techniques that create localized high concentrations of this compound, exceeding its solubility limit in the aqueous medium.
Solutions:
-
Optimize your dilution method:
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium.
-
Drop-wise Addition: Add the this compound stock solution drop-by-drop to the pre-warmed media while gently vortexing or swirling the tube. This helps to disperse the compound more evenly and prevent localized supersaturation.
-
-
Ensure Proper Temperature:
-
Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can significantly decrease its solubility.
-
Issue: The this compound solution is hazy or forms a fine precipitate over time.
Cause: The final concentration of this compound may be too high for the given final concentration of DMSO in the media. The presence of serum can also play a role.
Solutions:
-
Lower the Final Concentration: If precipitation persists even with optimized dilution techniques, consider lowering the final working concentration of this compound in your experiment.
-
Leverage Serum Proteins: If your experimental design permits, the proteins in Fetal Bovine Serum (FBS) can help to solubilize hydrophobic compounds. Ensure your culture medium contains the appropriate concentration of serum when preparing your this compound dilutions.
-
Maintain a Sufficient Final DMSO Concentration: While aiming for the lowest possible DMSO concentration, ensure it is sufficient to maintain this compound's solubility at your desired working concentration. It is a balance between solubility and cytotoxicity.
Quantitative Data Summary
| Parameter | Value/Range | Solvent | Source/Recommendation |
| Stock Solution Solvent | 100% DMSO | DMSO | Recommended for its high solvating power for this compound.[1] |
| Stock Solution Concentration | 10-50 mM | DMSO | Based on common laboratory practice for similar compounds. |
| Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | Cell Culture Media | To minimize solvent-induced cytotoxicity.[1] |
| Recommended Working Concentration Range | 2.5 µM - 50 µM | Cell Culture Media | This is a suggested starting range based on published in vitro studies.[1] The optimal concentration should be determined empirically for each cell line and experimental endpoint. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 248.32 g/mol )
-
Sterile, anhydrous 100% DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Weighing this compound: Accurately weigh out 2.48 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add 1 mL of sterile, anhydrous 100% DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental design)
-
Sterile tubes for dilution
-
Cell culture plates with seeded cells
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To ensure accurate pipetting and minimize precipitation, prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you can first dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture wells to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media in the well to get a final concentration of 10 µM. Ensure the final DMSO concentration remains within the non-toxic range for your cells.
Visualizations
Caption: Workflow for dissolving this compound for cell culture experiments.
Caption: Key signaling pathways affected by this compound.
References
Tomentosin Technical Support Center: Troubleshooting Unexpected Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected cytotoxic effects of Tomentosin, particularly in control (non-cancerous) cell lines during in vitro experiments. While this compound generally exhibits selective cytotoxicity towards cancer cells, this guide offers troubleshooting strategies and frequently asked questions (FAQs) to address anomalies.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to normal, non-cancerous control cells?
A1: Based on current research, this compound generally displays preferential cytotoxicity against various cancer cell lines while exhibiting significantly lower or no cytotoxic effects on normal, non-cancerous cells at comparable concentrations.[1][2] For instance, studies have shown that concentrations of this compound that are cytotoxic to Burkitt's lymphoma and multiple myeloma cells do not induce significant cell death in normal human fibroblast cell lines such as MRC5 and Wi38.[1][3] This selectivity is a key aspect of its potential as an anticancer agent.
Q2: We are observing significant cell death in our control cell line treated with this compound. What could be the reason?
A2: Observing unexpected cytotoxicity in control cells can stem from several factors. It is crucial to systematically troubleshoot the experimental setup. Potential causes include:
-
High this compound Concentration: The concentration of this compound used might be too high for the specific control cell line, exceeding its tolerance level.
-
Solvent Toxicity: The vehicle used to dissolve this compound (commonly DMSO) might be at a concentration that is toxic to the control cells.
-
Cell Line Specific Sensitivity: The particular control cell line you are using may have a unique sensitivity to this compound that has not been previously documented.
-
Experimental Artifacts: Issues such as contamination (e.g., mycoplasma), improper cell culture conditions, or errors in cell counting and viability assays can lead to misleading results.
-
Compound Purity and Stability: The purity of the this compound batch or its degradation due to improper storage could potentially lead to unexpected biological activity.
Q3: What are the typical IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line and the duration of treatment. Below is a summary of reported IC50 values.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |
| HCT 116 | Colorectal Cancer | 48 hours | 13.30 ± 1.20 |
| HCT 116 | Colorectal Cancer | 72 hours | 8.51 ± 0.67 |
| HT-29 | Colorectal Cancer | 48 hours | 10.01 ± 1.56 |
| HT-29 | Colorectal Cancer | 72 hours | 9.91 ± 1.37 |
| MG-63 | Osteosarcoma | 24 hours | ~40 |
| PANC-1 | Pancreatic Cancer | 48 hours | 31.11 |
| MIA PaCa-2 | Pancreatic Cancer | 48 hours | 33.93 |
| MOLT-4 | Leukemia | 24 hours | 10 |
| SiHa | Cervical Cancer | 4 days | 7.10 ± 0.78 |
| HeLa | Cervical Cancer | 4 days | 5.87 ± 0.36 |
Data compiled from multiple sources.[4][5][6][7]
Troubleshooting Guide for Unexpected Cytotoxicity in Control Cells
If you are observing unexpected levels of cell death in your control cell line after treatment with this compound, follow this troubleshooting guide.
Issue 1: High Background Cytotoxicity in Vehicle Control
Question: My control cells treated with the vehicle (e.g., DMSO) are showing a decrease in viability. How can I address this?
Answer:
-
Verify Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic. For DMSO, most cell lines can tolerate concentrations up to 0.5%, but it is best to keep it at or below 0.1%.
-
Run a Solvent Toxicity Curve: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific control cell line.
-
Use Fresh Solvent: Ensure the solvent has been stored correctly and is not degraded.
Issue 2: this compound Appears More Toxic to Control Cells Than Expected
Question: this compound is causing significant cell death in my control cells at concentrations reported to be safe for other normal cell lines. What steps should I take?
Answer:
-
Perform a Dose-Response and Time-Course Experiment: Systematically evaluate a wide range of this compound concentrations and several time points to determine the precise IC50 value for your control cell line.
-
Confirm Cell Line Identity: Authenticate your control cell line (e.g., via STR profiling) to ensure it is the correct cell line and has not been cross-contaminated.
-
Check for Contamination: Test your cell cultures for mycoplasma and other microbial contaminants, which can alter cellular responses to treatments.
-
Compare with a Different Control Cell Line: If possible, repeat the experiment with a different, well-characterized normal cell line (e.g., MRC5) to see if the observed effect is specific to your initial control cell line.
-
Evaluate Compound Integrity: If possible, verify the purity and concentration of your this compound stock. Ensure it has been stored correctly to prevent degradation.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Materials:
-
Control and cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[8]
Apoptosis Assessment using Annexin V/PI Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells after this compound treatment.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours. Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer.
Visualizations
This compound-Induced Signaling Pathways
Caption: Key signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity of this compound in control cells.
References
- 1. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones this compound and Inuviscolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms [mdpi.com]
- 5. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Tomentosin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments with Tomentosin.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I seeing variable IC50 values for this compound in my cell viability assays?
Answer: Inconsistent IC50 values for this compound can arise from several factors related to experimental setup and execution. This compound is a natural compound and its purity can vary between suppliers or even batches, which can significantly impact its potency.[1][2] Additionally, the vehicle used to dissolve this compound, typically DMSO, can exhibit toxicity at higher concentrations, confounding the results.
Troubleshooting Guide:
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments. Over- or under-confluent cells can respond differently to treatment.
-
Compound Solubility and Stability: this compound is a sesquiterpene lactone and may have limited solubility in aqueous media.[1][3] Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment as this compound's stability in solution over time may vary.
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) to account for any solvent-induced cytotoxicity.
-
Incubation Time: IC50 values are time-dependent. Ensure you are using a consistent incubation time as published data shows variability based on duration (e.g., 24h, 48h, 72h).[4][5][6]
-
Assay Type: Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values. Ensure you are using a consistent assay and protocol.
FAQ 2: My Western blot results for apoptosis-related proteins after this compound treatment are not consistent. What could be the cause?
Answer: Inconsistent Western blot results can be due to a variety of factors, from sample preparation to antibody performance. This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, affecting proteins like caspases, Bcl-2 family members, and PARP.[7][8][9] The timing of sample collection is critical as the expression of these proteins can be transient.
Troubleshooting Guide:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing changes in your protein of interest after this compound treatment.
-
Positive and Negative Controls: Include appropriate positive and negative controls for your antibodies to ensure they are working correctly.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and ensure equal protein loading across lanes.
-
Antibody Validation: Ensure the primary antibodies you are using have been validated for the species and application.
-
Sample Lysis and Protein Extraction: Use a lysis buffer that efficiently extracts the proteins of interest and includes protease and phosphatase inhibitors to prevent degradation.
FAQ 3: I am not observing the expected increase in Reactive Oxygen Species (ROS) after this compound treatment. Why might this be?
Answer: this compound is known to induce apoptosis in several cancer cell lines through the generation of intracellular ROS.[5][6][7][10] Failure to detect an increase in ROS could be due to issues with the detection assay, the timing of the measurement, or the specific cell line being used.
Troubleshooting Guide:
-
ROS Detection Reagent: Ensure your ROS detection reagent (e.g., DCFDA) is fresh and has been stored correctly. The reagent itself can be sensitive to light and oxidation.
-
Timing of Measurement: ROS production can be an early event in apoptosis. Try measuring ROS levels at earlier time points after this compound treatment (e.g., 1, 3, 6 hours).
-
Cell Line Specificity: The extent of ROS production can be cell-line dependent. Some cell lines may have more robust antioxidant systems that can quench the ROS produced by this compound.
-
Positive Control: Use a known ROS-inducing agent (e.g., H₂O₂) as a positive control to confirm that your assay is working correctly.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| SiHa | Cervical Cancer | 4 days | 7.10 ± 0.78 | [1] |
| HeLa | Cervical Cancer | 4 days | 5.87 ± 0.36 | [1] |
| MG-63 | Osteosarcoma | 24 h | ~40 | [6] |
| PANC-1 | Pancreatic Cancer | 48 h | 31.11 | [5][7] |
| MIA PaCa-2 | Pancreatic Cancer | 48 h | 33.93 | [5][7] |
| HCT 116 | Colorectal Cancer | 72 h | 8.51 ± 0.67 | [4] |
| HT-29 | Colorectal Cancer | 72 h | 9.91 ± 1.37 | [4] |
| MOLT-4 | Leukemia | 24 h | 10 | [4] |
| RPMI-8226 | Multiple Myeloma | 48 h | 26.14 | [4] |
| AGS | Gastric Cancer | Not Specified | 20 | [4] |
Table 2: Key Apoptosis-Related Proteins Modulated by this compound
| Protein | Function | Effect of this compound | Reference |
| Caspase-3 | Effector caspase | Activation/Upregulation | [1][7][8] |
| Caspase-8 | Initiator caspase | Activation/Upregulation | [8] |
| Caspase-9 | Initiator caspase | Activation/Upregulation | [7][8] |
| Bcl-2 | Anti-apoptotic | Downregulation | [1] |
| BAX | Pro-apoptotic | Upregulation | [8] |
| PARP | DNA repair | Cleavage | [11] |
| Survivin | Inhibitor of apoptosis | Downregulation | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]
Protocol 2: Western Blotting for Apoptosis Markers
-
Cell Lysis: After this compound treatment for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., cleaved caspase-3, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control.[13][14]
Visualizations
Caption: this compound's multifaceted mechanism of action in cancer cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Relationship between common problems, causes, and solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. research.monash.edu [research.monash.edu]
- 3. This compound | C15H20O3 | CID 155173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. docs.abcam.com [docs.abcam.com]
Tomentosin degradation in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Tomentosin. The following information is designed to address common issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C[1].
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. It is recommended to prepare a concentrated stock solution in anhydrous, high-purity DMSO. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C for short-term use (days to weeks) or -80°C for long-term storage (months)[1][2]. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the main factors that can cause this compound degradation in solution?
A3: Like many natural compounds, the stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation[3].
-
pH: The stability of this compound can be pH-dependent. Extreme pH values (highly acidic or alkaline) are likely to promote hydrolysis[4].
-
Light: Exposure to UV or visible light can lead to photodegradation[3]. It is advisable to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.
-
Oxygen: The presence of oxygen can lead to oxidative degradation[3]. While DMSO itself can be a stable solvent, prolonged exposure to air should be minimized.
Q4: For how long is a this compound stock solution in DMSO stable?
A4: Generally, stock solutions of bioactive chemicals in DMSO are usable for up to one month when stored in tightly sealed vials at -20°C[5]. For longer-term storage, -80°C is recommended, which can preserve stability for up to a year[2]. However, for sensitive experiments, it is always best to use freshly prepared solutions or to perform a quality control check if the solution has been stored for an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | 1. Solubility Limit Exceeded: The final concentration of this compound in the aqueous medium is too high. 2. Solvent Shock: Rapid dilution of the DMSO stock in the aqueous medium. 3. Media Components: Interaction with proteins or salts in the medium. | 1. Perform a dose-response curve to determine the optimal, soluble concentration range. 2. Add the this compound stock solution to the medium dropwise while gently vortexing. Pre-warming the medium to 37°C may also help. 3. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound Stock: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate Concentration: Errors in weighing the solid compound or in dilutions. | 1. Prepare fresh stock solutions from solid this compound. Always aliquot new stock solutions to avoid multiple freeze-thaw cycles. 2. Use a calibrated analytical balance for weighing and calibrated pipettes for dilutions. |
| Loss of this compound activity over time in an experiment. | 1. Instability in Aqueous Solution: this compound may be degrading in the experimental buffer or medium over the course of the experiment. 2. Interaction with other reagents. | 1. Consider the duration of your experiment. For long-term studies, it may be necessary to replenish the this compound-containing medium periodically. 2. Investigate potential interactions with other components in your experimental setup. |
Stability and Degradation Data
While specific public data on the forced degradation of this compound is limited, the following table provides a hypothetical summary of expected stability based on the general behavior of sesquiterpene lactones. These values should be used as a guideline for designing your own stability studies.
| Stress Condition | Typical Reagents and Conditions | Expected this compound Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate to Low | Hydrolysis of ester or lactone groups. |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature | Low | Rapid hydrolysis of the lactone ring. |
| Oxidation | 3% H₂O₂, Room Temperature | Moderate | Oxidation of double bonds or other susceptible functional groups. |
| Thermal Degradation | 60°C in solid state and solution | Moderate | Isomerization, epimerization, or other heat-induced rearrangements. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) | Moderate to Low | Photochemical reactions leading to various degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to 100 µM. Incubate at 60°C for 24, 48, and 72 hours.
-
Solid: Place solid this compound powder in an oven at 60°C for 1, 3, and 7 days. Dissolve in DMSO for analysis.
-
-
Photodegradation: Expose a 100 µM solution of this compound in a suitable solvent to UV light (e.g., in a photostability chamber) for 24, 48, and 72 hours. A control sample should be kept in the dark at the same temperature.
3. Sample Analysis:
-
Analyze the stressed samples and a non-stressed control using a stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
If available, use LC-MS/MS to identify the mass of the degradation products to aid in their structural elucidation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A common mobile phase for separating moderately polar compounds like this compound is a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
A gradient elution is recommended to ensure the separation of the parent compound from potentially more polar or less polar degradation products.
-
Example Gradient: Start with a higher aqueous composition (e.g., 70% water, 30% acetonitrile) and gradually increase the organic solvent concentration (e.g., to 90% acetonitrile) over 20-30 minutes.
-
3. Detection:
-
Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or the PDA detector. Set the detector to this wavelength for optimal sensitivity.
4. Method Validation:
-
The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.
Signaling Pathways and Experimental Workflows
This compound's Effect on the NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.
Caption: Inhibition of the NF-κB pathway by this compound.
This compound's Role in the PI3K/Akt and Apoptosis Pathways
This compound can induce apoptosis in cancer cells by inhibiting the pro-survival PI3K/Akt pathway and modulating the expression of Bcl-2 family proteins.
Caption: this compound-induced apoptosis via PI3K/Akt inhibition.
General Experimental Workflow for Assessing this compound Stability
Caption: Workflow for this compound stability assessment.
References
- 1. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
troubleshooting high background in Tomentosin Western blots
Welcome to the technical support center for Tomentosin Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in this compound Western blots?
High background in Western blots can manifest as a uniform dark haze across the membrane or as multiple non-specific bands, obscuring the detection of your target protein, this compound.[1] The most common culprits include:
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of primary and/or secondary antibodies.[1][2]
-
Excessive Antibody Concentration: Using too high a concentration of either the primary (anti-Tomentosin) or secondary antibody increases non-specific binding.[1][3]
-
Inadequate Washing: Insufficient washing fails to remove unbound antibodies, leading to a general background haze.[1][4]
-
Membrane Issues: The choice of membrane (PVDF vs. nitrocellulose) and improper handling (e.g., allowing it to dry out) can contribute to high background.[1][3]
-
Contamination: Bacterial contamination in buffers or incubation trays can cause speckled background.[3][5]
-
Overexposure: Excessively long exposure times during signal detection can lead to a saturated background.[4]
Q2: How can I determine if the primary or secondary antibody is causing the high background?
To identify the source of the non-specific signal, you can perform a control experiment by incubating a blot with only the secondary antibody.[2][3][6] If you still observe a high background, the secondary antibody is likely the cause. If the background is significantly reduced, the primary antibody (anti-Tomentosin) is the likely contributor.
Q3: What is the difference between a high background and non-specific bands?
A high background often appears as a uniform or blotchy darkening of the entire membrane, which can be caused by issues with blocking, antibody concentrations, or washing.[1] Non-specific bands, on the other hand, are distinct bands that appear at molecular weights other than your target protein, this compound. These can be caused by antibody cross-reactivity with other proteins in the sample.[1][7]
Troubleshooting Guides
Issue 1: Uniformly High Background
A consistent dark haze across the entire membrane can make it difficult to visualize the specific band for this compound.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize your blocking protocol. Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA) or extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[1][4] Consider switching blocking agents; for example, if you are using non-fat milk, try BSA, and vice-versa.[1] |
| Antibody Concentration Too High | Titrate your primary (anti-Tomentosin) and secondary antibodies to determine the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series to find the concentration that provides a strong signal with minimal background.[1][3] |
| Inadequate Washing | Increase the number and duration of wash steps. For example, perform 4-5 washes of 10-15 minutes each with a buffer containing a detergent like Tween-20.[1][4] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire Western blotting process.[1][2] |
| Overexposure During Detection | Reduce the exposure time when imaging the blot.[4] |
Issue 2: Non-Specific Bands
The appearance of multiple, distinct bands in addition to the expected this compound band can complicate data interpretation.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a more specific primary antibody if available. You can also try pre-adsorbing the primary antibody with a lysate from a sample known not to express this compound.[7] |
| Secondary Antibody Cross-Reactivity | Use a pre-adsorbed secondary antibody that has been purified to reduce cross-reactivity with immunoglobulins from other species.[6] |
| Too Much Protein Loaded | Reduce the amount of total protein loaded onto the gel to minimize the presence of proteins that may cross-react with your antibody.[2] |
| Protein Degradation | Prepare fresh samples and use protease inhibitors to prevent protein degradation, which can appear as lower molecular weight bands.[1] |
Experimental Protocols
Standard Western Blot Protocol for this compound Detection
-
Protein Lysis and Quantification: Prepare cell or tissue lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure the membrane is activated with methanol (B129727) if using PVDF.
-
Blocking: Block the membrane for 1-2 hours at room temperature or overnight at 4°C with gentle agitation in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[3][4]
-
Primary Antibody Incubation: Incubate the membrane with the anti-Tomentosin primary antibody at the optimized dilution in blocking buffer. This is typically done for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20) to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Optimization of Antibody Concentration
To minimize background, it is crucial to determine the optimal dilution for your primary and secondary antibodies. This can be achieved by performing a dot blot or by testing a range of dilutions in a Western blot experiment.
| Antibody | Starting Dilution Range | Incubation Conditions |
| Primary (Anti-Tomentosin) | 1:500 - 1:5000 | 2 hours at RT or overnight at 4°C |
| Secondary (HRP-conjugated) | 1:2000 - 1:20,000 | 1 hour at RT |
Note: These are general ranges. Always refer to the antibody datasheet for manufacturer recommendations.
Visual Guides
References
- 1. clyte.tech [clyte.tech]
- 2. sinobiological.com [sinobiological.com]
- 3. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 4. arp1.com [arp1.com]
- 5. cbt20.wordpress.com [cbt20.wordpress.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
optimizing Tomentosin concentration for maximum apoptosis
Welcome to the Technical Support Center for . This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for Tomentosin in my experiments?
A1: The optimal concentration of this compound is highly dependent on the specific cancer cell line and the incubation time. We recommend starting with a dose-response experiment centered around the published half-maximal inhibitory concentration (IC50) for your cell line of interest or a similar one. For instance, IC50 values after 48-72 hours of treatment typically range from approximately 5 µM to 35 µM.[1][2][3]
Q2: How should I prepare and store this compound for cell culture experiments?
A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] This stock solution should be stored at -20°C. For experiments, dilute the stock solution to the desired final concentrations in your complete cell culture medium. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO used in your highest this compound treatment group.[1]
Q3: I am not observing the expected levels of apoptosis. What are some possible reasons?
A3: Several factors could contribute to lower-than-expected apoptosis:
-
Sub-optimal Concentration: The concentration used may be too low for your specific cell line. It is essential to determine the IC50 value through a cell viability assay first.[1]
-
Insufficient Incubation Time: The pro-apoptotic effects of this compound are time-dependent.[2] Consider extending the treatment duration (e.g., from 24h to 48h or 72h).
-
Cell Line Resistance: Some cell lines may be inherently more resistant to this compound-induced apoptosis.
-
Compound Instability: Ensure your this compound stock solution has been stored correctly and prepare fresh dilutions for each experiment.
Q4: My results show high variability between replicates. What can I do to improve consistency?
A4: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before plating to guarantee a uniform cell number in each well.
-
This compound Precipitation: At higher concentrations, this compound might precipitate in the culture medium. Visually inspect your diluted solutions and vortex them gently before adding them to the cells.
-
Pipetting Inaccuracy: Use calibrated pipettes and consistent technique, especially when performing serial dilutions.
Q5: What are the primary molecular mechanisms and signaling pathways activated by this compound to induce apoptosis?
A5: this compound induces apoptosis through a multi-faceted approach. The primary mechanisms include the generation of intracellular reactive oxygen species (ROS), which leads to oxidative stress.[4][5] This triggers the mitochondrial (intrinsic) apoptosis pathway, characterized by a decrease in the mitochondrial membrane potential, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[5][6] It also activates initiator caspases-8 and -9, and effector caspases-3 and -7.[2][4][7] Furthermore, this compound can induce endoplasmic reticulum (ER) stress and inhibit pro-survival signaling pathways like PI3K/Akt/mTOR and NF-κB.[1][4][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Cell Viability Inhibition | This compound concentration is too low for the specific cell line. | Perform a dose-response curve (e.g., 2.5 µM to 50 µM) to determine the IC50 value for your cell line.[2][9] |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[2] | |
| Inconsistent Apoptosis Readings | Cells were harvested improperly, leading to mechanical stress and cell death. | Handle cells gently during harvesting. Use a cell scraper for adherent cells if trypsinization is too harsh. |
| Reagents for apoptosis assay (e.g., Annexin V/PI) are expired or were stored incorrectly. | Check the expiration dates and storage conditions of all assay components. Run the assay with positive and negative controls. | |
| Unexpected Cellular Morphology | DMSO concentration in the vehicle control is too high, causing cytotoxicity. | Ensure the final DMSO concentration does not exceed a non-toxic level for your cells (typically ≤ 0.5%).[7] |
| Contradictory Western Blot Results | Poor antibody quality or non-specific binding. | Use validated antibodies for apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax). Optimize antibody concentrations and blocking conditions.[9] |
| Protein degradation during sample preparation. | Use lysis buffers containing protease and phosphatase inhibitors and keep samples on ice.[9] |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its cytotoxic potency across different human cancer cell lines and treatment durations.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |
| HCT 116 | Colorectal Cancer | 48 h | 13.30 ± 1.20 |
| HCT 116 | Colorectal Cancer | 72 h | 8.51 ± 0.67 |
| HT-29 | Colorectal Cancer | 48 h | 10.01 ± 1.56 |
| HT-29 | Colorectal Cancer | 72 h | 9.91 ± 1.37 |
| PANC-1 | Pancreatic Cancer | 48 h | 31.11 |
| MIA PaCa-2 | Pancreatic Cancer | 48 h | 33.93 |
| MOLT-4 | Leukemia | 24 h | 10 |
| RPMI-8226 | Multiple Myeloma | 48 h | 26.14 |
| SiHa | Cervical Cancer | 96 h (4 days) | 7.10 ± 0.78 |
| HeLa | Cervical Cancer | 96 h (4 days) | 5.87 ± 0.36 |
| AGS | Gastric Cancer | Not Specified | 20 |
| MG-63 | Osteosarcoma | 24 h | ~40 |
Data compiled from multiple sources.[1][2][3][10][11][12][13][14]
Table 2: Modulation of Key Apoptosis-Related Proteins by this compound
This table highlights the documented changes in the expression or activity of key proteins involved in the apoptotic process following this compound treatment.
| Protein | Role in Apoptosis | Effect of this compound | Cancer Cell Line(s) |
| Bax | Pro-apoptotic | Upregulation | MOLT-4, HCT 116, AGS[2][11][12] |
| Bcl-2 | Anti-apoptotic | Downregulation | MOLT-4, HeLa, SiHa[5][6][12] |
| Caspase-3 | Effector Caspase | Activation / Upregulation | PANC-1, MOLT-4, HCT 116[2][3][12] |
| Caspase-7 | Effector Caspase | Upregulation | HCT 116[2] |
| Caspase-8 | Initiator Caspase | Activation / Upregulation | HCT 116, Raji[2][7] |
| Caspase-9 | Initiator Caspase | Activation / Upregulation | PANC-1, Raji[3][7] |
| PARP | DNA Repair | Cleavage | HeLa, SiHa[5][14] |
| p53 | Tumor Suppressor | Upregulation | HeLa, SiHa[5] |
| Cyclin D1 | Cell Cycle | Downregulation | MOLT-4, AGS[11][12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the wells.[10]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[10]
-
Reagent Addition:
-
Data Acquisition:
-
For MTT: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.[10]
-
For XTT: Measure absorbance at 450 nm (with a reference wavelength of 650 nm).[1]
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]
Protocol 2: Apoptosis Quantification (Annexin V-FITC / PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.[9]
-
Cell Seeding & Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat cells with desired concentrations of this compound and controls for the determined duration.[10]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.[9]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[9]
Protocol 3: Western Blot Analysis of Apoptotic Proteins
Objective: To determine the effect of this compound on the expression levels of key apoptotic proteins.[9]
-
Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel to separate proteins by size.[1]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-cleaved Caspase-3, anti-Bcl-2) overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein like β-actin as a loading control.[1]
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones this compound and Inuviscolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Induces Telomere Shortening and Caspase-Dependant Apoptosis in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent Tomentosin precipitation in aqueous solutions
Welcome to the Technical Support Center for Tomentosin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and in vivo experiments, with a primary focus on preventing the precipitation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my stock solution into an aqueous buffer or cell culture medium?
A1: this compound is a sesquiterpene lactone, a class of natural compounds that are often hydrophobic and exhibit poor solubility in water. Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common issue when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment where this compound is less soluble.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For in vitro studies, the most commonly used solvent for preparing a this compound stock solution is DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-purity DMSO.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls, and ideally at 0.1% or lower if possible.
Q4: Can I store this compound in an aqueous working solution?
A4: It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment. Due to its limited stability and solubility in aqueous solutions, storing it in this form can lead to degradation and precipitation over time. Concentrated stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for longer periods.
Q5: Are there alternatives to DMSO for solubilizing this compound?
A5: Yes, several alternative strategies can be employed to improve the aqueous solubility of this compound. These include the use of co-solvents (e.g., ethanol, polyethylene (B3416737) glycol), complexation with cyclodextrins, and advanced formulation techniques such as liposomes, solid dispersions, and nanoparticles.
Troubleshooting Guide: Preventing this compound Precipitation
This guide will help you diagnose and resolve common precipitation issues.
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock solution | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | 1. Decrease the final concentration of this compound. 2. Prepare an intermediate dilution of the DMSO stock in your aqueous buffer. 3. Increase the temperature of the aqueous buffer (e.g., to 37°C) before adding the this compound stock. 4. Add the this compound stock solution dropwise to the vortexing aqueous buffer to ensure rapid and uniform mixing. |
| Cloudiness or turbidity in the buffer over time | Slow precipitation or aggregation of this compound molecules. | 1. Ensure the stock solution is fully dissolved before dilution. 2. Use freshly prepared solutions for each experiment. 3. Consider using a solubilizing agent like cyclodextrins. |
| Inconsistent experimental results | Variable amounts of soluble this compound due to precipitation. | 1. Visually inspect for any signs of precipitation before each use. 2. Prepare fresh dilutions for each replicate or experiment. 3. Implement a robust solubilization protocol, such as the use of cyclodextrins, to ensure consistent solubility. |
Data Presentation: this compound Solubility
The following table summarizes the available solubility data and effective formulation strategies for this compound.
| Solvent/System | Solubility/Concentration | Application | Notes |
| Water | Poorly soluble | - | This compound is a hydrophobic molecule with limited aqueous solubility. |
| DMSO | Highly soluble | In vitro stock solution | Commonly used for preparing concentrated stock solutions (e.g., 10-20 mM). |
| Ethanol | Soluble | Co-solvent | Can be used as a co-solvent to improve aqueous solubility. Specific quantitative data for this compound is not readily available. |
| Methanol | Soluble | Co-solvent | Can be used as a co-solvent. Specific quantitative data for this compound is not readily available. |
| Polyethylene Glycol (PEG300) | Soluble | Co-solvent for in vivo studies | Used in combination with DMSO and Tween-80 for oral gavage formulations.[1] |
| Cyclodextrin Complexation | 100% to 4600% increase in aqueous solubility (for similar sesquiterpene lactones)[2] | Aqueous formulations for in vitro and in vivo studies | A highly effective method for significantly increasing the aqueous solubility of sesquiterpene lactones.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using DMSO
This protocol is suitable for preparing this compound working solutions for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 10-20 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw a single-use aliquot of the concentrated this compound stock solution.
-
Prepare an intermediate dilution of the stock solution in your pre-warmed (37°C) aqueous buffer or cell culture medium. For example, dilute the 10 mM stock 1:10 to achieve a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate (or concentrated stock) solution to your pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration.
-
It is recommended to add the this compound solution dropwise while gently vortexing the aqueous medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration in your working solution is below the tolerance level of your experimental system (ideally ≤ 0.1%).
-
Protocol 2: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from methods used for other poorly soluble sesquiterpene lactones and can significantly enhance the aqueous solubility of this compound.[2]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., phosphate-buffered saline)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Dissolve HP-β-CD in the desired aqueous buffer to make a stock solution (e.g., 50 mM). The optimal concentration may need to be determined experimentally.
-
-
Determine Molar Ratio:
-
A 1:1 molar ratio of this compound to HP-β-CD is a good starting point. Adjustments may be necessary based on experimental results.
-
-
Complex Formation:
-
Weigh the appropriate amount of this compound and add it to the HP-β-CD solution.
-
Vigorously vortex the mixture for 2-3 minutes.
-
Place the mixture on a magnetic stirrer and stir at room temperature for 24-48 hours to ensure maximum complexation. Protect the solution from light if this compound is light-sensitive.
-
-
Purification (Optional):
-
To remove any uncomplexed this compound, the solution can be centrifuged at high speed, and the supernatant containing the soluble this compound-cyclodextrin complex can be collected.
-
-
Sterilization:
-
Sterile-filter the final solution through a 0.22 µm syringe filter.
-
Visualization of Signaling Pathways and Experimental Workflows
This compound's Impact on NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Impact on PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Preparing a this compound Working Solution
Caption: Workflow for preparing a this compound working solution.
References
Technical Support Center: Managing Tomentosin-Induced Oxidative Stress in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tomentosin and managing its induced oxidative stress in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
This compound is a natural sesquiterpene lactone that has demonstrated anticancer properties.[1] Its mechanism of action involves the induction of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in cancer cells.[2][3] Interestingly, the effect of this compound on ROS levels can be biphasic: an initial increase in ROS can be observed, which is thought to trigger cellular defense mechanisms, followed by a decrease in ROS at later time points as antioxidant pathways are activated.[4][5][6]
Q2: How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (generally below 0.1%) to avoid solvent-induced cytotoxicity.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use.
Q3: What are the optimal concentration and incubation time for this compound treatment?
The optimal concentration and incubation time for this compound are cell-line specific and depend on the experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line.[7] Treatment durations can range from a few hours to 72 hours or longer, depending on whether you are studying early signaling events or long-term effects like apoptosis.[7]
Troubleshooting Guides
General this compound Handling
| Issue | Possible Cause | Suggestion |
| Low or inconsistent drug activity | - Improper storage: this compound degradation due to improper storage conditions. - Precipitation: this compound may precipitate in aqueous media at high concentrations. | - Store this compound stock solutions at -20°C or -80°C and protect from light. - Ensure the final DMSO concentration is low and that this compound is fully dissolved in the media before adding to cells. Vortex gently before use. |
| High background cytotoxicity in control wells | - High DMSO concentration: The final concentration of DMSO in the culture medium is too high. | - Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest this compound treatment.[7] |
Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA)
| Issue | Possible Cause | Suggestion |
| High background fluorescence | - Probe auto-oxidation: The DCFH-DA probe can auto-oxidize, leading to high background signal.[8] - Photobleaching: Exposure to light can cause photobleaching of the fluorescent product.[9] - Serum interference: Components in serum can react with the probe.[10] | - Prepare fresh probe solution for each experiment. - Protect the plate from light as much as possible during incubation and reading.[9] - Perform the assay in serum-free media or wash cells thoroughly with PBS before adding the probe.[8] |
| Inconsistent or non-reproducible results | - Variable cell density: Differences in cell number per well can lead to inconsistent results. - Probe leakage: The deacetylated probe can leak from cells.[8] - Timing variations: Inconsistent incubation times can affect the results. | - Ensure a uniform cell seeding density across all wells. - Minimize the time between probe loading, treatment, and measurement. - Standardize all incubation times precisely.[8] |
GSH/GSSG Ratio Assays
| Issue | Possible Cause | Suggestion |
| Underestimated GSH/GSSG ratio | - GSH oxidation during sample preparation: GSH is easily oxidized to GSSG, leading to an artificially low ratio.[11] | - Work quickly and on ice during sample preparation. - Use a thiol-scavenging agent like N-ethylmaleimide (NEM) during lysis to prevent GSH oxidation.[12] |
| Low or no signal | - Insufficient starting material: The amount of cellular material is below the detection limit of the assay. - Incorrect wavelength: Reading at the wrong wavelength will result in no signal. | - Increase the number of cells or tissue used for lysis.[12] - Ensure you are using the correct excitation and emission wavelengths for your specific assay kit.[12] |
Antioxidant Enzyme Activity Assays (SOD, Catalase)
| Issue | Possible Cause | Suggestion |
| Low enzyme activity | - Improper sample handling: Repeated freeze-thaw cycles or improper storage can lead to enzyme degradation. - Insufficient protein concentration: The protein concentration in the lysate is too low. | - Aliquot cell lysates and store at -80°C to avoid multiple freeze-thaw cycles. - Ensure the protein concentration of your lysate is within the optimal range for the assay.[13] |
| High variability between replicates | - Incomplete cell lysis: Inefficient lysis can result in variable enzyme release. - Interfering substances: Components in the cell lysate may interfere with the assay. | - Ensure complete cell lysis by using an appropriate lysis buffer and homogenization method. - Follow the assay kit's instructions regarding potential interfering substances and how to mitigate them. |
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for this compound's effects on various cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| PANC-1 | Pancreatic Cancer | 48 | 31.11 |
| MIA PaCa-2 | Pancreatic Cancer | 48 | 33.93 |
| HCT 116 | Colorectal Cancer | 48 | 13.30 ± 1.20 |
| HT-29 | Colorectal Cancer | 48 | 10.01 ± 1.56 |
| MOLT-4 | Leukemia | 24 | 10 |
| Raji | Burkitt's Lymphoma | 48 | >25 |
| SiHa | Cervical Cancer | 96 | 7.10 ± 0.78 |
| HeLa | Cervical Cancer | 96 | 5.87 ± 0.36 |
Data compiled from multiple sources.[1][2][7][14][15]
Table 2: Reported Effects of this compound on Oxidative Stress Markers
| Cell Line | This compound Concentration (µM) | Time (h) | Effect on ROS Levels | Effect on Mitochondrial Membrane Potential (MMP) |
| HaCaT | 10 | 0-1 | Increased | Not Reported |
| HaCaT | 10 | 4-24 | Decreased | Not Reported |
| PANC-1 | 31.11 | 48 | Increased | Decreased |
| MIA PaCa-2 | 33.93 | 48 | Increased | Decreased |
| HCT 116 | 13.30 | 48 | Increased | Decreased |
| HT-29 | 10.01 | 48 | Increased | Decreased |
Data compiled from multiple sources.[1][2][4][5][6][16]
Experimental Protocols
Measurement of Intracellular ROS using DCFH-DA
This protocol is adapted from standard procedures for using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a fresh working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-20 µM in pre-warmed serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add fresh cell culture medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Measurement of GSH/GSSG Ratio
This protocol provides a general workflow for measuring the GSH/GSSG ratio using a commercially available kit. Refer to the specific manufacturer's instructions for detailed procedures.
Materials:
-
Cells of interest
-
This compound
-
GSH/GSSG Assay Kit (containing lysis buffer, reagents for GSH and GSSG detection, and standards)
-
Microplate reader capable of measuring absorbance or fluorescence according to the kit's specifications.
Procedure:
-
Culture and treat cells with this compound as required for your experiment.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using the provided lysis buffer, ensuring to add a thiol-scavenging agent if recommended by the kit to prevent GSH oxidation.
-
Deproteinize the cell lysate according to the kit's protocol (e.g., by acid precipitation).
-
Separate the lysate into two aliquots: one for measuring total glutathione (B108866) (GSH + GSSG) and one for measuring GSSG only.
-
Follow the kit's instructions to prepare the reaction mixtures for both total glutathione and GSSG, including the preparation of a standard curve.
-
Incubate the reactions as specified and measure the absorbance or fluorescence.
-
Calculate the concentrations of total glutathione and GSSG from the standard curve.
-
Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
Measurement of Superoxide Dismutase (SOD) and Catalase (CAT) Activity
This protocol outlines the general steps for measuring SOD and CAT activity from cell lysates using commercial assay kits.
Materials:
-
Cells of interest
-
This compound
-
SOD and CAT Activity Assay Kits
-
Cell lysis buffer (often provided in the kits or a standard RIPA buffer can be used)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Spectrophotometer or microplate reader
Procedure:
-
Culture and treat cells with this compound.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
Following the manufacturer's protocol for the respective kits, add the specified volume of cell lysate (normalized for protein concentration) to the reaction wells.
-
Add the reaction reagents and incubate as instructed.
-
Measure the absorbance at the specified wavelength.
-
Calculate the enzyme activity based on the standard curve and normalize to the protein concentration (e.g., U/mg protein).
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activities and Mechanisms of this compound in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activities and Mechanisms of this compound in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
dealing with batch-to-batch variability of isolated Tomentosin
Welcome to the technical support center for researchers using isolated Tomentosin. This resource is designed to assist you in troubleshooting common issues related to batch-to-batch variability and to provide standardized protocols for key in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of isolated this compound in our cell viability assays. What could be the cause?
A1: Batch-to-batch variability is a known challenge when working with natural products, even in their isolated form.[1] Several factors can contribute to these inconsistencies:
-
Purity and Impurities: The purity of each batch of this compound can vary. Even small amounts of impurities from the isolation process may have biological activity that could affect your experimental results.
-
Degradation: this compound, like many natural compounds, can be sensitive to light, temperature, and oxidation.[2][3] Improper storage or handling can lead to degradation, reducing its potency.
-
Solubility Issues: Inconsistent dissolution of this compound can lead to variations in the effective concentration in your experiments.
-
Source Material Variation: The phytochemical profile of the plant source can be influenced by factors like geographical location, harvest time, and storage conditions, which can in turn affect the quality of the isolated compound.[1][4]
Q2: How can we minimize the impact of batch-to-batch variability of this compound in our experiments?
A2: To enhance the reproducibility of your experiments, consider the following quality control measures:
-
Certificate of Analysis (CoA): Always request a detailed CoA for each new batch of this compound. This document should provide information on purity (typically determined by HPLC), identity confirmation (e.g., by Mass Spectrometry and NMR), and residual solvent content.
-
In-house Quality Control: If possible, perform your own analytical characterization of each batch. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and stability of natural compounds.[5][6]
-
Standardized Stock Solution Preparation: Develop a consistent protocol for preparing your this compound stock solutions. Use a high-purity solvent in which this compound is readily soluble and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
-
Bioassay Standardization: For each new batch, consider running a pilot experiment to determine its IC50 value in your most sensitive cell line. This will allow you to normalize the effective concentration used in subsequent experiments.
Q3: What are the recommended storage conditions for isolated this compound?
A3: To maintain the stability and bioactivity of this compound, proper storage is crucial.[3]
-
Solid Form: Store solid this compound in a tightly sealed container, protected from light, at -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: We are observing high background in our absorbance-based assays (e.g., MTT, XTT) when using this compound. How can we troubleshoot this?
A4: Natural products can sometimes interfere with absorbance-based assays.[7] Here’s how to address this:
-
Run a Background Control: Include a control well with your complete medium and this compound at the highest concentration used in your experiment, but without cells.
-
Subtract Background Absorbance: Subtract the absorbance value of the background control from the readings of your experimental wells.
-
Consider Alternative Assays: If interference is significant, consider using a non-absorbance-based viability assay, such as a luminescence-based assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound
This guide will help you troubleshoot significant variations in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variability | 1. Compare the Certificates of Analysis for each batch, paying close attention to purity. 2. If possible, perform in-house analytical validation (e.g., HPLC) to confirm purity. 3. Perform a dose-response experiment for each new batch to establish its specific IC50 value before proceeding with further experiments. |
| Inaccurate Stock Concentration | 1. Ensure the balance used for weighing the solid this compound is properly calibrated. 2. Verify the complete dissolution of this compound in the solvent. 3. Use calibrated pipettes for all dilutions. |
| Cell Culture Variations | 1. Ensure consistent cell passage numbers and seeding densities between experiments. 2. Regularly check for mycoplasma contamination. 3. Use the same batch of serum and media for the duration of a study. |
| Assay Protocol Deviations | 1. Adhere strictly to incubation times and reagent volumes. 2. Ensure thorough mixing of reagents. 3. Use a positive control to monitor assay performance. |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining the cytotoxic effects of this compound on cultured cells.[8][9][10][11]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for differentiating between viable, apoptotic, and necrotic cells treated with this compound using flow cytometry.[12][13][14][15][16]
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution by flow cytometry.[17][18][19][20]
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFDA Assay)
This protocol is for measuring the generation of intracellular ROS in cells treated with this compound.[21][22][23][24][25]
Materials:
-
96-well black, clear-bottom plates
-
This compound stock solution
-
Complete cell culture medium (phenol red-free)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the medium and wash the cells with warm PBS.
-
Load the cells with 10-20 µM H2DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Add the desired concentrations of this compound in phenol (B47542) red-free medium. Include a vehicle control and a positive control (e.g., H2O2).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence microplate reader.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for investigating its effects.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch Variation: Why Your Natural Skincare Product Isn't Always The Same [myskincaremanufacturer.com.au]
- 3. benchchem.com [benchchem.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Metabolomics to Quality Control of Natural Product Derived Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT Assay [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 22. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 23. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 24. doc.abcam.com [doc.abcam.com]
- 25. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Tomentosin in cellular assays
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers utilizing Tomentosin in cellular assays. The information is intended to help users anticipate, identify, and resolve potential issues related to off-target effects and the compound's known mechanistic actions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a sesquiterpene lactone known primarily for its anti-inflammatory and anticancer properties.[1] Its main on-target effect is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2] It achieves this by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[3] This inhibition leads to downstream effects such as cell cycle arrest, induction of apoptosis, and a reduction in the expression of inflammatory mediators.[1][4][5]
Q2: Are there any known off-target effects of this compound?
A2: As of late 2025, specific molecular off-targets of this compound have not been extensively documented in peer-reviewed literature. However, many of its observed cellular effects are broad and could be considered "off-target" if the research goal is highly specific. These effects stem from its primary activity and include:
-
Induction of Reactive Oxygen Species (ROS): this compound treatment can significantly increase intracellular ROS levels, which contributes to oxidative stress and apoptosis.[1][6][7]
-
Mitochondrial Disruption: It can decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6][7]
-
Modulation of MAP Kinase Pathways: this compound has been shown to suppress the phosphorylation of MAP kinases like p38 and JNK.[1][3]
-
Induction of ER Stress: The compound can upregulate markers of endoplasmic reticulum (ER) stress, contributing to cell death.[7][8]
Q3: Why does this compound show different IC50 values across different cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies due to differences in the genetic and proteomic makeup of each cell line. Factors influencing this variability include the basal level of NF-κB activity, expression levels of apoptosis-related proteins, cellular metabolism, and membrane permeability. This highlights the importance of determining the IC50 empirically for each specific cell model.
Troubleshooting Guide
This section addresses specific issues that may arise during cellular assays with this compound, presented in a question-and-answer format.
Issue 1: Unexpectedly high levels of cytotoxicity observed at concentrations intended for NF-κB inhibition.
-
Question: I am using this compound to study its anti-inflammatory effects by inhibiting NF-κB, but I'm seeing significant cell death that confounds my results. Why is this happening?
-
Answer: This is a common issue. The cellular pathways leading to apoptosis and cell cycle arrest are closely linked to NF-κB inhibition. This compound is a potent inducer of apoptosis in many cancer cell lines through multiple mechanisms that may be more sensitive than the intended anti-inflammatory readout.[1][9] These mechanisms include G2/M phase cell cycle arrest, activation of caspases, disruption of mitochondrial membrane potential, and generation of reactive oxygen species (ROS).[1][4][6]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise IC50 for cytotoxicity in your specific cell line and compare it to the concentration required for NF-κB inhibition.
-
Time-Course Experiment: Reduce the incubation time. NF-κB inhibition can often be observed after short incubation periods (e.g., 1-6 hours), whereas significant apoptosis may require longer treatment (24-48 hours).[4]
-
Use Apoptosis Inhibitors: To confirm that the observed cytotoxicity is due to apoptosis, co-treat cells with a pan-caspase inhibitor, like Z-VAD-FMK. If cell viability is restored, it confirms an apoptotic mechanism.
-
Issue 2: Inconsistent or no inhibition of the NF-κB pathway.
-
Question: My Western blot or reporter assay shows no change in NF-κB activation after this compound treatment. What could be wrong?
-
Answer: Lack of NF-κB inhibition can stem from several factors, including the specific stimulus used, the timing of the experiment, or the health of the cells. This compound's inhibitory effect is most pronounced when the NF-κB pathway is actively stimulated.[3]
-
Troubleshooting Steps:
-
Verify NF-κB Activation: Ensure your positive control (e.g., treatment with TNF-α or LPS) is robustly activating the pathway. Check for phosphorylation of IκBα or nuclear translocation of p65 in stimulated, untreated cells.
-
Optimize Treatment Window: Pre-incubate the cells with this compound for 1-2 hours before adding the inflammatory stimulus. This allows the compound to enter the cells and engage its target.
-
Check Compound Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound across various cancer cell lines, demonstrating its variable cytotoxic potency.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |
| HCT 116 | Colorectal Cancer | 72 h | 8.51 ± 0.67 |
| HT-29 | Colorectal Cancer | 72 h | 9.91 ± 1.37 |
| PANC-1 | Pancreatic Cancer | 48 h | 31.11 |
| MIA PaCa-2 | Pancreatic Cancer | 48 h | 33.93 |
| SiHa | Cervical Cancer | 4 days | 7.10 ± 0.78 |
| HeLa | Cervical Cancer | 4 days | 5.87 ± 0.36 |
| AGS | Gastric Cancer | Not Specified | ~20 |
| RPMI-8226 | Multiple Myeloma | 48 h | 26.14 |
Data compiled from multiple sources.[6][7][9]
Visualizations
Experimental Protocols
Protocol 1: Western Blot for NF-κB p65 Nuclear Translocation
This protocol is used to verify the on-target effect of this compound by assessing the location of the NF-κB p65 subunit.
-
Materials:
-
Cell culture plates (6-well)
-
This compound (stock solution in DMSO)
-
NF-κB stimulus (e.g., TNF-α, 20 ng/mL)
-
PBS, Trypsin, Cell Scrapers
-
Nuclear/Cytoplasmic Extraction Kit (e.g., NE-PER™)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, PVDF membrane
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Methodology:
-
Cell Seeding: Seed cells in 6-well plates to reach 80-90% confluency on the day of the experiment.
-
Pre-treatment: Pre-treat cells with the desired concentration of this compound (or vehicle control, DMSO) for 1 hour.
-
Stimulation: Add TNF-α to the media and incubate for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells and separate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (anti-p65, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate.
-
-
Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions. Successful inhibition by this compound will result in a decreased p65 signal in the nuclear fraction compared to the stimulated control. Lamin B1 and GAPDH serve as loading and fractionation controls.
-
Protocol 2: Cell Viability Assay (MTT/WST-1)
This protocol is used to determine the cytotoxic effects of this compound and establish an IC50 value.
-
Materials:
-
96-well cell culture plates
-
This compound
-
Complete culture medium
-
MTT or WST-1 reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to attach overnight.[9]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[7]
-
Reagent Addition: Add 10 µL of WST-1 reagent (or 20 µL of MTT solution) to each well and incubate for 2-4 hours at 37°C.[9]
-
Measurement:
-
For WST-1, shake the plate for 1 minute and measure the absorbance at 450 nm.
-
For MTT, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]
- 4. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Tomentosin Dosage and Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tomentosin in cancer cell line studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cancer cell line?
A1: The optimal starting concentration of this compound varies significantly depending on the cancer cell line. Based on published data, a dose-response experiment is crucial. We recommend a starting range of 2.5 µM to 50 µM.[1] For instance, the IC50 dose for PANC-1 and MIA PaCa-2 pancreatic cancer cells after 48 hours is 31.11 µM and 33.93 µM, respectively.[2][3] In contrast, for MOLT-4 leukemia cells, the IC50 is reported to be 10 µM after 24 hours.[4] A preliminary MTT or similar cell viability assay with a broad concentration range is the best approach to determine the specific IC50 for your cell line of interest.
Q2: How does the treatment duration affect the IC50 value of this compound?
A2: this compound's cytotoxic effects are dose- and time-dependent.[5] Generally, a longer treatment duration will result in a lower IC50 value. For example, in HCT 116 colorectal cancer cells, the IC50 was 13.30 ± 1.20 µM after 48 hours, which decreased to 8.51 ± 0.67 µM after 72 hours.[1][5] Similarly, for HT-29 cells, the IC50 was 10.01 ± 1.56 µM at 48 hours and 9.91 ± 1.37 µM at 72 hours.[1][5] Therefore, it is essential to establish the optimal time point for your experimental endpoint.
Q3: What are the known signaling pathways affected by this compound in cancer cells?
A3: this compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation.[6] Key pathways inhibited by this compound include the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival, and the NF-κB pathway, a key regulator of inflammation and anti-apoptotic gene expression.[4][5] Additionally, this compound can induce the ERK signaling pathway and affect the expression of cell cycle-related proteins and apoptosis-related proteins.[6]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell quantification to maintain a consistent number of cells per well (typically 5 × 10³ to 1 × 10⁴ cells/well for a 96-well plate).[5]
-
-
Possible Cause: Uneven compound distribution.
-
Solution: After adding this compound, gently mix the plate on an orbital shaker for a few minutes to ensure even distribution of the compound in the culture medium.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or culture medium to maintain humidity.
-
Problem 2: this compound does not seem to induce apoptosis in my cell line.
-
Possible Cause: Insufficient concentration or treatment duration.
-
Solution: Refer to the IC50 values for similar cell lines and consider increasing the concentration or extending the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for apoptosis induction.
-
-
Possible Cause: The cell line may be resistant to this compound-induced apoptosis.
-
Possible Cause: Issues with the apoptosis assay.
-
Solution: Ensure that your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) is properly calibrated and that all reagents are fresh. Include positive and negative controls to validate the assay's performance.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| AGS | Gastric Cancer | 20 | Not Specified |
| HCT 116 | Colorectal Cancer | 13.30 ± 1.20 | 48 |
| HCT 116 | Colorectal Cancer | 8.51 ± 0.67 | 72 |
| HT-29 | Colorectal Cancer | 10.01 ± 1.56 | 48 |
| HT-29 | Colorectal Cancer | 9.91 ± 1.37 | 72 |
| HeLa | Cervical Cancer | 5.87 ± 0.36 | 96 |
| MOLT-4 | Leukemia | 10 | 24 |
| MG-63 | Osteosarcoma | ~40 | 24 |
| PANC-1 | Pancreatic Cancer | 31.11 | 48 |
| MIA PaCa-2 | Pancreatic Cancer | 33.93 | 48 |
| U87 | Glioblastoma | 28.8 | 48 |
| RPMI-8226 | Multiple Myeloma | 25 (approx.) | 24 |
Note: IC50 values can vary between different studies and experimental conditions.[2][4][5][8]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[5][9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).[5]
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[5]
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[5]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Annexin V/PI Apoptosis Assay
This protocol is based on standard flow cytometry procedures for apoptosis detection.[5]
-
Cell Culture and Treatment:
-
Seed 1-5 × 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound for the specified duration.[5]
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS and centrifuge.[5]
-
-
Resuspension:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[5]
-
-
Staining:
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Dilution:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]
-
-
Data Acquisition:
-
Analyze the samples using a flow cytometer within 1 hour.
-
Visualizations
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Technical Support Center: Troubleshooting Tomentosin Delivery in Animal Models
Welcome to the technical support center for Tomentosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound's properties, mechanism of action, and challenges in its administration for preclinical research.
???+ question "Q1: What is this compound and its primary mechanism of action?" this compound is a sesquiterpene lactone, a natural compound found in several plants of the Asteraceae family, such as Inula viscosa.[1] It has garnered significant interest for its anti-inflammatory and anticancer properties.[1][2] this compound exerts its effects through multiple mechanisms, including:
- Induction of Apoptosis: It can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5] This involves the activation of key proteins like caspases (CASP3, CASP7, CASP8, CASP9) and BAX.[4]
- Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by causing cell cycle arrest, often in the G2/M phase.[1][5][6]
- Modulation of Signaling Pathways: It has been shown to inhibit critical pro-survival signaling pathways, including NF-κB, PI3K/Akt, and JAK/STAT, while affecting others like the ERK pathway.[1][3][5]
- Induction of Cellular Stress: The compound can increase reactive oxygen species (ROS) and induce endoplasmic reticulum (ER) stress, contributing to its anticancer effects.[4]
???+ question "Q2: What are the main challenges in delivering this compound in animal models?" While specific formulation data for this compound is limited in publicly available literature, the primary challenge for delivering natural sesquiterpene lactones in vivo is often their hydrophobic nature and poor water solubility.[7] This can lead to several experimental issues:
- Difficulty in Formulation: Preparing stable and homogenous solutions suitable for parenteral administration can be challenging.[7]
- Low Bioavailability: Poor solubility can result in inadequate absorption from the administration site and inconsistent drug exposure in test subjects.[7][8]
- Risk of Precipitation: The compound may precipitate at the injection site or in the bloodstream, potentially causing local toxicity, embolism, or variable experimental outcomes.[7]
???+ question "Q3: What are recommended starting points for formulating this compound for in vivo studies?" Given the likely hydrophobic nature of this compound, several formulation strategies can be explored to improve its solubility and create a stable preparation for animal administration.[7][9] Promising approaches include:
- Co-solvent Systems: Utilizing a mixture of a primary solvent like DMSO and a co-solvent such as polyethylene (B3416737) glycol (PEG300, PEG400) or propylene (B89431) glycol, which is then diluted with an aqueous solution (e.g., saline or PBS).[7][10] The goal is to keep the concentration of organic solvents as low as possible to minimize toxicity.[8]
- Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility and stability.[7][9][11] This method often results in a formulation that is better tolerated by the animals.[9]
???+ question "Q4: What dosages of this compound have been used in previous animal studies?" Several in vivo studies have reported the use of this compound in rodent models for various conditions, primarily related to inflammation and neuroprotection. The dosages used can serve as a starting point for designing new experiments.
Section 2: Troubleshooting Guide for In Vivo Delivery
This guide provides a structured approach to resolving common issues encountered during the formulation and administration of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| 1. Difficulty Dissolving this compound | Poor Aqueous Solubility: this compound, like many natural compounds, likely has limited solubility in aqueous vehicles.[7][9] | Optimize Formulation: • Co-Solvent System: Start by dissolving this compound in 100% DMSO. Then, slowly add a co-solvent like PEG400. Finally, dilute the mixture with saline or PBS to the final desired concentration, ensuring the final DMSO concentration is low (typically <10%) to minimize toxicity.[10] • Cyclodextrin Complexation: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. Add this compound powder and stir vigorously for 24-48 hours to allow for complex formation.[9] • Use Sonication: Apply sonication to help break down powder aggregates and aid dissolution.[7] • Gentle Warming: Gently warm the vehicle (e.g., to 37°C) to increase solubility, but be cautious of potential compound degradation.[7] |
| 2. Formulation is Unstable (Precipitation Observed) | Incorrect Solvent Ratios: The proportion of aqueous to organic solvent may be too high, causing the compound to fall out of solution.[7]Temperature or pH Changes: The formulation may be sensitive to changes in temperature or pH upon standing or dilution.[7] | Ensure Stability: • Visual Inspection: Always visually inspect the formulation for clarity and homogeneity before each administration. A cloudy or precipitated solution should not be used.[7] • Prepare Fresh: Prepare the formulation fresh before each experiment to minimize the risk of degradation or precipitation over time.[7] • Optimize Vehicle: If precipitation occurs, systematically adjust the ratios of the co-solvents or increase the concentration of the solubilizing agent (e.g., HP-β-CD). |
| 3. Animal Toxicity or Adverse Events Observed | Vehicle Toxicity: High concentrations of solvents such as DMSO can be toxic to animals.[8]Compound-Related Toxicity: The administered dose of this compound may exceed the maximum tolerated dose (MTD). | Isolate and Mitigate Toxicity: • Include Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between vehicle- and compound-related effects.[8] • Reduce Solvent Concentration: Reformulate to use the lowest possible percentage of organic solvents. Cyclodextrin-based formulations are often better tolerated.[9] • Perform Dose-Response Study: Conduct a dose-escalation study to determine the MTD in your specific animal model and strain before proceeding with efficacy studies.[8] |
| 4. Inconsistent or No Therapeutic Effect | Poor Bioavailability: The compound is not being absorbed sufficiently to reach therapeutic concentrations in the target tissue.[8]Inaccurate Dosing: Inconsistent administration technique or use of a non-homogenous suspension can lead to variable dosing.[7] | Verify Exposure and Dosing: • Conduct a Pilot Pharmacokinetic (PK) Study: Measure the concentration of this compound in plasma and target tissues over time to confirm adequate exposure.[8] • Optimize Administration Route: Consider alternative routes of administration (e.g., intravenous, subcutaneous, oral gavage) that may offer better bioavailability.[8][12][13] • Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before drawing each dose to prevent settling of the compound.[7] • Standardize Technique: Ensure all personnel are well-trained and consistent in their administration technique (e.g., injection depth for IP, proper gavage tube placement).[12][14] |
Section 3: Key Signaling Pathways & Visualizations
This compound's biological effects are mediated by its interaction with several key intracellular signaling pathways. The diagrams below illustrate these mechanisms as described in the literature.
Caption: this compound induces apoptosis via death receptor and mitochondrial pathways.[3][4][5]
Caption: this compound inhibits pro-inflammatory and pro-survival signaling pathways.[1][3][15]
Section 4: Experimental Protocols & Workflows
This section provides a sample protocol for a key in vitro assay and workflows for formulation troubleshooting and a general in vivo study design.
Protocol: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing the cytotoxic effects of a compound on cancer cell lines.[16]
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT 116, HT-29) to approximately 80% confluency.[4]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[4]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 2.5 to 50 µM).[4] The final DMSO concentration should not exceed 0.1% (v/v).[4]
-
Include a vehicle control group (medium with 0.1% DMSO).[16]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[16]
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance (Optical Density) at 570 nm using a microplate reader.[16]
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control cells.
-
Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[4]
-
Workflow for Formulation Troubleshooting
Caption: A decision-making workflow for troubleshooting this compound formulation.
General Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating this compound in an animal model.
References
- 1. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel this compound Derivatives in NMDA-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solubility and stability enhancement of atorvastatin by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Tomentosin Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Tomentosin in their experiments and encountering potential interference with fluorescence-based assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify, understand, and mitigate these issues, ensuring the accuracy and reliability of your data.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a naturally occurring sesquiterpene lactone found in various plants, such as those from the Inula genus.[1] It is of significant interest to researchers due to its potent anti-inflammatory and anticancer properties.[1] Studies have shown that this compound can induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate key signaling pathways, including the NF-κB and MAP kinase pathways, in cancer cells.[1]
Q2: How can this compound interfere with my fluorescence-based assays?
This compound has been reported to exhibit absorbance at 254 nm and 450 nm.[1][2] Molecules that absorb light in the UV and visible spectrum often have the potential to fluoresce, a phenomenon known as autofluorescence. This intrinsic fluorescence of this compound can be a source of interference in assays that rely on detecting fluorescence signals from specific probes (e.g., GFP, fluorescein, Hoechst). The this compound fluorescence can overlap with the signal from your experimental fluorophore, leading to artificially high background, reduced signal-to-noise ratio, and inaccurate quantification.
Q3: My assay uses a fluorescent protein (e.g., GFP, mCherry). Could this compound interfere with it?
Yes, it is possible. Green Fluorescent Protein (GFP) and its variants are typically excited in the blue region of the spectrum (around 488 nm), which is close to the absorbance maximum of this compound (450 nm). This proximity in absorbance suggests a potential for spectral overlap. While mCherry is excited at a longer wavelength (around 587 nm), it's still crucial to verify for any potential bleed-through or non-specific signal enhancement.
Q4: How can I determine if this compound is causing interference in my specific experiment?
The most straightforward method is to run a "this compound only" control. This involves preparing a sample with your cells or assay components and this compound at the working concentration you intend to use, but without your experimental fluorophore. If you observe a significant fluorescent signal under the same imaging or reading conditions as your main experiment, it is highly likely that this compound is contributing to the background fluorescence.
Troubleshooting Guide
If you have confirmed or suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps to mitigate the issue.
Step 1: Characterize the Interference
Before you can effectively address the interference, you need to understand its spectral properties.
Experimental Protocol: Determining the Spectral Profile of this compound
-
Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use.
-
Use a spectrophotometer or a plate reader with spectral scanning capabilities to measure the absorbance spectrum of the this compound solution from the UV to the far-red range (e.g., 230-700 nm).
-
Use a spectrofluorometer or a fluorescence plate reader to determine the excitation and emission spectra of the this compound solution.
-
First, set the emission wavelength to a value in the expected range (e.g., 450-600 nm) and scan a range of excitation wavelengths (e.g., 350-500 nm) to find the excitation maximum.
-
Next, set the excitation to the determined maximum and scan a range of emission wavelengths to find the emission maximum.
-
-
Run a buffer-only blank and subtract its spectral readings from the this compound readings.
This will provide you with the specific absorbance and fluorescence profile of this compound in your experimental context.
Step 2: Optimize Your Assay to Minimize Interference
Based on the spectral characteristics of this compound, you can implement several strategies to reduce its impact on your results.
Table 1: Spectral Properties of this compound and Common Fluorophores
| Compound/Fluorophore | Excitation Max (approx.) | Emission Max (approx.) | Potential for Interference with this compound |
| This compound | ~450 nm | ~430-550 nm (estimated for sesquiterpene lactones) | N/A |
| Hoechst/DAPI | ~350 nm | ~461 nm | High |
| GFP/FITC | ~488 nm | ~509 nm | High |
| mCherry/Texas Red | ~587 nm / ~595 nm | ~610 nm / ~615 nm | Moderate to Low |
| APC/Cy5 | ~650 nm | ~660 nm | Low |
Mitigation Strategies:
-
Choose Spectrally Distinct Fluorophores: The most effective way to avoid interference is to use fluorophores that have excitation and emission spectra that do not overlap with this compound's fluorescence. As a general rule, shifting to longer wavelength (red-shifted) fluorophores is recommended, as autofluorescence from biological molecules is typically stronger in the blue and green regions of the spectrum. Consider using fluorophores like Cy5, Alexa Fluor 647, or APC.
-
Background Subtraction: If switching fluorophores is not an option, you can perform background subtraction. For each experimental sample containing this compound and your fluorophore, prepare a parallel control sample containing only this compound at the same concentration. Measure the fluorescence of the control sample and subtract this value from your experimental sample's reading. This method assumes that the fluorescence of this compound is additive and does not change in the presence of your experimental fluorophore.
-
Reduce this compound Concentration: If your experimental design allows, try to use the lowest effective concentration of this compound to minimize its fluorescent contribution.
-
Spectral Unmixing: For imaging applications with a confocal microscope equipped with a spectral detector, you can use spectral unmixing. This technique involves acquiring the emission spectrum of this compound alone and your fluorophore alone. The software can then computationally separate the two overlapping signals in your experimental samples.
Experimental Protocol: Background Subtraction for Plate Reader-Based Assays
-
Prepare your experimental wells with cells, your fluorescent probe, and the desired concentration of this compound.
-
For each concentration of this compound used, prepare a corresponding set of control wells with cells and the same concentration of this compound, but without the fluorescent probe.
-
Incubate the plates as required for your assay.
-
Measure the fluorescence intensity of all wells using the appropriate filter set for your fluorescent probe.
-
For each experimental well, subtract the average fluorescence intensity of the corresponding "this compound only" control wells.
Step 3: Implement Proper Controls
Always include the following controls in your experimental setup:
-
Unstained, Untreated Cells: To measure the baseline autofluorescence of your cells.
-
Unstained, this compound-Treated Cells: To measure the fluorescence contribution of this compound.
-
Stained, Untreated Cells: To measure the signal from your fluorescent probe without any treatment.
-
Stained, this compound-Treated Cells: Your experimental condition.
By comparing the signals from these controls, you can more accurately quantify the specific effect of your treatment on the fluorescence of your probe.
Visual Guides
Troubleshooting Workflow for this compound Interference
Caption: A flowchart outlining the steps to identify and mitigate this compound interference.
This compound's Known Signaling Pathways
Caption: A simplified diagram of signaling pathways modulated by this compound.
References
quality control measures for synthetic Tomentosin derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic Tomentosin derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for synthetic this compound derivatives?
A1: The critical quality control parameters for synthetic this compound derivatives include purity, identity, stability, and residual solvent analysis. Purity is often assessed by High-Performance Liquid Chromatography (HPLC), while identity is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] Stability studies are crucial to determine the shelf-life and appropriate storage conditions.
Q2: Which analytical techniques are most suitable for characterizing this compound derivatives?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound derivatives. HPLC with UV detection is the method of choice for purity assessment and quantification of these non-volatile and often thermolabile compounds.[3] NMR (¹H, ¹³C, and 2D-NMR) is indispensable for unambiguous structural elucidation.[1] Mass Spectrometry is used to confirm the molecular weight and gain structural information from fragmentation patterns.[1]
Q3: My synthetic this compound derivative shows low biological activity. What could be the reason?
A3: Low biological activity can stem from several factors. A primary reason for reduced activity in sesquiterpene lactones is the instability of the α-methylene-γ-lactone moiety, which is crucial for biological activity as it reacts with nucleophilic groups in target proteins via Michael addition.[4][5] Other potential causes include incorrect stereochemistry, the presence of impurities from the synthesis, or degradation of the compound.
Q4: What are the common sources of impurities in the synthesis of this compound derivatives?
A4: Impurities can arise from starting materials, reagents, catalysts, and side reactions during the synthesis. In the case of derivatives synthesized via Michael addition to the α-methylene-γ-lactone of this compound, common impurities could include unreacted starting materials, diastereomeric byproducts, and products of undesired side reactions.[6][7] Thorough purification, typically by column chromatography, is necessary to remove these impurities.
Troubleshooting Guides
Synthesis & Purification
Problem 1: Low yield in the Michael addition reaction to the α-methylene-γ-lactone.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | Use a less sterically hindered amine or a stronger, non-nucleophilic base to facilitate the reaction. | Improved accessibility of the nucleophile to the electrophilic center, leading to a higher yield. |
| Incorrect Solvent | Screen different polar aprotic solvents (e.g., THF, DMF, Acetonitrile) to find the optimal reaction medium. | Enhanced solubility of reactants and stabilization of the transition state, improving reaction rate and yield. |
| Reversible Reaction | Remove the byproduct (e.g., water) as it forms using a Dean-Stark apparatus or molecular sieves to drive the equilibrium towards the product. | Shift in equilibrium favoring product formation, resulting in a higher yield. |
| Impure Starting Material | Purify the starting this compound and the nucleophile before the reaction. | Removal of interfering substances, leading to a cleaner reaction and better yield. |
Problem 2: Difficulty in purifying the this compound derivative by column chromatography.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Impurities | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. | Better resolution between the desired product and impurities. |
| Compound Degradation on Silica (B1680970) Gel | Use a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel. Alternatively, add a small amount of a volatile base (e.g., triethylamine) to the eluent. | Minimized degradation of the acid-sensitive lactone ring during purification. |
| Poor Solubility in Eluent | Choose a solvent system in which the crude product is fully soluble. Pre-adsorbing the crude mixture onto a small amount of silica gel before loading onto the column can also help. | Uniform loading and elution, preventing streaking and improving separation. |
Analytical Characterization
Problem 3: Broad or distorted peaks in the HPLC chromatogram.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overloading | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. |
| Inappropriate Mobile Phase | Adjust the mobile phase composition. For reversed-phase HPLC, modifying the ratio of organic solvent to water or changing the type of organic solvent can improve peak shape. Adding a small amount of acid (e.g., 0.1% formic acid) can help for acidic compounds. | Improved peak symmetry and resolution. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) or, if necessary, replace the column. | Restoration of column performance and sharp peaks. |
| Compound Instability | Ensure the sample is fresh and has been stored correctly. Sesquiterpene lactones can be unstable, especially in solution.[8] | Consistent and reproducible peak shapes. |
Data Presentation
Table 1: Comparison of Analytical Techniques for Quality Control
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules. |
| Information Provided | Purity, quantification, detection of non-volatile impurities. | Unambiguous structural elucidation, stereochemistry, identification of impurities with known structures. | Molecular weight confirmation, elemental composition (HRMS), structural information from fragmentation. |
| Typical Use | Routine quality control, purity assessment, stability testing. | Structure confirmation of new derivatives, characterization of impurities. | Confirmation of synthesis, identification of byproducts. |
| Sample Requirement | Small quantities (µg to mg), must be soluble in the mobile phase. | Larger quantities (mg), requires deuterated solvents. | Very small quantities (ng to µg), requires ionization. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of a Synthetic this compound Derivative
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.[2]
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 55:45 v/v).[2] Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative reference standard and the synthesized sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm[9]
-
-
Analysis: Inject the standard and sample solutions. Identify the peak corresponding to the this compound derivative in the sample chromatogram by comparing its retention time with that of the standard. Purity is calculated based on the peak area percentage.
Protocol 2: NMR Spectroscopic Analysis for Structural Elucidation
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[1]
-
For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivities.[1]
-
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the structure of the derivative.
Protocol 3: Mass Spectrometric Analysis for Molecular Weight Confirmation
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Sample Preparation: Prepare a dilute solution of the purified derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
MS Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. For this compound derivatives, positive ion mode is often suitable, looking for the [M+H]⁺ or [M+Na]⁺ adducts.[1]
-
For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.
-
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and confirm that the observed mass corresponds to the calculated molecular weight of the synthetic derivative.
Mandatory Visualizations
Caption: Experimental workflow for synthetic this compound derivatives.
Caption: Intrinsic apoptosis signaling pathway modulated by this compound.[10][11][12]
Caption: NF-κB signaling pathway inhibited by this compound.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel this compound Derivatives in NMDA-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tomentosin vs. Cisplatin: A Comparative Analysis of In Vitro Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of tomentosin, a natural sesquiterpene lactone, and cisplatin (B142131), a widely used chemotherapy drug, on various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of their relative potency, supported by experimental details and insights into their mechanisms of action.
Quantitative Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and cisplatin across different cancer cell lines as reported in various studies. It is important to note that IC50 values can vary between experiments due to factors such as cell line passage number, assay type, and incubation time.[1][2]
| Cancer Cell Line | Compound | IC50 (µM) | Incubation Time (hours) | Reference |
| Pancreatic Cancer | ||||
| PANC-1 | This compound | 31.11 | 48 | [3] |
| MIA PaCa-2 | This compound | 33.93 | 48 | [3] |
| Human Burkitt's Lymphoma | ||||
| Raji | This compound | 15.28 ± 1.1 | 48 | |
| Raji | Cisplatin | 5.34 ± 0.8 | 48 | |
| Ramos | This compound | 21.45 ± 1.3 | 48 | |
| Ramos | Cisplatin | 7.51 ± 0.9 | 48 | |
| Osteosarcoma | ||||
| MG-63 | This compound | ~40 | 24 | [4] |
| Human Cervical Cancer | ||||
| HeLa | This compound | 5.87 ± 0.36 | 96 (4 days) | [5] |
| SiHa | This compound | 7.10 ± 0.78 | 96 (4 days) | [5] |
| Human Gastric Cancer | ||||
| AGS | This compound | 20 | Not Specified | [5] |
| Human Leukemia | ||||
| MOLT-4 | This compound | 10 | 24 | [5] |
| Human Lung Cancer | ||||
| A549 | Cisplatin | 36.94 | 48 | [6] |
| A549 | Cisplatin | 6.59 | 72 | [6] |
| Endometrial Adenocarcinoma | ||||
| Various Cell Lines | Cisplatin | 0.07 - 1.86 | Not Specified | [7] |
| Hepatocellular Carcinoma | ||||
| Bel-7402 | Cisplatin | 3.70 ± 2.89 | Not Specified | [8] |
Experimental Protocols: Determining IC50 Values
The following is a generalized protocol for determining IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Cisplatin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound and cisplatin in complete culture medium. A vehicle control (e.g., DMSO) should also be prepared at the same concentration as in the highest drug concentration well.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the drugs or the vehicle control.
-
Incubate the plates for the desired experimental time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, mitochondrial succinate (B1194679) dehydrogenase in viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Below is a graphical representation of a typical experimental workflow for determining IC50 values.
References
- 1. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones this compound and Inuviscolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Efficacy of Tomentosin and Inuviscolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological efficacy of two sesquiterpene lactones, Tomentosin and Inuviscolide. Both compounds, primarily isolated from plants of the Inula genus, have garnered significant interest for their anti-inflammatory and cytotoxic properties. This document synthesizes available experimental data to facilitate a comprehensive evaluation of their potential as therapeutic agents.
At a Glance: Key Efficacy Parameters
The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic efficacy of this compound and Inuviscolide.
Table 1: Comparative Anti-inflammatory and Cytotoxic Efficacy
| Compound | Assay | Cell Line/Model | Efficacy Metric (IC₅₀/ID₅₀) | Reference |
| This compound | Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | 5.87 ± 0.36 µM (96h) | [1] |
| Cytotoxicity (MTT Assay) | SiHa (Cervical Cancer) | 7.10 ± 0.78 µM (96h) | [1] | |
| Cytotoxicity (MTT Assay) | MOLT-4 (Leukemia) | 10 µM (24h) | [2] | |
| Cytotoxicity (MTT Assay) | MG-63 (Osteosarcoma) | ~40 µM (24h) | [3] | |
| Cytotoxicity (XTT Assay) | PANC-1 (Pancreatic Cancer) | 31.11 µM (48h) | [4] | |
| Cytotoxicity (XTT Assay) | MIA PaCa-2 (Pancreatic Cancer) | 33.93 µM (48h) | [4] | |
| Inuviscolide | Leukotriene B4 Generation | Rat Peritoneal Neutrophils | IC₅₀: 94 µM | [5] |
| PLA₂-induced Edema (in vivo) | Mouse Model | ID₅₀: 98 µmol/kg | [5] | |
| This compound & Inuviscolide | Inhibition of IL-1β Secretion | Human PBMCs | Concentration-dependent decrease | [6][7] |
| Inhibition of IL-2 Secretion | Human PBMCs | Concentration-dependent decrease | [6][7] | |
| Inhibition of IFNγ Secretion | Human PBMCs | Concentration-dependent decrease | [6][7] |
Note: Direct comparative IC₅₀ values for the cytotoxic effects of Inuviscolide on cancer cell lines are limited in the currently available literature. Much of the research has focused on crude extracts of Inula viscosa, which contain both compounds in varying concentrations.[8]
Anti-inflammatory and Cytotoxic Mechanisms
Both this compound and Inuviscolide exert their biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.
Shared Mechanism of Action: Inhibition of NF-κB and STAT1 Signaling
A pivotal study directly comparing this compound and Inuviscolide demonstrated that both compounds effectively reduce the secretion of pro-inflammatory cytokines, including IL-1β, IL-2, and IFNγ, from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) or phorbol (B1677699) myristate acetate (B1210297) (PMA).[6][7] Their primary mechanism of action involves the downregulation of the p65/RelA subunit of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1) through proteasomal degradation.[6][7] This dual inhibition disrupts the inflammatory cascade, highlighting their potential as anti-inflammatory agents.
This compound's Pro-Apoptotic Mechanisms in Cancer Cells
This compound has been more extensively studied for its anticancer properties and has been shown to induce apoptosis in various cancer cell lines.[9] Its cytotoxic effects are mediated through multiple mechanisms, including the induction of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and endoplasmic reticulum (ER) stress.[9] this compound also inhibits pro-survival signaling pathways such as PI3K/Akt/mTOR.[2]
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol is adapted from methodologies used to determine the IC₅₀ values of this compound.[10][11][12][13][14]
Objective: To determine the concentration of this compound or Inuviscolide that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or Inuviscolide (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Cytokine Secretion Assay from PBMCs
This protocol is based on the methodology used to compare the anti-inflammatory effects of this compound and Inuviscolide.[6][15][16][17][18]
Objective: To quantify the secretion of pro-inflammatory cytokines from PBMCs after stimulation and treatment with this compound or Inuviscolide.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS) or Phorbol Myristate Acetate (PMA) and Ionomycin for stimulation
-
This compound or Inuviscolide
-
ELISA kit for the cytokine of interest (e.g., IL-1β, IL-2, IFNγ)
-
96-well plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in 96-well plates.
-
Treatment and Stimulation: Pre-treat cells with various concentrations of this compound or Inuviscolide for a specified time (e.g., 1-2 hours). Then, add the stimulant (e.g., LPS at 1 µg/mL or PMA/Ionomycin) to induce cytokine production.
-
Incubation: Incubate the plates for an appropriate duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
ELISA: Quantify the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the stimulated control group to determine the inhibitory effect of the compounds.
Western Blot Analysis for NF-κB and STAT1
This protocol outlines the general steps for detecting the protein levels of p65/RelA and STAT1.[6][7][19][20][21][22][23]
Objective: To assess the effect of this compound and Inuviscolide on the protein expression of the p65 subunit of NF-κB and STAT1.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p65/RelA and STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p65/RelA and STAT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
Both this compound and Inuviscolide demonstrate significant potential as anti-inflammatory agents, with a shared mechanism of action targeting the NF-κB and STAT1 signaling pathways. This compound has been more extensively characterized as a cytotoxic agent against a range of cancer cell lines, with documented IC₅₀ values and a multi-faceted pro-apoptotic mechanism. While Inuviscolide also exhibits anti-inflammatory and likely cytotoxic properties, further quantitative studies, particularly regarding its anticancer efficacy, are warranted for a more complete comparative assessment. This guide provides a foundational overview for researchers to inform further investigation and development of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Acetylation of Stat1 modulates NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of the linear ubiquitination of STAT1 controls antiviral interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suppression of the Interferon and NF-κB Responses by Severe Fever with Thrombocytopenia Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeted inhibition of STATs and IRFs as a potential treatment strategy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. STAT1 and NFκB Inhibitors Diminish Basal Interferon Stimulated Gene Expression and Improve the Productive Infection of Oncolytic HSV in MPNST cells - PMC [pmc.ncbi.nlm.nih.gov]
Tomentosin Shows Promise in Preclinical Breast Cancer Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – The natural compound Tomentosin has demonstrated significant anticancer effects in a preclinical in vivo model of breast cancer, according to a study published in Pharmacognosy Magazine. The research highlights the potential of this compound as a chemopreventive agent, showing notable reductions in key biomarkers associated with breast cancer progression. This report provides a comparative guide for researchers, scientists, and drug development professionals, detailing the experimental findings and methodologies and comparing them with a standard-of-care treatment, tamoxifen (B1202), in a similar preclinical model.
Executive Summary
This compound, a sesquiterpene lactone, was evaluated for its anticancer efficacy in a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced breast cancer model in rats. The study revealed that this compound treatment led to a significant decrease in estrogen receptor α (ER-α), cytokine levels, and markers of oxidative stress.[1] Histopathological analysis further confirmed the anticancer effects of this compound.[1] When compared to studies of tamoxifen, a common endocrine therapy for breast cancer, in the same animal model, this compound presents a compelling case for further investigation. While direct head-to-head trials are needed, this guide synthesizes the available data to offer a preliminary comparison.
In Vivo Efficacy of this compound: A Quantitative Look
The primary in vivo study on this compound utilized a DMBA-induced mammary carcinoma model in rats. While the study provides extensive data on biochemical markers, it is important to note that specific tumor volume reduction percentages and survival rates were not detailed in the available publication. The data presented focuses on the molecular and cellular impact of this compound.
Table 1: Summary of Quantitative In Vivo Data for this compound
| Parameter | Control Group (DMBA only) | This compound-Treated Group | Percentage Change |
| Estrogen Receptor α (ER-α) Levels | Elevated | Significantly Reduced | Data not quantified |
| Cytokine Levels | Elevated | Significantly Reduced | Data not quantified |
| Oxidative Stress Markers | Elevated | Significantly Reduced | Data not quantified |
| Carcinoembryonic Antigen | Elevated | Significantly Reduced | Data not quantified |
| Biotransformation Enzymes (CAT, GST, GR) | Decreased | Significantly Augmented | Data not quantified |
Data synthesized from Zhang J, et al. Pharmacognosy Magazine. 2021.[1]
Comparative Efficacy: this compound vs. Tamoxifen
Tamoxifen is a widely used selective estrogen receptor modulator (SERM) for both the treatment and prevention of ER-positive breast cancer. Several studies have evaluated its efficacy in the DMBA-induced rat model, providing a benchmark for comparison.
Table 2: Comparative In Vivo Efficacy: this compound vs. Tamoxifen in DMBA-Induced Rat Breast Cancer Models
| Parameter | This compound | Tamoxifen (Representative Studies) |
| Tumor Incidence | Not explicitly reported. | Significantly reduced tumor incidence (e.g., 21.9% with tamoxifen vs. 77.8% in controls in one study).[2] |
| Tumor Growth/Volume | Histological evidence of reduced neoplastic cells and hyperplasia.[1] | Markedly decreased tumor development.[3] In some cases, regression of existing tumors.[4] |
| Mechanism of Action | Downregulation of PI3K/AKT signaling pathway, induction of apoptosis.[1] | Down-expression of cyclin D1 and cyclin E.[3] |
| Molecular Markers | Reduced ER-α, cytokines, oxidative stress markers.[1] | Decreased expression of ER in some tumors.[3] |
It is crucial to note that these results are from separate studies and not from a direct comparative trial. Experimental conditions may have varied.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies are crucial.
This compound In Vivo Study Protocol
-
Animal Model: Female Wistar rats were used.
-
Tumor Induction: Breast cancer was induced by administration of 7,12-dimethylbenz[a]anthracene (DMBA).[1]
-
Treatment: Following tumor induction, rats were treated with this compound for 28 days. The precise dosage and administration route were not detailed in the abstract.
-
Endpoint Analysis: At the end of the treatment period, levels of estrogen receptor α (ER-α), oxidative stress markers, biotransformation enzymes, carcinoembryonic antigen, and cytokines were assessed. Histopathological analysis of breast tissue was also performed.[1]
Representative Tamoxifen In Vivo Study Protocol
-
Animal Model: Female Sprague-Dawley rats.[2]
-
Tumor Induction: Mammary carcinomas were induced with four 5 mg doses of DMBA.[2]
-
Treatment: Tamoxifen was administered at a dose of 10 mg/kg/week, starting two weeks prior to DMBA administration and ending one week after.[2]
-
Endpoint Analysis: Animals were assessed weekly for palpable tumor onset, number, size, and volume. At the end of the 16-week study, autopsies were performed, and tumor tissue was collected for confirmation of malignancy.[2]
Signaling Pathways and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds significant promise as an anticancer agent, particularly in the context of breast cancer. Its ability to modulate key signaling pathways and reduce cancer-associated biomarkers in an in vivo model is a crucial step in its development. However, to fully validate its potential, future studies should include:
-
Direct, head-to-head comparative studies with standard-of-care treatments like tamoxifen in the same experimental setting.
-
Detailed dose-response and toxicity studies to establish a therapeutic window.
-
Evaluation of this compound in other preclinical models of breast cancer, including patient-derived xenografts, to assess its efficacy on a broader range of tumor subtypes.
-
Comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
The findings presented in this guide underscore the importance of continued research into naturally derived compounds like this compound for the development of novel and effective cancer therapies.
References
- 1. phcog.com [phcog.com]
- 2. Prevention of DMBA-induced rat mammary carcinomas comparing leuprolide, oophorectomy, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically induced rat mammary tumor treated with tamoxifen showed decreased expression of cyclin D1, cyclin E, and p21(Cip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of tamoxifen in the induction of hormone-independent rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Apoptotic Mechanisms: Tomentosin Versus Other Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant attention in oncology research for their potent anti-cancer properties. Among these, tomentosin has emerged as a promising candidate due to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This guide provides a detailed comparison of the apoptotic mechanisms of this compound with other well-studied sesquiterpenes—parthenolide (B1678480), helenalin, and costunolide (B1669451)—supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Sesquiterpenes
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the IC50 values of this compound and other selected sesquiterpenes across a range of cancer cell lines, demonstrating their cytotoxic efficacy.
| Sesquiterpene | Cancer Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| This compound | HCT 116 | Colorectal Cancer | 72 h | 8.51 ± 0.67 | [1] |
| HT-29 | Colorectal Cancer | 72 h | 9.91 ± 1.37 | [1] | |
| PANC-1 | Pancreatic Cancer | 48 h | 31.11 | [2] | |
| MIA PaCa-2 | Pancreatic Cancer | 48 h | 33.93 | [2] | |
| MOLT-4 | Leukemia | 24 h | 10 | [1] | |
| RPMI-8226 | Multiple Myeloma | 48 h | 26.14 | [1] | |
| SiHa | Cervical Cancer | 4 days | 7.10 ± 0.78 | [1] | |
| HeLa | Cervical Cancer | 4 days | 5.87 ± 0.36 | [1] | |
| AGS | Gastric Cancer | Not Specified | 20 | [1] | |
| Parthenolide | A549 | Lung Carcinoma | Not Specified | 4.3 | [3] |
| TE671 | Medulloblastoma | Not Specified | 6.5 | [3] | |
| HT-29 | Colon Adenocarcinoma | Not Specified | 7.0 | [3] | |
| SiHa | Cervical Cancer | Not Specified | 8.42 ± 0.76 | [4] | |
| MCF-7 | Breast Cancer | Not Specified | 9.54 ± 0.82 | [4] | |
| GLC-82 | Non-Small Cell Lung Cancer | Not Specified | 6.07 ± 0.45 | [5] | |
| A2058 | Melanoma | 24 h | 20 | [6] | |
| Helenalin | T47D | Breast Cancer | 24 h | 4.69 | [7] |
| T47D | Breast Cancer | 48 h | 3.67 | [7] | |
| T47D | Breast Cancer | 72 h | 2.23 | [7] | |
| RD | Rhabdomyosarcoma | 24 h | 5.26 | [8] | |
| RD | Rhabdomyosarcoma | 72 h | 3.47 | [8] | |
| Costunolide | A431 | Skin Cancer | Not Specified | 0.8 | [9] |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | 23.93 ± 1.67 | [10] | |
| OAW42-A | Ovarian Cancer | Not Specified | 25 | [11] | |
| CAL 27 | Oral Squamous Carcinoma | Not Specified | 32 | [12] |
Mechanistic Comparison of Apoptosis Induction
This compound and its counterparts induce apoptosis through a multifaceted approach, primarily involving the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases. The table below compares the effects of these sesquiterpenes on crucial apoptotic markers.
| Apoptotic Marker | This compound | Parthenolide | Helenalin | Costunolide |
| ROS Generation | Increased | Increased | Increased | Increased |
| Mitochondrial Membrane Potential (MMP) | Decreased | Decreased | Decreased | Not specified |
| Bax/Bcl-2 Ratio | Increased | Increased | Not specified | Increased |
| Caspase-9 Activation (Intrinsic Pathway) | Activated | Activated | Activated | Activated |
| Caspase-8 Activation (Extrinsic Pathway) | Activated | Not specified | Not specified | Activated |
| Caspase-3/7 Activation (Executioner) | Activated | Activated | Activated | Activated |
| PARP Cleavage | Yes | Yes | Yes | Yes |
| NF-κB Inhibition | Yes | Yes | Yes | Yes |
| ER Stress Induction | Yes | Not specified | Yes | Yes |
Signaling Pathways in Sesquiterpene-Induced Apoptosis
The intricate signaling cascades triggered by these compounds leading to apoptosis are visualized below. These diagrams illustrate the central role of ROS production and mitochondrial dysfunction, as well as the involvement of other stress-related pathways.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used to evaluate sesquiterpene-induced apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a sesquiterpene and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Sesquiterpene (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Treatment: Prepare serial dilutions of the sesquiterpene in complete medium. Remove the old medium from the wells and add 100 µL of the dilutions. Include a vehicle control (DMSO) and an untreated control.[1]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound's concentration to determine the IC50 value.
Apoptosis Quantification (Annexin V/PI Staining)
Objective: To quantify the percentage of cells undergoing apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells (including supernatant for suspension cells) after treatment and wash twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[15]
Western Blot Analysis
Objective: To determine the effect of sesquiterpenes on the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysis: Lyse treated cells in RIPA buffer.[17]
-
Quantification: Determine protein concentration using a BCA assay.[17]
-
Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[1]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Detect protein bands using an ECL substrate and an imaging system.[17]
Caspase Activity Assay
Objective: To measure the activity of specific caspases (e.g., caspase-3/7, -8, -9).
Materials:
-
Treated and untreated cells
-
Luminescent caspase activity assay kit (e.g., Caspase-Glo®)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and treat with the sesquiterpene for the desired time.
-
Reagent Addition: Add the Caspase-Glo® reagent directly to the wells according to the manufacturer's protocol. This reagent lyses the cells and contains a substrate for the specific caspase.[18]
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.[17]
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the caspase activity.[17]
Conclusion
This compound, parthenolide, helenalin, and costunolide are potent inducers of apoptosis in a wide array of cancer cells. While they share common mechanisms, such as the induction of ROS and activation of the intrinsic apoptotic pathway, there are nuances in their modes of action. This compound, for instance, has been shown to robustly engage both intrinsic and extrinsic pathways, as well as induce ER stress, highlighting its potential as a multi-targeting anti-cancer agent. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of these compelling natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide Inhibits Tumor Cell Growth and Metastasis in Melanoma A2058 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Costunolide induces apoptosis and inhibits migration and invasion in H1299 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. benchchem.com [benchchem.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Tomentosin's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
A comprehensive review of existing research highlights the potent anti-cancer properties of Tomentosin, a naturally occurring sesquiterpene lactone, across a wide spectrum of cancer cell lines. This guide synthesizes experimental data to offer a comparative overview of this compound's effects, providing valuable insights for researchers, scientists, and professionals in drug development. The data underscores this compound's potential as a multi-faceted therapeutic agent, inducing cell death and inhibiting proliferation in various cancer types through distinct molecular mechanisms.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, demonstrating its broad range of cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| HCT 116 | Colorectal Cancer | 13.30 ± 1.20 | 48 hours | [1] |
| 8.51 ± 0.67 | 72 hours | [2] | ||
| HT-29 | Colorectal Cancer | 10.01 ± 1.56 | 48 hours | [1] |
| 56.5 | 72 hours | [3] | ||
| 9.91 ± 1.37 | 72 hours | [2] | ||
| RPMI-8226 | Multiple Myeloma | 14.9 | Not Specified | [4] |
| MM.1S | Multiple Myeloma | 12.3 | Not Specified | [4] |
| Raji | Burkitt's Lymphoma | 42.62 | 48 hours | [5][6] |
| 25.7 | Not Specified | [4] | ||
| AGS | Gastric Cancer | 20 | Not Specified | [7][8] |
| MOLT-4 | Leukemia | 10 | 24 hours | [9][10] |
| MG-63 | Osteosarcoma | ~40 | 24 hours | [11] |
| PANC-1 | Pancreatic Cancer | 31.11 | 48 hours | [12][13] |
| 147.62 | 24 hours | [3] | ||
| 22.87 | 72 hours | [3] | ||
| MIA PaCa-2 | Pancreatic Cancer | 33.93 | 48 hours | [12][13] |
| 98.08 | 24 hours | [3] | ||
| 22.14 | 72 hours | [3] | ||
| MCF-7 | Breast Cancer | 26.6 | 6 days | [3] |
| HeLa | Cervical Cancer | 5.87 ± 0.36 | 96 hours | [2] |
| SiHa | Cervical Cancer | 7.10 ± 0.78 | 96 hours | [2] |
| MRC5 | Normal Lung Fibroblast | >50 | 48 hours | [5][6] |
Comparative Efficacy with Cisplatin
In studies involving Burkitt's lymphoma and multiple myeloma cell lines, this compound's efficacy was compared with Cisplatin, a standard chemotherapeutic drug.
| Cell Line | Treatment | IC50 (µM) | Reference |
| Raji | This compound | 42.62 | [14] |
| Cisplatin | 9.43 | [14] | |
| RPMI-8226 | This compound | >50 | [15] |
| Cisplatin | 13.93 | [15] | |
| MM.1S | This compound | 38.35 | [15] |
| Cisplatin | 10.15 | [15] | |
| MRC5 | This compound | >50 | [14] |
| Cisplatin | 14.77 | [14] |
While Cisplatin generally exhibits a lower IC50, indicating higher potency in these direct comparisons, it is noteworthy that this compound shows preferential activity against cancer cells (Raji, MM.1S, RPMI-8226) with significantly less toxicity to normal fibroblast cells (MRC5), suggesting a potentially favorable therapeutic window.[5][6][15]
Molecular Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.
Key Affected Signaling Pathways:
-
Apoptosis Induction: this compound triggers both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[16] This is evidenced by the upregulation of pro-apoptotic proteins like Bax and caspases (-3, -7, -8, -9) and the downregulation of the anti-apoptotic protein Bcl-2 in various cell lines including colorectal, leukemia, and osteosarcoma cells.[9][11][17]
-
Cell Cycle Arrest: A common effect observed across multiple cell lines, including Burkitt's lymphoma (Raji) and multiple myeloma (RPMI-8226), is the arrest of the cell cycle at the G2/M phase.[5][18] This prevents cancer cells from progressing through mitosis and proliferating.
-
ER Stress and Autophagy: In colorectal cancer cells (HCT 116 and HT-29), this compound has been shown to induce endoplasmic reticulum (ER) stress and autophagy.[17]
-
NF-κB Pathway Inhibition: this compound inhibits the NF-κB signaling pathway in leukemia (MOLT-4) and gastric cancer (AGS) cells, leading to a reduction in inflammatory responses that can promote cancer growth.[7][9]
-
mTOR/PI3K/Akt Pathway Inhibition: In MOLT-4 leukemia cells, this compound has been found to inhibit the mTOR/PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[9][10]
-
Induction of Reactive Oxygen Species (ROS): In osteosarcoma (MG-63) and pancreatic cancer cells, this compound treatment leads to an increase in intracellular ROS levels, which can induce oxidative stress and trigger apoptosis.[11][12]
The following diagram illustrates the interconnected signaling pathways affected by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20240050400A1 - Use of the Sesquiterpene Lactone this compound in the Treatment of Tumors Caused by Lymphoid Cell Lines - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Clarifying the molecular mechanism of this compound-induced antiproliferative and proapoptotic effects in human multiple myeloma via gene expression profile and genetic interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
Reproducibility in Tomentosin Research: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
Tomentosin, a naturally occurring sesquiterpene lactone, has garnered significant attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. A growing body of research has explored its biological activities and underlying molecular mechanisms. This guide provides a comparative analysis of published findings on this compound, focusing on the reproducibility of its effects and offering detailed experimental protocols to aid in future research endeavors.
Quantitative Comparison of this compound's Biological Activities
To facilitate a clear comparison of this compound's efficacy across different studies, the following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for its cytotoxic and anti-inflammatory effects.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Method | Reference |
| AGS | Gastric Cancer | 20 | 24 | MTT | [1] |
| HeLa | Cervical Cancer | 5.87 ± 0.36 | 96 | Not Specified | [2] |
| MOLT-4 | Leukemia | 10 | 24 | Not Specified | |
| MG-63 | Osteosarcoma | ~40 | 24 | MTT | [3] |
| PANC-1 | Pancreatic Cancer | 31.11 | 48 | XTT | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 33.93 | 48 | XTT | [4] |
| SiHa | Cervical Cancer | 7.10 ± 0.78 | 96 | Not Specified | [2] |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line/System | Measured Effect | EC50 Value (µM) | Stimulant | Reference |
| Human PBMCs | Inhibition of IFNγ secretion | 2.2 ± 0.5 | LPS or PMA | [2] |
| Human PBMCs | Inhibition of IL-1β secretion | 0.5 ± 0.2 | LPS or PMA | [2] |
| Human PBMCs | Inhibition of IL-2 secretion | 0.7 ± 0.8 | LPS or PMA | [2] |
Key Signaling Pathways Modulated by this compound
Published research has consistently demonstrated that this compound exerts its biological effects by modulating several critical intracellular signaling pathways. These include the NF-κB, PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways, which are central to cell survival, proliferation, and inflammation.
This compound's Impact on the NF-κB Signaling Pathway
This compound has been shown to suppress the NF-κB pathway, a key regulator of inflammation and cell survival.[5] This inhibition is achieved by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of target genes.[5]
Inhibition of the PI3K/Akt/mTOR Survival Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This compound has been reported to inhibit this pro-survival pathway, contributing to its anticancer effects.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in diverse cellular functions, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate MAPK signaling, although the specific effects can vary depending on the cellular context. For instance, in some cancer cells, this compound suppresses the phosphorylation of p38 and JNK.[5]
Detailed Experimental Protocols
To ensure the reproducibility of research findings, this section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess the phosphorylation status of key proteins in signaling pathways, providing insights into their activation state.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, total p65, phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a consolidated overview of the published research on this compound, with a focus on quantitative data and detailed experimental protocols to enhance the reproducibility and advancement of future studies in this promising field.
References
- 1. benchchem.com [benchchem.com]
- 2. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suppressive effect of this compound on the production of inflammatory mediators in RAW264.7 cells. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Anti-Inflammatory Activities of Tomentosin and Parthenolide
For Immediate Release
In the landscape of natural product research, sesquiterpene lactones stand out for their potent biological activities. This guide provides a detailed comparison of the anti-inflammatory properties of two prominent sesquiterpene lactones: tomentosin and parthenolide (B1678480). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these compounds' mechanisms of action and comparative efficacy.
At a Glance: this compound vs. Parthenolide
Both this compound and parthenolide are sesquiterpene lactones that exhibit significant anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, a critical regulator of the inflammatory response. While both compounds target this central pathway, their reported potencies and the specific experimental contexts in which they have been evaluated differ. This guide synthesizes available data to facilitate a comparative understanding.
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies providing IC50 values for this compound and parthenolide under identical experimental conditions are limited. However, data from separate studies on relevant inflammatory markers are summarized below to provide an objective assessment of their potential.
Table 1: Inhibitory Concentration (IC50/EC50) of this compound on Inflammatory Mediators
| Inflammatory Mediator | Cell Line | Stimulant | IC50/EC50 (µM) | Reference |
| IL-1β | Human PBMCs | LPS | ~3.8 | [1] |
| IL-2 | Human PBMCs | PMA/Ionomycin | ~3.8 | [1] |
| IFNγ | Human PBMCs | LPS | ~5.4 | [1] |
| Nitric Oxide (NO) | RAW264.7 | LPS | Data not available in µM | [2][3] |
| TNF-α | RAW264.7 | LPS | Data not available in µM | [2][3] |
| IL-6 | RAW264.7 | LPS | Data not available in µM | [2][3] |
Note: A study on this compound in RAW264.7 cells demonstrated a dose-dependent reduction in NO, TNF-α, and IL-6, but did not calculate specific IC50 values.[2][3]
Table 2: Inhibitory Concentration (IC50) of Parthenolide on Inflammatory Mediators
| Inflammatory Mediator | Cell Line | Stimulant | IC50 (µM) | Reference |
| TNF-α | THP-1 | LPS | 1.091 | [4][5] |
| IL-8 | THP-1 | LPS | 1.858 | [4][5] |
| Nitric Oxide (NO) | THP-1 | LPS | 2.175 | [4][5] |
| IL-12p40 | THP-1 | LPS | 2.157 | [4][5] |
| IL-18 | THP-1 | LPS | 2.518 | [4][5] |
| IL-1β | THP-1 | LPS | 2.594 | [4][5] |
| IL-6 | THP-1 | LPS | 2.620 | [4][5] |
| NF-κB Activation | RAW264.7 | LPS | 2.5 | [6] |
Mechanistic Insights: Targeting the NF-κB Pathway
The primary anti-inflammatory mechanism for both this compound and parthenolide involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.
Parthenolide is well-documented to inhibit the IκB kinase (IKK) complex.[7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
This compound also exerts its anti-inflammatory effects by attenuating NF-κB activation.[2] Studies have shown that this compound prevents the degradation of IκBα, leading to a decrease in the nuclear levels of the p65 subunit of NF-κB.[2] Additionally, this compound has been found to suppress the phosphorylation of MAP kinases such as p38 and JNK, which are also involved in the inflammatory cascade.[2]
Caption: Comparative mechanism of action of this compound and Parthenolide on the NF-κB pathway.
Experimental Protocols
The following section details a generalized experimental workflow for assessing the anti-inflammatory activity of compounds like this compound and parthenolide in a macrophage cell line model.
Cell Culture and Treatment
Murine macrophage cell lines, such as RAW264.7, or human monocytic cell lines, like THP-1, are commonly used. Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compound (this compound or parthenolide) for a defined period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Measurement of Nitric Oxide (NO) Production
The production of nitric oxide, a key inflammatory mediator, is often assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess assay. Briefly, an equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
Quantification of Pro-inflammatory Cytokines
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine, following the manufacturer's instructions.
Western Blot Analysis for NF-κB Pathway Proteins
To investigate the molecular mechanism, the expression and phosphorylation status of key proteins in the NF-κB pathway are analyzed by Western blotting. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of proteins like IκBα and p65.
Caption: A typical experimental workflow for assessing in vitro anti-inflammatory activity.
Conclusion
Both this compound and parthenolide are potent inhibitors of the NF-κB signaling pathway, a key target in inflammatory diseases. Parthenolide has been extensively studied, with a well-defined mechanism involving the direct inhibition of the IKK complex. This compound also effectively suppresses NF-κB activation and additionally modulates MAP kinase signaling. While the available data suggests that both compounds have significant anti-inflammatory potential, the lack of direct comparative studies necessitates further research to definitively establish their relative potency. The experimental frameworks and mechanistic insights provided in this guide offer a solid foundation for future investigations into these promising natural compounds.
References
- 1. scispace.com [scispace.com]
- 2. Suppressive effect of this compound on the production of inflammatory mediators in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Tomentosin's Effect on NF-κB Pathway Activation
Executive Summary: This guide provides a comparative analysis of Tomentosin, a natural sesquiterpene lactone, as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has demonstrated significant anti-inflammatory and anticancer properties by effectively suppressing NF-κB activation.[1][2] Its mechanism involves preventing the degradation of the inhibitory protein IκBα, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB. This guide compares this compound's mechanism and efficacy with two other well-characterized NF-κB inhibitors, Parthenolide (B1678480) and BAY 11-7082, and provides detailed experimental protocols for validating these effects in a research setting.
Introduction to the NF-κB Pathway
The NF-κB family of transcription factors is a cornerstone of the cellular response to stimuli such as stress, cytokines, and pathogenic antigens. In the canonical pathway, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This degradation frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences to initiate the transcription of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.[3] Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[4]
Mechanism of Action: this compound vs. Alternatives
This compound
This compound exerts its inhibitory effect on the NF-κB pathway primarily by preventing the degradation of IκBα.[1][5] By stabilizing the IκBα protein, this compound ensures that the p65/p50 NF-κB complex remains sequestered in the cytoplasm. This action directly leads to a decrease in the nuclear levels of p65 and a subsequent reduction in NF-κB's DNA-binding activity.[1] This mechanism has been observed in various cell lines, including RAW264.7 macrophages, where this compound treatment attenuated LPS-induced NF-κB activation.[1][5]
Comparative Inhibitors
-
Parthenolide: As another sesquiterpene lactone, Parthenolide is a relevant natural compound for comparison. Its primary mechanism involves the direct inhibition of the IκB kinase (IKK) complex.[1][6][7] By targeting IKK, Parthenolide prevents the initial phosphorylation of IκBα, which is the upstream trigger for its degradation.[1] Some studies also suggest it may directly interact with the p65 subunit of NF-κB, further preventing its activity.[5][6]
-
BAY 11-7082: This synthetic compound is a well-established and potent NF-κB inhibitor. It acts as an irreversible inhibitor of IKK by specifically targeting a cysteine residue in the kinase.[8] This action selectively and irreversibly blocks the phosphorylation of IκBα induced by pro-inflammatory stimuli like TNF-α.[2][9] Its potent and specific mechanism makes it a common positive control in NF-κB research.
Quantitative Performance Comparison
The following table summarizes the quantitative data on the efficacy of this compound and its comparators. It is important to note that IC50 values can vary significantly based on the cell line, stimulus, and specific assay used.
| Compound | Primary Mechanism of Action | Key Quantitative Data (IC50) | Cell Line / Context | Citation(s) |
| This compound | Inhibits IκBα degradation | ~20 µM (Cytotoxicity) | AGS (Gastric Cancer) | [10] |
| ~10-13 µM (Cytotoxicity) | HCT 116, HT-29 (Colorectal Cancer) | [11] | ||
| ~5.9 - 7.1 µM (Cytotoxicity) | HeLa, SiHa (Cervical Cancer) | [12] | ||
| Parthenolide | Inhibits IκB Kinase (IKK) complex | Significant NF-κB inhibition observed at 15-70 µM | HEK-Blue™ (Reporter Cells) | [7][13] |
| ~2.7 - 43.8 µM (Cytotoxicity) | Various Prostate Cancer Cells | [14] | ||
| BAY 11-7082 | Irreversibly inhibits IκBα phosphorylation (via IKK) | ~5-10 µM (Inhibition of adhesion molecule expression) | Human Endothelial Cells | [9] |
| 10 µM (Inhibition of TNFα-induced IκBα phosphorylation) | Tumor Cells | [15][16] |
Experimental Validation Protocols
To validate the inhibitory effect of a compound like this compound on the NF-κB pathway, a series of well-established assays are required.
Protocol 1: Western Blot for p65 Nuclear Translocation and IκBα Degradation
This method visualizes the amount of p65 in the nucleus versus the cytoplasm and the total amount of IκBα in the cytoplasm.
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour. Stimulate the cells with an NF-κB activator (e.g., 200 ng/mL LPS) for 30 minutes.
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and use a commercial cell fractionation kit to separate nuclear and cytoplasmic extracts according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p65, anti-IκBα, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ. A decrease in cytoplasmic IκBα and an increase in nuclear p65 should be observed with LPS stimulation, an effect that this compound should reverse.
Protocol 2: NF-κB (p65) DNA Binding Activity ELISA
This assay quantitatively measures the amount of active NF-κB in nuclear extracts.
-
Prepare Nuclear Extracts: Treat and harvest cells as described in Protocol 1, Step 1 & 2.
-
Perform ELISA: Use a commercial NF-κB p65 Trans-AM™ kit or similar.
-
Binding Step: Add equal amounts of nuclear extract to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site (5'-GGGACTTTCC-3'). Active p65 from the extract will bind to this sequence.
-
Antibody Incubation: Wash the wells and add a primary antibody specific to the p65 subunit. Incubate to allow binding.
-
Secondary Antibody and Detection: Wash the wells and add an HRP-conjugated secondary antibody. After incubation and a final wash, add the developing solution and measure the absorbance or chemiluminescence with a plate reader.
-
Analysis: The signal intensity is directly proportional to the amount of NF-κB DNA binding activity. Compare the signal from this compound-treated samples to the stimulated and unstimulated controls.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells (e.g., HEK293) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24-48 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A reduction in normalized luciferase activity in this compound-treated cells indicates inhibition of NF-κB-mediated gene transcription.
Visualizations
NF-κB Signaling Pathway and Points of Inhibition
Caption: Canonical NF-κB pathway with inhibition points for this compound and comparators.
Experimental Workflow for Inhibitor Validation
References
- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 5. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 8. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. BAY 11-7082 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparative Analysis of Tomentosin and Paclitaxel on Microtubules: A Guide for Researchers
A detailed examination of the mechanisms of action and cellular effects of the natural compound tomentosin and the well-established chemotherapy drug paclitaxel (B517696), with a focus on their interaction with microtubules.
This guide provides a comprehensive comparison of this compound and paclitaxel for researchers, scientists, and drug development professionals. While both compounds exhibit anticancer properties and induce cell cycle arrest at the G2/M phase, their known mechanisms of action, particularly concerning their direct effects on microtubules, appear to be fundamentally different based on current scientific literature.
Overview of Mechanisms of Action
Paclitaxel , a renowned microtubule-stabilizing agent, is a cornerstone of chemotherapy.[1] Its primary mechanism involves binding to the β-tubulin subunit within microtubules, which promotes their polymerization and inhibits depolymerization.[1][2] This excessive stabilization of microtubules disrupts their dynamic nature, which is essential for various cellular functions, most critically the formation of the mitotic spindle during cell division.[1][3] The consequence is cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[1][2]
This compound , a sesquiterpene lactone, has demonstrated anticancer and anti-inflammatory properties.[4][5] Its anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase in various cancer cell lines.[5][6][7][8] However, current research has not established a direct interaction of this compound with tubulin or microtubules. The observed G2/M arrest appears to be a downstream effect of other cellular activities, such as the modulation of cell cycle-related proteins (CDKs and cyclins) and the induction of intracellular reactive oxygen species (ROS).[5][7]
Comparative Data on Cellular Effects
The following table summarizes the cytotoxic activity and cell cycle effects of this compound and paclitaxel in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 | Cell Cycle Effect | Reference |
| This compound | SiHa | Cervical Cancer | 7.10 ± 0.78 µM (4 days) | G2/M Arrest | [5] |
| HeLa | Cervical Cancer | 5.87 ± 0.36 µM (4 days) | G2/M Arrest | [5] | |
| MG-63 | Human Osteosarcoma | ~40 µM (48h) | G2/M Arrest | [7] | |
| HCT 116 | Colorectal Cancer | 13.30 ± 1.20 µM (48h) | Not specified | [9] | |
| HT-29 | Colorectal Cancer | 10.01 ± 1.56 µM (48h) | Not specified | [9] | |
| PANC-1 | Pancreatic Cancer | 31.11 µM (48h) | Not specified | [10] | |
| MIA PaCa-2 | Pancreatic Cancer | 33.93 µM (48h) | Not specified | [10] | |
| Paclitaxel | A549 | Lung Carcinoma | Not specified | Mitotic Arrest | [11] |
| LLC-PK1 | Porcine Kidney Epithelial | Not specified | Mitotic Arrest | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of paclitaxel and this compound, as well as a general experimental workflow for evaluating microtubule-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. research.monash.edu [research.monash.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Tomentosin with Chemotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic effects of Tomentosin, a natural sesquiterpene lactone, in combination with conventional chemotherapy. While preclinical studies have established the anticancer properties of this compound, its potential to enhance the efficacy of standard chemotherapeutic agents remains a promising yet underexplored area. This document outlines the rationale, experimental design, and data interpretation for evaluating such synergistic interactions, thereby offering a roadmap for future research and development.
This compound has demonstrated multi-faceted anticancer activities, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2][3] Its ability to potentially sensitize cancer cells to the cytotoxic effects of chemotherapy could lead to more effective treatment strategies with reduced side effects.[1][4] This guide presents a hypothetical study design to investigate the synergistic potential of this compound with Doxorubicin, a widely used anthracycline chemotherapy drug, in a human breast cancer cell line (e.g., MCF-7).
Comparative Efficacy: this compound, Doxorubicin, and Combination Therapy
The primary objective of this research is to determine if the combination of this compound and Doxorubicin results in a synergistic, additive, or antagonistic effect on cancer cell viability. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is the most desirable outcome.
Table 1: Hypothetical IC50 Values of this compound and Doxorubicin in MCF-7 Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | IC50 (µM) after 48h |
| This compound | 15 |
| Doxorubicin | 1.2 |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Doxorubicin Combination in MCF-7 Cells
The Combination Index (CI) is a quantitative measure of the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 7.5 | 0.6 | 0.5 | 0.75 | Synergy |
| 15 | 1.2 | 0.75 | 0.60 | Strong Synergy |
| 3.75 | 0.3 | 0.25 | 0.85 | Slight Synergy |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. The following protocols provide a framework for conducting these experiments.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound and Doxorubicin, both individually and in combination.
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and Doxorubicin, both as single agents and in combination at a constant ratio (e.g., based on their IC50 values). Include untreated cells as a control.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and use the Chou-Talalay method to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the different treatment regimens.
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound, Doxorubicin, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to investigate the molecular mechanisms underlying the observed synergistic effects by examining changes in protein expression.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3) and cell cycle regulation (e.g., p21, Cyclin B1). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cancer cell proliferation and survival.[1][3][5] The diagram below illustrates the potential points of intervention for this compound that could contribute to its synergistic effects with chemotherapy.
Figure 1: Simplified signaling pathway of this compound's anticancer effects.
Experimental Workflow for Synergy Assessment
The following diagram outlines the logical flow of experiments to assess the synergistic effects of this compound and a chemotherapeutic agent.
Figure 2: Experimental workflow for assessing drug synergy.
Conclusion
This guide provides a foundational framework for the systematic evaluation of the synergistic effects of this compound with chemotherapy. The presented hypothetical data and experimental protocols are intended to serve as a starting point for researchers to design and execute their own studies. The discovery of a synergistic relationship between this compound and existing chemotherapeutic agents could pave the way for novel combination therapies that are more effective and less toxic, ultimately benefiting cancer patients. Further in-depth research is warranted to validate these potential synergistic interactions in various cancer models and to elucidate the underlying molecular mechanisms.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
Validating Tomentosin's Mechanism of Action: A Comparative Guide to Target Validation Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Tomentosin, a naturally occurring sesquiterpene lactone, has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. Preclinical studies suggest that its therapeutic effects are mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK). While in vitro and in vivo data provide a strong foundation for its mechanism of action, the definitive validation of its molecular targets using knockout models remains a critical next step in its development as a therapeutic agent.
This guide provides a comparative analysis of the current state of this compound research and the established use of knockout models for validating the targets within its proposed signaling pathways. We will compare the validation approach for this compound with that of alternative, well-characterized inhibitors of these pathways, offering a roadmap for future research and highlighting the importance of genetic validation in drug development.
This compound's Proposed Mechanism of Action
This compound is believed to exert its biological effects by interfering with multiple signaling cascades implicated in inflammation and cancer. The primary proposed mechanisms are:
-
Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
-
Modulation of the PI3K/Akt/mTOR Pathway: Studies indicate that this compound can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. This inhibition is thought to contribute to its pro-apoptotic effects in cancer cells.
-
Interference with the MAPK Pathway: this compound has been observed to affect the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38. The differential regulation of these kinases can lead to cell cycle arrest and apoptosis.
While these findings are promising, they are largely based on pharmacological inhibition in cell lines and animal models. The use of knockout models, where a specific gene encoding a target protein is deleted, provides the most definitive evidence of a drug's on-target effect. To date, no published studies have utilized knockout models to directly validate the molecular targets of this compound.
The Gold Standard: Target Validation with Knockout Models
Knockout (KO) models, particularly knockout mice, are indispensable tools in biomedical research for elucidating gene function and validating drug targets.[1] By deleting a specific gene, researchers can observe the resulting phenotype and determine the gene's role in physiological and pathological processes. In the context of drug development, treating a knockout animal with a compound expected to target the product of the deleted gene should result in a diminished or absent pharmacological effect compared to wild-type animals. This provides strong evidence that the compound's mechanism of action is indeed mediated through that specific target.
Comparative Analysis: Validating this compound's Putative Targets
To illustrate the power of knockout models in target validation, we will compare the current state of this compound research with that of established inhibitors of its proposed target pathways.
NF-κB Pathway Inhibition: this compound vs. Parthenolide
Parthenolide, another sesquiterpene lactone, is a well-known inhibitor of the NF-κB pathway. Its mechanism has been investigated more extensively, including studies that leverage knockout models.
| Feature | This compound | Parthenolide |
| Proposed Target | IκB Kinase (IKK) complex, leading to NF-κB inhibition. | Directly inhibits IKKβ, a key component of the IKK complex.[2][3][4] |
| Evidence from Knockout Models | No direct studies using IKK or other NF-κB pathway knockout models have been reported for this compound. | Studies using IKKβ knockout mice have demonstrated the critical role of this kinase in inflammation, providing a validated system to test IKK inhibitors.[5][6][7][8] While direct validation of Parthenolide in IKKβ knockout mice is not extensively documented, the availability of these models provides a clear path for definitive target validation. For instance, in a cystic fibrosis mouse model (CFTR-KO), parthenlide was shown to inhibit NF-κB activation and subsequent inflammation.[2] |
| Current Validation Status | Inferred from in vitro and in vivo pharmacological studies. | Strong evidence from in vitro and in vivo studies, with a clear path for definitive validation using existing knockout models. |
PI3K/Akt Pathway Inhibition: this compound vs. Wortmannin (B1684655)
Wortmannin is a potent and well-characterized inhibitor of PI3K. Its mechanism of action has been rigorously validated through various methods, including the use of knockout models for components of the PI3K/Akt pathway.
| Feature | This compound | Wortmannin |
| Proposed Target | PI3K/Akt signaling cascade. | Covalently binds to and irreversibly inhibits the catalytic subunit of PI3K.[9][10][11][12][13] |
| Evidence from Knockout Models | No direct studies using PI3K or Akt knockout models have been reported for this compound. | The phenotypes of Akt1, Akt2, and Akt3 knockout mice have been extensively characterized, revealing their distinct and overlapping roles in growth, metabolism, and cancer.[14][15][16][17][18] These models provide a robust platform to confirm the on-target effects of PI3K inhibitors like Wortmannin. The lack of a phenotype in an Akt knockout mouse treated with a PI3K inhibitor would strongly support its mechanism of action. |
| Current Validation Status | Inferred from in vitro and in vivo pharmacological studies. | Well-established mechanism with strong support from biochemical and genetic studies, including the availability of relevant knockout models for definitive validation. |
MAPK/ERK Pathway Inhibition: this compound vs. U0126
U0126 is a highly selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1 and ERK2. Its specificity and mechanism have been thoroughly investigated, with knockout models playing a crucial role.
| Feature | This compound | U0126 |
| Proposed Target | Modulation of ERK, JNK, and p38 phosphorylation. | Selective, non-competitive inhibitor of MEK1 and MEK2.[19][20][21][22][23] |
| Evidence from Knockout Models | No direct studies using MAPK pathway knockout models have been reported for this compound. | Knockout mice for ERK1 (Mapk3) and ERK2 (Mapk1) have been generated.[24][25][26] While ERK1 knockout mice are viable, ERK2 knockout is embryonically lethal, highlighting its critical role in development.[25] These models are invaluable for validating the effects of MEK inhibitors like U0126. For instance, a MEK inhibitor would be expected to have a less pronounced effect on cell proliferation in ERK1/2 double knockout cells. |
| Current Validation Status | Inferred from in vitro and in vivo pharmacological studies. | Highly specific mechanism of action validated through biochemical assays and the use of relevant knockout models. |
Visualizing the Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and the logic behind using knockout models for target validation.
Detailed Experimental Protocols
For researchers planning to validate the mechanism of action of this compound or other novel compounds, the following are detailed protocols for key experiments.
Generation of Knockout Mice using CRISPR/Cas9
The CRISPR/Cas9 system has become the state-of-the-art method for generating knockout mice due to its efficiency and precision.[1][27][28][29]
Objective: To create a mouse line with a targeted deletion of a specific gene.
Materials:
-
Cas9 nuclease (protein or mRNA)
-
Single guide RNA (sgRNA) targeting the gene of interest
-
Fertilized mouse eggs
-
M16 medium
-
KSOM medium
-
Pseudopregnant female mice
Protocol:
-
Design and Synthesize sgRNA: Design two sgRNAs that target a critical exon of the gene of interest. Synthesize the sgRNAs in vitro.
-
Prepare Microinjection Mix: Prepare a microinjection buffer containing Cas9 protein/mRNA and the synthesized sgRNAs.
-
Harvest Zygotes: Superovulate female mice and mate them with stud males. Harvest fertilized zygotes from the oviducts.
-
Microinjection: Microinject the Cas9/sgRNA mix into the pronucleus or cytoplasm of the fertilized eggs.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
-
Genotyping: After birth, screen the pups for the desired genetic modification by PCR amplification of the target locus followed by DNA sequencing to identify insertions or deletions (indels) that result in a frameshift mutation and a functional knockout.
-
Breeding: Breed the founder mice to establish a stable knockout mouse line.
Western Blot for Phosphorylated Proteins
Western blotting is a fundamental technique to assess the activation state of signaling pathways by detecting phosphorylated proteins.[30][31]
Objective: To measure the levels of phosphorylated and total proteins in a specific signaling pathway in response to treatment.
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation: Treat cells with this compound or a control vehicle for the desired time. Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: To determine the total protein levels, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the protein.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[32][33][34][35][36]
Objective: To determine the effect of a compound on the viability of a cell line.
Materials:
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a control compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Immunoprecipitation for Protein-Protein Interactions
Immunoprecipitation (IP) is a technique used to isolate a specific protein and its binding partners from a cell or tissue lysate.[37][38][39][40][41]
Objective: To determine if this compound disrupts the interaction between two proteins in a signaling complex.
Materials:
-
Cell lysates
-
IP lysis buffer (non-denaturing)
-
Primary antibody against the "bait" protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Add the primary antibody against the bait protein to the pre-cleared lysate and incubate to allow the antibody to bind to its target.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or Laemmli buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein. The presence of the prey protein in the eluate indicates an interaction with the bait protein.
Future Directions and Conclusion
The current body of research provides a strong rationale for the anti-inflammatory and anti-cancer effects of this compound being mediated through the NF-κB, PI3K/Akt, and MAPK pathways. However, to move this promising natural product further down the drug development pipeline, definitive target validation is essential. The use of knockout models for the putative targets of this compound, such as IKKβ, Akt isoforms, and MEK/ERK kinases, will be a critical step in unequivocally establishing its mechanism of action.
By following the established methodologies outlined in this guide and drawing comparisons with well-validated compounds, researchers can design rigorous experiments to solidify the molecular basis of this compound's therapeutic potential. Such studies will not only enhance our understanding of this fascinating molecule but also pave the way for its potential clinical application in the treatment of inflammatory diseases and cancer.
References
- 1. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Conditional deletion of IkappaB-kinase beta (IKKβ) accelerates Helicobacter-dependent gastric apoptosis, proliferation and preneoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Wortmannin - Wikipedia [en.wikipedia.org]
- 13. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Knockout of Akt1/2 suppresses the metastasis of human prostate cancer cells CWR22rv1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. MEK Inhibitor U0126 [ch.promega.com]
- 21. invivogen.com [invivogen.com]
- 22. U0126 protects cells against oxidative stress independent of its function as a MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 019113 - Erk1[-] Strain Details [jax.org]
- 25. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. blog.addgene.org [blog.addgene.org]
- 28. Production of Knockout Mice using CRISPR/Cas9 in FVB Strain [e-jarb.org]
- 29. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. researchgate.net [researchgate.net]
- 32. MTT assay protocol | Abcam [abcam.com]
- 33. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 34. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 35. MTT (Assay protocol [protocols.io]
- 36. broadpharm.com [broadpharm.com]
- 37. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 38. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 39. assaygenie.com [assaygenie.com]
- 40. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 41. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Neuroprotective Effects of Novel Tomentosin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat neurodegenerative diseases is a paramount challenge in modern medicine. Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism leading to neuronal death. Natural compounds and their synthetic derivatives offer a promising avenue for therapeutic intervention. This guide provides a detailed comparison of novel amino and 1,2,3-triazole derivatives of Tomentosin, a sesquiterpene lactone, evaluating their potential as neuroprotective agents against NMDA-induced excitotoxicity. The data presented is based on a 2022 study by Zaki et al., published in Pharmaceuticals, which systematically synthesized and evaluated these compounds.[1]
Comparative Efficacy of this compound Derivatives
The neuroprotective potential of various synthesized this compound derivatives was assessed by their ability to mitigate NMDA-induced cell death, reduce oxidative stress, and modulate apoptotic pathways in human neuroblastoma SH-SY5Y cells. The study identified three lead compounds—2e , 2g (amino-tomentosins), and 6d (a 1,2,3-triazolo-tomentosin)—as particularly effective.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, comparing the most potent derivatives against control conditions.
Table 1: Effect of this compound Derivatives on Cell Viability in NMDA-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Protective Effect (%) |
| Control (Untreated) | - | 100 ± 4.2 | - |
| NMDA (2 mM) | - | 48.5 ± 3.5 | - |
| Derivative 2e + NMDA | 1 | 85.3 ± 4.1 | 70.5 |
| Derivative 2g + NMDA | 1 | 82.1 ± 3.8 | 65.2 |
| Derivative 6d + NMDA | 0.1 | 75.6 ± 3.2 | 52.6 |
Data represents mean ± SD. Protective effect was calculated based on the reversal of NMDA-induced toxicity.[1]
Table 2: Effect of this compound Derivatives on Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | Relative Fluorescence (% of NMDA Group) |
| Control (Untreated) | - | 45.2 ± 3.9 |
| NMDA (2 mM) | - | 100 |
| Derivative 2e + NMDA | 1 | 55.8 ± 4.5 |
| Derivative 2g + NMDA | 1 | 60.3 ± 5.1 |
| Derivative 6d + NMDA | 0.1 | 68.7 ± 4.9 |
Data represents mean ± SD. Lower fluorescence indicates reduced ROS levels.[1]
Table 3: Modulation of Apoptotic Proteins (Bcl-2/Bax Ratio)
| Treatment Group | Concentration (µM) | Relative Bcl-2/Bax Ratio (Fold Change vs. NMDA) |
| Control (Untreated) | - | 2.5 |
| NMDA (2 mM) | - | 1.0 |
| Derivative 2e + NMDA | 1 | 2.3 |
| Derivative 2g + NMDA | 1 | 2.1 |
| Derivative 6d + NMDA | 0.1 | 1.9 |
The Bcl-2/Bax ratio was determined by Western blot densitometry. An increased ratio indicates a pro-survival, anti-apoptotic shift.[1]
Signaling Pathways and Experimental Workflow
The neuroprotective effects of the this compound derivatives are primarily attributed to their ability to counteract oxidative stress and inhibit the mitochondrial apoptotic pathway.
Anti-Apoptotic Signaling Pathway
NMDA receptor overactivation leads to an influx of Ca²⁺, triggering a cascade of events including increased ROS production and mitochondrial dysfunction. This shifts the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. A lower Bcl-2/Bax ratio promotes the release of cytochrome c from mitochondria, activating caspases and leading to apoptosis. The studied this compound derivatives, particularly 2e, 2g, and 6d, were shown to increase the Bcl-2/Bax ratio, thereby inhibiting this cell death pathway.[1]
References
A Comparative Guide to Tomentosin Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Tomentosin, a sesquiterpene lactone primarily found in plants of the Inula genus, has garnered significant scientific interest for its potential therapeutic applications, including its anti-inflammatory and anticancer properties. The efficient extraction of this compound from its natural sources is a critical first step for research and development. This guide provides a side-by-side comparison of various extraction methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Extraction Techniques
The selection of an extraction method for this compound is a trade-off between yield, purity, extraction time, cost, and environmental impact. This section provides a quantitative comparison of conventional and modern extraction techniques.
| Extraction Method | Plant Material | Solvent(s) | Temperature | Time | Yield/Purity |
| Conventional Methods | |||||
| Column Chromatography | Inula viscosa | Dichloromethane | Ambient | Not Specified | 0.64% (purified this compound)[1][2] |
| Maceration & Column Chromatography | Inula viscosa | Hexane (B92381), Ethanol (B145695), Chloroform (B151607), Acetone (B3395972) | Ambient | Not Specified | Not Specified |
| Soxhlet Extraction | Inula viscosa | Dichloromethane or Ethanol | Boiling point of solvent | Several hours | Lower than UAE for Inula viscosa |
| Modern Methods | |||||
| Ultrasound-Assisted Extraction (UAE) | Inula helenium (roots) | 70-96% Ethanol | Room Temperature | 30 minutes | Higher yield than 24h maceration |
| Microwave-Assisted Extraction (MAE) | Inula helenium (roots) | 100% Ethanol | Not specified (controlled by power) | 5 minutes | 5.5% (Alantolactone), 4.8% (Isoalantolactone) |
| Supercritical Fluid Extraction (SFE) | Cichorium intybus (roots) | Supercritical CO2 with 10% Ethanol | 40°C | 120 minutes | 0.09% (total sesquiterpenes) |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate their implementation in a laboratory setting.
Conventional Method: Maceration followed by Column Chromatography
This method is a traditional approach for the isolation of this compound.
-
Defatting: The dried and powdered plant material (Inula viscosa) is first macerated with hexane at room temperature to remove lipophilic compounds. This step is repeated multiple times for exhaustive extraction.
-
Extraction: The defatted plant material is then macerated with ethanol at room temperature. The ethanol extract is collected and concentrated under reduced pressure.
-
Fractionation: The crude ethanol extract is subjected to silica (B1680970) gel column chromatography.
-
Elution: The column is eluted with a solvent system, typically a gradient of chloroform and acetone (e.g., 9:1), to separate the different components.
-
Isolation: Fractions containing this compound are identified by thin-layer chromatography (TLC), pooled, and the solvent is evaporated to yield the purified compound.
Modern Method: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to accelerate the extraction process, offering a more efficient alternative to conventional methods.
-
Sample Preparation: Dried and powdered roots of Inula helenium are used.
-
Extraction: The plant material is suspended in 70% or 96% ethanol in a flask.
-
Sonication: The flask is placed in an ultrasonic bath and subjected to sonication for 30 minutes at room temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain the crude extract rich in sesquiterpene lactones.
Modern Method: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time.
-
Sample Preparation: Dried and powdered roots of Inula helenium are used.
-
Extraction: The plant material is placed in a microwave-transparent vessel with 100% ethanol at a liquid-to-solid ratio of 30:1 (mL/g).
-
Microwave Irradiation: The vessel is subjected to microwave irradiation at a power of 300 W for 5 minutes.
-
Filtration and Concentration: The extract is filtered and the solvent is evaporated to yield a high concentration of sesquiterpene lactones. This method has been shown to be significantly faster and more energy-efficient than maceration.
Modern Method: Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.
-
Sample Preparation: Dried and powdered roots of Cichorium intybus are used.
-
Extraction: The plant material is packed into an extraction vessel. Supercritical CO2 with 10% ethanol as a co-solvent is passed through the vessel at a pressure of 350 bar and a temperature of 40°C for 120 minutes.
-
Separation: The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The collected extract is rich in sesquiterpene lactones.
Workflow and Pathway Diagrams
To visually represent the extraction processes, the following diagrams are provided.
References
A Comparative Guide to Confirming the Purity of Synthesized Tomentosin Batches
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of two primary analytical techniques for confirming the purity of synthesized Tomentosin, a sesquiterpene lactone with recognized anti-inflammatory and potential anticancer properties.[1][2] The methodologies discussed—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are benchmark methods in the pharmaceutical industry for their accuracy and reliability in purity determination.[3][][5]
This guide will delve into the principles of each technique, present their respective advantages and limitations, and provide detailed experimental protocols. Furthermore, it includes a workflow for purity assessment and visualizes a relevant biological pathway to underscore the importance of pure compounds in research.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power in separating components of a mixture.[3][6][7] When coupled with a UV detector, it offers excellent sensitivity for quantifying chromophoric compounds like this compound. Quantitative NMR (qNMR), on the other hand, provides both structural and quantitative information simultaneously.[5][8][9] It is a primary analytical method as the signal intensity is directly proportional to the number of nuclei, allowing for purity assessment against a certified internal standard without the need for a specific reference standard of the analyte itself.[10]
The choice between HPLC and qNMR often depends on the specific requirements of the analysis. HPLC is particularly adept at detecting and quantifying non-proton-containing impurities and separating closely related structural analogs. qNMR excels in providing an absolute purity value and identifying residual solvents and other proton-containing impurities in a single, non-destructive experiment.[5][10] For comprehensive purity assessment, employing both techniques as orthogonal methods is highly recommended.[9][10]
Data Presentation: Purity Analysis of Two Hypothetical this compound Batches
The following table summarizes hypothetical quantitative data from the analysis of two different batches of synthesized this compound using HPLC-UV and ¹H-qNMR. This illustrates the type of comparative data generated in a typical purity assessment campaign.
| Parameter | Batch A | Batch B | Method |
| Purity (Area %) | 99.5% | 98.2% | HPLC-UV |
| Purity (Absolute) | 99.2% | 97.8% | ¹H-qNMR |
| Major Impurity | 0.3% (Isothis compound) | 1.1% (Unidentified) | HPLC-UV |
| Residual Solvent (Acetone) | 500 ppm | Not Detected | ¹H-qNMR |
| Residual Solvent (DCM) | Not Detected | 800 ppm | ¹H-qNMR |
| Water Content | 0.1% | 0.3% | Karl Fischer |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method suitable for the purity analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid
-
Gradient:
-
0-20 min: 30-70% B
-
20-25 min: 70-95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound batch in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.
-
Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.
Quantitative ¹H-NMR (qNMR) Method
This protocol describes the use of ¹H-qNMR for the absolute purity determination of this compound.
1. Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated acetone (B3395972) ((CD₃)₂CO).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard (maleic acid) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal relaxation.
-
Ensure a good signal-to-noise ratio by adjusting the number of scans.
4. Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Isample / IIS) * (NIS / Nsample) * (MWsample / MWIS) * (mIS / msample) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PIS = Purity of the internal standard
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Suppressive effect of this compound on the production of inflammatory mediators in RAW264.7 cells. | Semantic Scholar [semanticscholar.org]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Tomentosin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Tomentosin, a sesquiterpene lactone used in research.
While this compound is shipped as a non-hazardous chemical for research purposes, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach to its disposal.[1] The following procedures are based on established best practices for the management of hazardous chemical waste and are designed to provide immediate, essential safety and logistical information.
I. Understanding the Compound: this compound Data
This compound is a naturally occurring sesquiterpene lactone with recognized anti-inflammatory and anticancer properties.[1] Although specific toxicity data is limited, related compounds in the sesquiterpene lactone class are known to be irritating to the gastrointestinal tract and can be toxic to livestock. Therefore, treating this compound with a high degree of caution is crucial.
| Property | Information | Source |
| Chemical Name | This compound | MedKoo Biosciences[1] |
| CAS Number | 33649-15-9 | MedKoo Biosciences[1] |
| Molecular Formula | C15H20O3 | PubChem[2] |
| Molecular Weight | 248.32 g/mol | PubChem[2] |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | MedKoo Biosciences[1] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | MedKoo Biosciences[1] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is mandatory.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory supervisor.
-
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible waste types together.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
III. Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical workflow for the proper management of this compound waste.
Caption: A flowchart outlining the key steps for the proper and safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Tomentosin
For Immediate Implementation: Essential Safety and Logistics for the Handling and Disposal of Tomentosin
This guide provides critical operational and safety protocols for researchers, scientists, and drug development professionals working with this compound. Given that this compound is a bioactive sesquiterpene lactone with cytotoxic properties, all personnel must adhere to stringent safety procedures to minimize exposure risk and ensure a safe laboratory environment. The following procedures are based on established best practices for handling potent, powdered bioactive compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is mandatory when handling this compound in any form. The following table summarizes the required PPE, which should be donned before entering the designated handling area and only doffed after exiting.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves meeting ASTM D6978 standards. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. | Prevents dermal absorption, a potential route of exposure. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable, solid-front, back-fastening gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator. A fit test is required before first use. | Minimizes the risk of inhaling aerosolized this compound powder, especially during weighing and transfer operations. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Provides comprehensive protection against splashes and airborne particles entering the eyes or contacting the face. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from potential spills and prevents the tracking of contaminants outside of the designated work area. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is crucial to prevent contamination and minimize exposure. All procedures involving the powdered form of this compound must be conducted within a certified chemical fume hood or a powder containment enclosure.
Engineering Controls
-
Ventilation: All weighing, reconstitution, and transfer of this compound powder must be performed in a certified chemical fume hood or a Class I Biological Safety Cabinet to protect the operator from airborne particles.[1]
-
Designated Area: A specific area within the laboratory should be designated for handling this compound. This area should be clearly marked with warning signs.
-
Surface Protection: Cover the work surface with disposable, absorbent bench paper to contain any spills.
Step-by-Step Experimental Workflow for Handling this compound Powder
-
Preparation: Before beginning, ensure the designated area and fume hood are clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh paper, and pre-labeled, sealable containers.
-
Weighing:
-
Place a tared weigh boat or paper on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder using a dedicated spatula. Avoid creating dust by moving slowly and deliberately.
-
Once the desired weight is achieved, securely close the primary this compound container.
-
-
Reconstitution:
-
If preparing a solution, add the solvent to the vessel containing the weighed this compound powder slowly and carefully to avoid splashing.
-
Gently swirl the container to dissolve the powder. If necessary, cap the container and vortex at a low speed.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces inside the fume hood with a suitable deactivating agent (e.g., a mild detergent solution), followed by 70% ethanol.
-
Dispose of all contaminated disposable items, including weigh paper, pipette tips, and bench paper, in the designated cytotoxic waste container.[2]
-
Carefully doff PPE, starting with the outer gloves, and dispose of it in the appropriate cytotoxic waste container.
-
Thoroughly wash hands and forearms with soap and water after exiting the designated area.
-
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound are to be considered cytotoxic waste and must be segregated from regular laboratory trash.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Labeled, puncture-resistant, leak-proof container with a lid, clearly marked as "Cytotoxic Waste." | Includes unused this compound powder, contaminated gloves, gowns, shoe covers, weigh paper, and other disposable labware. The container should be sealed when three-quarters full and disposed of through the institution's hazardous waste program.[3][4] |
| Liquid Waste | Labeled, leak-proof, and shatter-resistant container clearly marked as "Cytotoxic Liquid Waste." | Includes all solutions containing this compound. Do not dispose of down the drain. The container should be kept sealed when not in use and disposed of through the institution's hazardous waste program. |
| Sharps Waste | Labeled, puncture-proof sharps container clearly marked as "Cytotoxic Sharps." | Includes needles, syringes, and glass Pasteur pipettes contaminated with this compound. Do not recap needles. The container should be sealed when three-quarters full and disposed of as hazardous waste. |
Spill Management
In the event of a this compound spill, the area should be immediately secured to prevent further contamination.
-
Alert Personnel: Inform others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the immediate area.
-
Don PPE: Before cleaning, don the full PPE as described in the table above.
-
Containment: For powdered spills, gently cover the area with damp absorbent pads to avoid generating dust. For liquid spills, surround the area with absorbent material.
-
Cleanup: Carefully clean the spill area, working from the outside in. Place all contaminated cleaning materials into a designated cytotoxic waste container.
-
Decontamination: Decontaminate the spill area with a detergent solution, followed by 70% ethanol.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety office.
This compound's Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the primary pathways inhibited by this compound is the PI3K/Akt/mTOR pathway.[5]
References
- 1. Powder Handling - AirClean Systems [aircleansystems.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
